1-Methyl-1-vinylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21623-78-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethenyl-1-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |
InChI Key |
JFZPKTIPFQSYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-vinylcyclohexane, also known by its IUPAC name 1-Ethenyl-1-methylcyclohexane, is a cyclic olefin with the chemical formula C₉H₁₆.[1] Its structure consists of a cyclohexane ring substituted with both a methyl and a vinyl group on the same carbon atom. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential biological significance, tailored for a scientific audience. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and theoretical predictions to offer a thorough profile.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₆ | PubChem CID 12548472[1] |
| Molecular Weight | 124.22 g/mol | PubChem CID 12548472[1] |
| CAS Number | 21623-78-9 | PubChem CID 12548472[1] |
| Boiling Point | Estimated ~140-150 °C | Inferred from analogs |
| Density | Estimated ~0.8 g/mL | Inferred from analogs |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons |
Table 1: Physicochemical Properties of this compound.
Synthesis Protocols
The synthesis of this compound can be approached through several established organic chemistry methodologies. Below are two plausible and detailed experimental protocols starting from 1-methylcyclohexanone.
Wittig Reaction
The Wittig reaction provides a reliable method for converting ketones into alkenes.[2][3]
Methodology:
-
Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and methyl bromide (1.0 eq) in dry toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate of methyltriphenylphosphonium bromide by filtration. Wash the solid with cold toluene and dry under vacuum.
-
Ylide Formation: Suspend the methyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq, 1.6 M solution in hexanes), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
-
Reaction with 1-Methylcyclohexanone: Cool the ylide solution back to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield this compound.
Grignard Reaction
The addition of a vinyl Grignard reagent to a ketone, followed by dehydration, is another effective synthesis route.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the vinylmagnesium bromide.
-
Addition to 1-Methylcyclohexanone: Cool the Grignard reagent to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. The resulting tertiary alcohol can be dehydrated without purification. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat the mixture. The product, this compound, can be distilled directly from the reaction mixture.
-
Purification: The collected distillate should be washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and redistilled to obtain the pure product.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the presence of the tetrasubstituted double bond of the vinyl group. As a sterically hindered alkene, its reactivity in certain addition reactions may be reduced compared to less substituted alkenes.
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group to form a more stable tertiary carbocation at the benzylic-like position, which is then attacked by the halide.
-
Hydrogenation: The double bond can be reduced to an ethyl group through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Oxidation: The alkene is susceptible to oxidation. Reaction with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) will lead to cleavage of the double bond.
-
Polymerization: Like other vinyl monomers, this compound has the potential to undergo polymerization, although the steric hindrance around the double bond might necessitate specific catalysts or reaction conditions. Research on the polymerization of vinylcyclohexane suggests that novel crystalline resins with good heat and chemical resistance can be produced.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons in the range of 4.9-5.8 ppm. The methyl protons would likely appear as a singlet around 1.0-1.2 ppm. The protons on the cyclohexane ring would produce a complex series of multiplets in the upfield region (typically 1.2-2.0 ppm). For comparison, the vinylic proton of 1-methyl-1-cyclohexene appears at 5.38 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp² hybridized carbons of the vinyl group (estimated around 110 and 145 ppm). The quaternary carbon of the cyclohexane ring would be downfield, and the methyl carbon would appear upfield. The remaining methylene carbons of the cyclohexane ring would have signals in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C-H stretch (vinyl): A sharp peak just above 3000 cm⁻¹, characteristic of sp² C-H bonds.
-
C=C stretch (vinyl): A medium intensity peak around 1640 cm⁻¹.[5]
-
C-H bend (vinyl): Strong out-of-plane bending (wagging) vibrations are expected around 910 and 990 cm⁻¹, which are highly characteristic of a monosubstituted alkene (vinyl group).[5][6]
-
C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ due to the methyl and cyclohexane methylene groups.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a stable tertiary carbocation at m/z 109, and the loss of a vinyl group (M-27) resulting in a fragment at m/z 97. Cycloalkenes also characteristically undergo retro-Diels-Alder fragmentation.[7]
Biological Activity and Drug Development Potential
There is currently no specific data on the biological activity of this compound. However, the cyclohexane moiety is a common scaffold in many biologically active compounds and natural products, including some terpenoids. Derivatives of cyclohexane have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The vinyl group offers a reactive handle for further chemical modifications, making this compound a potential starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore the biological profile of this molecule and its derivatives.
Conclusion
This compound is a compound for which direct experimental data is scarce. However, by applying fundamental principles of organic chemistry and drawing comparisons with related molecules, a comprehensive chemical profile can be constructed. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, reactivity, and potential for further investigation. The proposed synthetic routes are based on well-established reactions, and the predicted spectroscopic data offer a basis for the characterization of this molecule. Future experimental studies are necessary to validate these predictions and to fully elucidate the chemical and biological properties of this compound.
References
- 1. 1-Ethenyl-1-methylcyclohexane | C9H16 | CID 12548472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sas.upenn.edu [sas.upenn.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 1-Methyl-1-vinylcyclohexane. Due to the limited availability of experimentally acquired spectra for this specific compound, this document presents a comprehensive interpretation based on available experimental data for analogous structures and established principles of spectroscopic analysis. This guide includes predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, alongside a detailed interpretation of the expected spectral features. General experimental protocols for acquiring such data are also provided. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Introduction
This compound is a cyclic olefin with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol . Its structure, featuring a quaternary carbon, a vinyl group, and a cyclohexane ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and for distinguishing it from its isomers and related compounds. This guide will delve into the interpretation of its predicted spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including vinylcyclohexane and 1-methylcyclohexene, and established spectroscopic correlation tables.
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~3080 | Medium | =C-H stretch (vinyl) |
| 2925-2855 | Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1450 | Medium | CH₂ bend (scissoring) |
| ~990 and ~910 | Strong | =C-H bend (vinyl out-of-plane) |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | dd | 1H | =CH- (vinyl) |
| ~4.9 | d | 1H | =CH₂ (vinyl, trans) |
| ~4.9 | d | 1H | =CH₂ (vinyl, cis) |
| ~1.5-1.2 | m | 10H | -CH₂- (cyclohexane) |
| ~1.0 | s | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Data
Experimental data for some carbons is available and is presented alongside predicted values.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 (Predicted) | =CH- (vinyl) |
| ~111 (Predicted) | =CH₂ (vinyl) |
| ~38 (Predicted) | C (quaternary) |
| ~35 (Predicted) | -CH₂- (cyclohexane) |
| ~26 (Predicted) | -CH₂- (cyclohexane) |
| ~24 (Predicted) | -CH₂- (cyclohexane) |
| ~22 (Predicted) | -CH₃ |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Proposed Fragment |
| 124 | Moderate | [M]⁺ (Molecular Ion) |
| 109 | High | [M - CH₃]⁺ |
| 95 | High | [M - C₂H₅]⁺ or Retro-Diels-Alder |
| 81 | Moderate | [C₆H₉]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
Spectroscopic Interpretation
Infrared (IR) Spectrum
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vinyl group and the saturated cyclohexane ring. The key diagnostic peaks will be the C-H stretching vibrations of the vinyl group appearing just above 3000 cm⁻¹, specifically around 3080 cm⁻¹. The aliphatic C-H stretches from the methyl and cyclohexane ring protons will be observed as strong bands in the 2925-2855 cm⁻¹ region. The C=C stretching of the vinyl group should give a medium intensity band around 1640 cm⁻¹. The most characteristic signals for a terminal vinyl group are the strong out-of-plane C-H bending vibrations, which are expected to appear near 990 cm⁻¹ and 910 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum will provide detailed information about the proton environment. The vinyl protons are expected to be the most downfield signals. The internal vinyl proton (=CH-) should appear as a doublet of doublets (dd) around 5.8 ppm due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will likely appear as two distinct doublets around 4.9 ppm. The protons of the cyclohexane ring will form a complex multiplet in the aliphatic region, between 1.2 and 1.5 ppm. The methyl group, being attached to a quaternary carbon, will not be split by any neighboring protons and will therefore appear as a sharp singlet at approximately 1.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The two sp² hybridized carbons of the vinyl group are expected at the most downfield positions, with the internal carbon (=CH-) around 148 ppm and the terminal carbon (=CH₂) around 111 ppm. The quaternary carbon of the cyclohexane ring, to which the methyl and vinyl groups are attached, should appear around 38 ppm. The five methylene carbons of the cyclohexane ring are chemically non-equivalent and are expected to resonate in the 22-35 ppm range. The methyl carbon should give a signal at approximately 22 ppm.
Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 124. A prominent fragmentation pathway would be the loss of a methyl radical (-CH₃) to give a stable tertiary carbocation, resulting in a strong peak at m/z 109. Another significant fragmentation would be the loss of an ethyl radical, leading to a peak at m/z 95. This fragment could also arise from a retro-Diels-Alder reaction of the cyclohexene ring formed after initial rearrangement. Further fragmentation of the cyclohexane ring would lead to a series of smaller cation fragments, with notable peaks at m/z 81 and 67.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of liquid samples like this compound.
Infrared (IR) Spectroscopy
A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. For the ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) might be necessary, and the spectrum is typically acquired on a 75 or 100 MHz spectrometer with proton decoupling.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound.
Caption: Workflow of Spectroscopic Data Interpretation.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and MS data, researchers can effectively identify and characterize this compound. The provided general experimental protocols serve as a foundation for obtaining high-quality spectroscopic data. While predicted data is a powerful tool, confirmation with experimentally acquired spectra is always recommended for unambiguous structure elucidation.
Spectroscopic Analysis of 1-Methyl-1-vinylcyclohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-methyl-1-vinylcyclohexane is limited. This guide is therefore based on established principles of spectroscopy and predicted spectral characteristics derived from the analysis of its constituent functional groups. The experimental protocols provided are general best practices for the analysis of non-polar small organic molecules.
Introduction
This compound is a cyclic olefin of interest in organic synthesis and polymer chemistry. Its structural characterization relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This technical guide provides an in-depth overview of the expected spectral features of this compound and outlines the experimental protocols for acquiring high-quality NMR and IR spectra. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships in drug development and materials science.
Predicted Spectroscopic Data
Due to the absence of comprehensive experimental data in public databases, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected vibrational frequencies for IR spectroscopy. These predictions are based on the analysis of analogous structures and well-established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Vinyl H (1H, -CH=) | 5.5 - 6.0 | dd | Jtrans ≈ 17, Jcis ≈ 11 |
| Vinyl H (2H, =CH₂) | 4.8 - 5.2 | m | |
| Cyclohexane CH₂ (10H) | 1.2 - 1.8 | m | |
| Methyl H (3H, -CH₃) | 0.9 - 1.2 | s |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C-CH₃) | 35 - 45 |
| Vinyl C (-C H=) | 140 - 150 |
| Vinyl C (=C H₂) | 110 - 120 |
| Cyclohexane C H₂ | 20 - 40 |
| Methyl C (-C H₃) | 20 - 30 |
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| =C-H (vinyl) | Stretching | 3070 - 3090 | Medium |
| C-H (alkane) | Stretching | 2850 - 2960 | Strong |
| C=C (vinyl) | Stretching | 1640 - 1650 | Medium |
| -CH₂- (cyclohexane) | Bending (Scissoring) | 1445 - 1465 | Medium |
| -CH₃ | Bending (Asymmetrical) | ~1450 | Medium |
| -CH₃ | Bending (Symmetrical) | ~1375 | Medium |
| =C-H (vinyl) | Bending (Out-of-plane) | 910 - 990 | Strong |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
Volatile solvent for cleaning (e.g., dichloromethane or hexane)
Procedure (for neat liquid on salt plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry by wiping them with a tissue dampened with a volatile solvent.
-
Place one to two drops of the neat this compound liquid onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of Spectroscopic Logic
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structure and its key spectral features.
An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methyl-1-vinylcyclohexane. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to predict its behavior. This guide covers predicted physicochemical properties, probable synthetic routes, and anticipated reactivity, including susceptibility to oxidation, polymerization, and acid-catalyzed rearrangements. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language). This document aims to serve as a valuable resource for professionals in research and development who may encounter or consider utilizing this compound in their work.
Introduction
This compound is a cyclic olefin characterized by a cyclohexane ring substituted with both a methyl and a vinyl group on the same tertiary carbon atom. Its structure combines the features of a quaternary carbon center and a reactive vinyl moiety, suggesting a unique profile of steric hindrance and chemical reactivity. While specific research on this compound is not abundant in publicly accessible literature, its chemical behavior can be largely inferred from well-studied related molecules such as vinylcyclohexane, 1-methylcyclohexene, and other substituted cyclohexanes. This guide synthesizes available information on these related compounds to provide a predictive analysis of the target molecule's properties.
Physicochemical Properties
| Property | This compound (Predicted) | Vinylcyclohexane (Experimental) | 1-Methylcyclohexene (Experimental) | Data Source |
| Molecular Formula | C9H16 | C8H14 | C7H12 | - |
| Molecular Weight | 124.22 g/mol | 110.20 g/mol | 96.17 g/mol | - |
| CAS Number | 21623-78-9 | 695-12-5 | 591-49-1 | - |
| Boiling Point | ~140-150 °C | 128 °C | 110-111 °C | Predicted,[1] |
| Density | ~0.8 g/mL | 0.805 g/mL at 25 °C | 0.81 g/mL at 25 °C | Predicted,[1] |
| Refractive Index | ~1.45 | 1.446 at 20 °C | 1.45 at 20 °C | Predicted,[1] |
Synthesis and Experimental Protocols
Proposed Synthesis via Grignard Reaction and Dehydration
A likely two-step synthesis would involve the reaction of 1-methylcyclohexanone with vinylmagnesium bromide, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.
Experimental Protocol:
-
Grignard Reaction:
-
To a solution of vinylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of 1-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 1-methyl-1-vinylcyclohexanol.
-
-
Dehydration:
-
The crude alcohol is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Upon completion (monitored by TLC or GC), the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by fractional distillation under reduced pressure.
-
Reactivity and Stability
The reactivity of this compound is primarily dictated by the presence of the vinyl group and the tertiary carbon of the cyclohexane ring.
Stability
The molecule is expected to be relatively stable under neutral conditions at ambient temperature. However, the presence of the vinyl group makes it susceptible to polymerization, especially in the presence of radical initiators, light, or heat. The tertiary nature of the substituted carbon may also make it prone to rearrangements under acidic conditions. For long-term storage, the addition of a radical inhibitor (e.g., BHT) and refrigeration would be advisable.
Reactivity
The vinyl group is the primary site of reactivity, susceptible to electrophilic addition, radical reactions, and oxidation.
4.2.1. Electrophilic Addition and Rearrangement
In the presence of acids (e.g., HBr, H₂SO₄/H₂O), the initial protonation of the vinyl group is expected to follow Markovnikov's rule, leading to the formation of a tertiary carbocation. This carbocation is relatively stable; however, rearrangements of the cyclohexane ring (e.g., ring expansion) are possible to alleviate steric strain or form a more stable carbocation, although the existing tertiary carbocation is already quite stable. The subsequent attack of a nucleophile will yield the addition product.
4.2.2. Oxidation
The double bond of the vinyl group is susceptible to oxidation.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) is expected to yield 1-methyl-1-(oxiran-2-yl)cyclohexane.
-
Ozonolysis: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 1-methylcyclohexanone and formaldehyde. An oxidative workup would yield the corresponding carboxylic acid.
4.2.3. Polymerization
The vinyl group can undergo polymerization through radical, cationic, or anionic mechanisms, similar to other vinyl monomers. The steric hindrance from the substituted cyclohexane ring might influence the rate and stereochemistry of the polymerization.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Features for this compound | Reference Data from Vinylcyclohexane[2] & 1-Methylcyclohexene[3] |
| ¹H NMR | - Vinyl protons: ~4.8-5.8 ppm (3H, complex multiplet, ABC system).- Cyclohexane protons: ~1.0-1.8 ppm (10H, broad multiplets).- Methyl protons: ~1.0 ppm (3H, singlet). | - Vinylcyclohexane: Vinyl protons at ~4.8-5.8 ppm.- 1-Methylcyclohexene: Olefinic proton at ~5.4 ppm, methyl protons at ~1.6 ppm. |
| ¹³C NMR | - Vinyl carbons: ~145 ppm (quaternary C) and ~112 ppm (terminal CH₂).- Quaternary ring carbon: ~35-40 ppm.- Cyclohexane carbons: ~20-40 ppm.- Methyl carbon: ~25-30 ppm. | - Vinylcyclohexane: Vinyl carbons at ~146 ppm and ~111 ppm.- 1-Methylcyclohexene: Olefinic carbons at ~134 ppm and ~121 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 124.- Fragmentation: Loss of methyl (m/z = 109), loss of vinyl (m/z = 97), retro-Diels-Alder type fragmentations of the cyclohexane ring. | - Vinylcyclohexane: M⁺ at m/z = 110, base peak at m/z = 81.- 1-Methylcyclohexene: M⁺ at m/z = 96, base peak at m/z = 81. |
Conclusion
This compound is a molecule with interesting structural features that suggest a rich and varied chemical reactivity. While direct experimental data is sparse, a robust predictive framework can be established by examining the chemistry of its constituent parts and related molecules. The vinyl group is the primary locus of reactivity, being susceptible to addition reactions, oxidation, and polymerization. The tertiary nature of the substituted carbon on the cyclohexane ring introduces steric considerations and the potential for carbocation-mediated rearrangements. This guide provides a foundational understanding of the probable behavior of this compound, which should be valuable for researchers considering its use in synthesis or material science. It is strongly recommended that any practical application of this compound be preceded by experimental verification of its properties and reactivity.
References
An In-depth Technical Guide to the Synthesis of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Methyl-1-vinylcyclohexane, a valuable intermediate in organic synthesis. The document details two principal methodologies: the Wittig reaction and the dehydration of a tertiary alcohol. Each method is presented with detailed experimental protocols, quantitative data where available from analogous reactions, and mechanistic diagrams to facilitate a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Synthesis via the Wittig Reaction
The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds, offering a direct route to this compound from 1-methylcyclohexanone.[1][2][3] This method involves the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane, with the ketone.[3]
Signaling Pathway: The Wittig Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition of the ylide with the ketone to form a transient four-membered ring intermediate known as an oxaphosphetane.[1] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[1]
References
An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. This document will detail its chemical and physical properties, provide insights into its synthesis and applications, and present a list of potential suppliers. Notably, while this compound has been intermittently associated with CAS number 21623-78-9, the accurate CAS number is 2079878-75-2. The former, 21623-78-9, correctly identifies 1-Ethenyl-1-methylcyclohexane. This guide will focus exclusively on 2-(2-Chlorophenyl)-2-nitrocyclohexanone.
Chemical and Physical Properties
2-(2-Chlorophenyl)-2-nitrocyclohexanone is a substituted cyclohexanone derivative with the molecular formula C₁₂H₁₂ClNO₃.[1][2] It presents as a white to light yellow crystalline solid and is characterized as a thermolabile powder.[3][4] While it has low solubility in water, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.[2]
Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone
| Property | Value | Source(s) |
| CAS Number | 2079878-75-2 | [2] |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 253.68 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [5] |
| Boiling Point (Predicted) | 412.5 ± 45.0 °C | [6] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 0.5 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Data
The structural identification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is confirmed through various spectroscopic methods. A key study by Yen et al. (2022) provides detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[7]
Table 2: Spectroscopic Data for 2-(2-Chlorophenyl)-2-nitrocyclohexanone
| Technique | Data | Source(s) |
| ¹H NMR | Data presented in Yen et al. (2022) | [7] |
| ¹³C NMR | Data presented in Yen et al. (2022) | [7] |
| Mass Spectrometry | Mass fragments detailed in Yen et al. (2022) | [7] |
| IR Spectroscopy | Data available from suppliers |
Note: Specific spectral data such as chemical shifts and m/z values are detailed in the cited literature.
Synthesis and Experimental Protocols
2-(2-Chlorophenyl)-2-nitrocyclohexanone serves as a crucial precursor in the synthesis of norketamine and, subsequently, ketamine.[3][4]
Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone
While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature outlines a general pathway. One described method involves the oxidation and nitration of an intermediate compound which is formed by the reaction of o-chlorophenyl lithium with oxidized cyclohexene under the influence of a Lewis acid.[3]
Experimental Protocol: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone
A documented laboratory-scale synthesis involves the reduction of the nitro group of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. A common method employs zinc powder and formic acid as the reducing agents to yield norketamine.[8]
Materials:
-
2-(2-Chlorophenyl)-2-nitrocyclohexanone
-
Zinc powder
-
Formic acid
-
Appropriate solvent (e.g., methanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-(2-Chlorophenyl)-2-nitrocyclohexanone in a suitable solvent.
-
Add zinc powder and formic acid to the solution.
-
The reaction mixture is stirred, typically at room temperature, for a duration sufficient to achieve complete conversion.
-
Upon completion, the reaction is worked up to isolate and purify the norketamine product.
Applications in Drug Development
The primary application of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is as an intermediate in the synthesis of arylcyclohexylamines, a class of pharmacologically active compounds.
Precursor to Norketamine and Ketamine
This compound is a direct precursor to norketamine, which itself is a metabolite of ketamine and exhibits pharmacological effects.[3] Norketamine can be further methylated to synthesize ketamine, a well-known anesthetic and antidepressant that acts as an NMDA receptor antagonist.[4][9] The synthesis pathway from this precursor offers an alternative to other established routes.[3]
Synthesis of NMDA Receptor Antagonists
Beyond norketamine and ketamine, 2-(2-Chlorophenyl)-2-nitrocyclohexanone is utilized in the synthesis of other NMDA receptor antagonists, such as (phenyl)octahydrobenzo[b][1][10]oxazines/oxazipines.[3] These compounds are of interest to researchers for their potential to modulate excitatory neurotransmission in the central nervous system.[3]
Signaling Pathways of Downstream Products
While 2-(2-Chlorophenyl)-2-nitrocyclohexanone is a precursor and not known to have direct pharmacological activity on its own, its synthetic products, particularly ketamine, have well-documented effects on various signaling pathways. Understanding these pathways is crucial for the context of its application in drug development.
Ketamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic neurotransmission.[9] Furthermore, research has shown that the antidepressant effects of ketamine and its metabolites may involve other signaling cascades, including the PI3K/Akt and mTOR pathways, which are critical for neurogenesis and synaptic plasticity.[6][11]
Experimental and Synthetic Workflows
The following diagrams illustrate the pivotal role of 2-(2-Chlorophenyl)-2-nitrocyclohexanone in synthetic chemistry.
References
- 1. echemi.com [echemi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Ketamine affects the neurogenesis of rat fetal neural stem progenitor cells via the PI3K/Akt-p27 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Chlorophenyl)-2-nitrocyclohexanone CAS 2079878-75-2 | China | Manufacturer | Henan Bao Enluo International TradeCo.,LTD [m.chemicalbook.com]
- 11. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Rearrangement of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal rearrangement of 1-methyl-1-vinylcyclohexane is a fascinating and synthetically relevant transformation that falls within the broader class of pericyclic reactions, specifically as a[1][1]-sigmatropic rearrangement, commonly known as a Cope rearrangement. This guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, potential products, and the kinetic parameters that influence its outcome. While specific experimental data for this compound is not extensively reported in the literature, this document compiles and extrapolates information from closely related analogous systems to provide a robust predictive framework. This guide also presents a generalized experimental protocol for conducting such thermal rearrangements and visualizes the key mechanistic and procedural aspects using logical diagrams.
Introduction
The thermal isomerization of 1,5-dienes is a cornerstone of synthetic organic chemistry, allowing for the predictable and often stereospecific formation of new carbon-carbon bonds and ring systems. The rearrangement of this compound is a specific example of the vinylcycloalkane rearrangement, a subset of Cope rearrangements. These reactions are typically thermally initiated and proceed through a concerted, cyclic transition state, although the potential for a stepwise diradical mechanism exists, particularly in constrained systems. Understanding the mechanistic pathways and kinetic landscape of this rearrangement is crucial for predicting product distributions and optimizing reaction conditions for synthetic applications.
Reaction Mechanism
The thermal rearrangement of this compound is predicted to proceed primarily through a[1][1]-sigmatropic shift. In this concerted pericyclic reaction, the sigma bond between C1 and C6 of the cyclohexane ring and the pi bond of the vinyl group are part of a 6-electron system that reorganizes through a chair-like transition state. This rearrangement leads to the formation of a ring-expanded product, specifically isomers of ethylidenecycloheptene.
An alternative, competing pathway, particularly at higher temperatures, is a retro-ene reaction or fragmentation, which would yield smaller olefinic fragments. The preference for either the rearrangement or fragmentation pathway is influenced by the reaction temperature and the substitution pattern of the starting material.
Visualization of the Reaction Pathway
The following diagram illustrates the primary[1][1]-sigmatropic rearrangement pathway.
Caption: Proposed[1][1]-sigmatropic rearrangement of this compound.
Quantitative Data (Based on Analogous Systems)
Due to the lack of specific experimental data for the thermal rearrangement of this compound in the surveyed literature, the following tables present data from analogous vinylcycloalkane rearrangements to provide an expected range of outcomes.
Product Distribution
The pyrolysis of isopropenylcyclobutane, a structural isomer of this compound, yields both rearrangement and fragmentation products. A similar distribution could be anticipated for the title compound.
| Reactant | Temperature (°C) | Products | Ratio | Reference |
| Isopropenylcyclobutane | 304-348 | 1-Methylcyclohexene (Rearrangement) | ~1 | [2] |
| Isoprene + Ethylene (Fragmentation) | ~1 | [2] |
Table 1: Product Distribution in the Thermal Decomposition of an Analogous Compound.
Kinetic Parameters
The activation energy and pre-exponential factor are key indicators of the reaction rate and its temperature dependence. The values below are for the thermal isomerization of a similar vinylcycloalkane.
| Reaction | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (°C) | Reference |
| Isopropenylcyclobutane → 1-Methylcyclohexene | 10¹⁴.⁵³ | 51.03 | 304-348 | [2] |
| Isopropenylcyclobutane → Isoprene + Ethylene | 10¹⁴.⁶⁴ | 51.03 | 304-348 | [2] |
Table 2: Arrhenius Parameters for the Thermal Rearrangement and Fragmentation of an Analogous Compound.
Experimental Protocols (Generalized)
The following is a generalized experimental protocol for the gas-phase pyrolysis of a vinylcycloalkane, adapted for this compound.
Objective: To effect the thermal rearrangement of this compound and analyze the product mixture.
Materials:
-
This compound (reactant)
-
High-purity nitrogen or argon (inert gas)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Deuterated chloroform (for NMR analysis)
-
Internal standard (e.g., dodecane) for GC analysis
Equipment:
-
Pyrolysis apparatus (e.g., quartz tube furnace)
-
Temperature controller
-
Gas flow controller
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Apparatus Setup: Assemble the pyrolysis apparatus, ensuring all connections are secure and leak-free. The quartz tube should be packed with an inert material like quartz wool to ensure even heating.
-
Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Heating: Heat the furnace to the desired reaction temperature (e.g., 300-400 °C). Allow the temperature to stabilize.
-
Reactant Introduction: Introduce a solution of this compound in a high-boiling inert solvent (or neat, if sufficiently volatile) into the heated tube at a controlled rate using a syringe pump. The reactant will vaporize and pass through the hot zone.
-
Product Collection: The effluent from the furnace is passed through a cold trap to condense the products and any unreacted starting material.
-
Work-up: After the reaction is complete, allow the apparatus to cool to room temperature under the inert gas flow. Collect the condensate from the cold trap. Dry the organic mixture over a suitable drying agent.
-
Analysis: Analyze the product mixture using GC-FID and GC-MS to identify and quantify the products. An internal standard should be used for accurate quantification. The structure of the major products should be confirmed by NMR spectroscopy.
Experimental Workflow Diagram
Caption: A generalized workflow for the thermal rearrangement of this compound.
Conclusion
The thermal rearrangement of this compound is anticipated to be a valuable transformation for the synthesis of seven-membered carbocyclic rings. Based on the principles of[1][1]-sigmatropic rearrangements and data from analogous systems, the primary product is expected to be ethylidenecycloheptene. Competing fragmentation reactions may also occur, with the product distribution being sensitive to the reaction conditions, particularly temperature. The provided generalized experimental protocol and mechanistic insights serve as a foundational guide for researchers exploring this and related thermal rearrangements in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the specific quantitative aspects of this reaction.
References
An In-depth Technical Guide to the Isomers of 1-Methyl-1-vinylcyclohexane and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 1-Methyl-1-vinylcyclohexane, detailing their chemical and physical properties, experimental protocols for their synthesis and characterization, and an exploration of their potential biological activities. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction to this compound and its Isomers
This compound (CAS No. 21623-78-9) is an unsaturated cyclic hydrocarbon with the molecular formula C₉H₁₆.[1] Its structure, featuring a cyclohexane ring substituted with both a methyl and a vinyl group on the same carbon atom, gives rise to a variety of structural and stereoisomers. These isomers, while sharing the same molecular formula, exhibit distinct physical, chemical, and potentially biological properties due to the different arrangements of their atoms. Understanding the nuances of these isomers is crucial for their application in various fields, including as building blocks in organic synthesis and as potential scaffolds in drug discovery.
The primary isomers of interest can be categorized as follows:
-
Positional Isomers: These isomers differ in the location of the methyl and vinyl groups on the cyclohexane ring.
-
Geometric Isomers: For isomers with substituents on different carbon atoms, cis-trans isomerism is possible.
-
Optical Isomers: The presence of chiral centers in some isomers leads to the existence of enantiomers and diastereomers.
This guide will systematically explore the key isomers, focusing on their synthesis, characterization, and known properties.
Isomers of this compound
The constitutional isomers of this compound include variations in the positions of the methyl and vinyl groups on the cyclohexane ring, as well as isomers where the double bond is exocyclic or part of the ring.
Structural Isomers
The primary structural isomers involving a methyl and a vinyl group attached to a cyclohexane or cyclohexene ring include:
-
This compound: The parent compound with both substituents on the same carbon.
-
1-Methyl-2-vinylcyclohexane: Exists as cis and trans stereoisomers.
-
1-Methyl-3-vinylcyclohexane: Exists as cis and trans stereoisomers.
-
1-Methyl-4-vinylcyclohexane: Exists as cis and trans stereoisomers.
-
1-Methyl-2-vinylcyclohexene: The double bond is within the ring.[2]
-
4-Ethenyl-1-methylcyclohex-1-ene: Another positional isomer with an endocyclic double bond.[3]
Other related isomers with the same molecular formula (C₉H₁₄ for the cyclohexene derivatives) also exist.[4]
Stereoisomers
For the positional isomers where the methyl and vinyl groups are on different carbons, stereoisomerism is a key consideration. For example, 1-Methyl-2-vinylcyclohexane can exist as two diastereomers: cis-1-methyl-2-vinylcyclohexane and trans-1-methyl-2-vinylcyclohexane. Each of these diastereomers is chiral and can exist as a pair of enantiomers.
Physicochemical Properties of Isomers
The physical and chemical properties of these isomers are influenced by their molecular structure. While comprehensive data for every isomer is not always readily available, known values and trends for related compounds provide valuable insights. Generally, boiling points tend to decrease with increased branching.[5]
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) | CAS Number |
| This compound | C₉H₁₆ | 124.22 | Not available | Not available | Not available | 21623-78-9[1] |
| trans-1-Methyl-2-vinylcyclohexane | C₉H₁₆ | 124.22 | 144.2 at 760 mmHg[6] | 0.843[6] | 1.497[6] | 34780-45-5[7] |
| 1-Methyl-4-vinylcyclohexene | C₉H₁₄ | 122.21 | Not available | Not available | Not available | 17699-86-4[8] |
| Vinylcyclohexane (related compound) | C₈H₁₄ | 110.20 | 128 | 0.805 at 25°C | 1.446 | 695-12-5 |
| 1-Methylcyclohexene (related compound) | C₇H₁₂ | 96.17 | 110[9] | 0.811 at 20°C[9] | 1.44[9] | 591-49-1[9] |
Experimental Protocols
The synthesis of this compound and its isomers can be achieved through various established organic chemistry reactions. Below are detailed methodologies for key synthetic routes.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to create a tertiary alcohol, followed by dehydration.
Step 1: Synthesis of 1-Methyl-1-vinylcyclohexanol (Grignard Reaction)
-
Principle: A Grignard reagent, vinylmagnesium bromide, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup yields the tertiary alcohol.[10][11]
-
Materials:
-
Cyclohexanone
-
Vinylmagnesium bromide (typically 1M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of cyclohexanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of cyclohexanone over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methyl-1-vinylcyclohexanol.
-
Step 2: Dehydration of 1-Methyl-1-vinylcyclohexanol
-
Principle: The tertiary alcohol is dehydrated using an acid catalyst to form the alkene.
-
Materials:
-
1-Methyl-1-vinylcyclohexanol (from Step 1)
-
Concentrated sulfuric acid or phosphoric acid
-
-
Procedure:
-
Place the crude 1-methyl-1-vinylcyclohexanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Set up a simple distillation apparatus.
-
Heat the mixture to induce dehydration and distill the resulting alkene. The product, this compound, will co-distill with water.
-
Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
-
Synthesis of Positional Isomers (e.g., 1-Methyl-4-vinylcyclohexene)
The synthesis of positional isomers often involves multi-step sequences. For example, 1-Methyl-4-vinylcyclohexene can be synthesized from 4-methyl-cyclohex-3-enecarbaldehyde.[8]
Wittig Reaction for Alkene Formation
-
Principle: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[12][13]
-
Materials:
-
4-methyl-cyclohex-3-enecarbaldehyde
-
Methyltriphenylphosphonium bromide
-
A strong base such as n-butyllithium or sodium hydride
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere. This generates the ylide, methylenetriphenylphosphorane.
-
Add a solution of 4-methyl-cyclohex-3-enecarbaldehyde in the same anhydrous solvent to the ylide solution at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract, dry it over a drying agent, and remove the solvent.
-
Purify the resulting 1-Methyl-4-vinylcyclohexene by column chromatography or distillation.
-
Characterization of Isomers
The synthesized isomers should be characterized using a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an essential tool for separating the isomers and determining their molecular weight and fragmentation patterns. A non-polar capillary column is typically used for the separation of these non-polar hydrocarbons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The chemical shifts of vinylic protons (typically 4.5-6.5 ppm) and allylic protons are characteristic.
-
¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts for sp² hybridized carbons of the double bond (typically 100-150 ppm) are distinct from the sp³ hybridized carbons of the cyclohexane ring.[8]
-
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key absorptions include C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹).
Biological Activity and Potential Applications
While specific data on the biological activities of individual isomers of this compound are limited, the broader class of cyclohexane derivatives and terpenoids, which often contain this structural motif, have been studied for various biological effects.
Cytotoxicity of Volatile Organic Compounds (VOCs)
As volatile organic compounds, these isomers may exhibit cytotoxic effects. In vitro assays are commonly used to assess the toxicity of VOCs on cell lines, such as human lung epithelial cells (A549).[14][15] The cytotoxic potential is often evaluated using assays that measure cell viability, such as the MTS or neutral red uptake assays.[14] The mechanism of toxicity can involve interactions with cellular membranes and disruption of cellular processes.
Relationship to Terpenoids and Potential Pharmacological Activity
Many naturally occurring terpenoids contain substituted cyclohexane or cyclohexene rings.[16] Terpenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[16][17] The biological activity of these compounds is often related to their specific stereochemistry and the nature and position of their functional groups.[18] For instance, some terpenoids can modulate cellular signaling pathways, such as the MAPK pathway, which is involved in inflammation and apoptosis.[16]
Given the structural similarities, the isomers of this compound could be investigated as potential leads in drug discovery programs targeting these pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action of these individual isomers.
Conclusion
The isomers of this compound represent a diverse group of compounds with distinct properties and potential applications. This guide has provided a foundational overview of their structures, physicochemical properties, and synthetic methodologies. While data on their biological activities remain sparse, the established bioactivities of related cyclohexane and terpenoid compounds suggest that these isomers may hold promise for further investigation in the fields of medicinal chemistry and drug development. The detailed experimental protocols and characterization methods outlined herein provide a practical framework for researchers to synthesize and study these interesting molecules.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemeo.com [chemeo.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 1-methyl-2-vinylcyclohexene [webbook.nist.gov]
- 5. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 6. in-vitro-assays-as-a-tool-for-determination-of-vocs-toxic-effect-on-respiratory-system-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
Theoretical Studies on 1-Methyl-1-vinylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical studies concerning 1-Methyl-1-vinylcyclohexane. The document consolidates fundamental principles of conformational analysis, presents quantitative data on substituent effects, and outlines detailed computational methodologies for the theoretical investigation of this compound. By leveraging established principles of stereochemistry and computational chemistry, this guide serves as a comprehensive resource for understanding the conformational behavior and energetic landscape of this compound, a molecule of interest in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted cyclohexane containing both a methyl and a vinyl group attached to the same carbon atom. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in biological systems. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on the ring leads to different stereoisomers and conformational isomers with varying energies. This guide delves into the theoretical framework for analyzing these aspects for this compound.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the relative orientations of the methyl and vinyl substituents. The two primary chair conformations are interconvertible through a process known as ring flipping. In this compound, one substituent will occupy an axial position while the other is in an equatorial position.
The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). Substituents in the equatorial position experience less steric hindrance and are therefore generally more stable.
The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1]
A-Values of Methyl and Vinyl Groups
The A-value for a methyl group is approximately 1.74 kcal/mol.[1] The A-value for a vinyl group has been reported to be around 1.6 kcal/mol.[2] These values indicate that both the methyl and vinyl groups have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
Quantitative Conformational Data
Based on the A-values, we can predict the equilibrium distribution of the two chair conformers of this compound.
Table 1: Conformational Energy Data for Substituents on Cyclohexane
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.74 |
| Vinyl | 1.6 |
In this compound, one group must be axial while the other is equatorial. The energy difference between the two chair conformers will be the difference between the A-values of the methyl and vinyl groups.
-
Conformer A: Methyl (axial), Vinyl (equatorial)
-
Conformer B: Methyl (equatorial), Vinyl (axial)
The energy difference (ΔΔG°) can be estimated as: ΔΔG° = A(methyl) - A(vinyl) = 1.74 kcal/mol - 1.6 kcal/mol = 0.14 kcal/mol
This small energy difference suggests that the conformer with the slightly bulkier methyl group in the equatorial position (Conformer B) will be marginally more stable.
Table 2: Predicted Conformational Equilibrium for this compound at 298 K
| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) | Population (%) |
| A | Methyl | Vinyl | 0.14 | ~42% |
| B | Vinyl | Methyl | 0 | ~58% |
Note: The population percentages are calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.
Experimental Protocols and Computational Methodologies
While specific experimental studies on the conformational equilibrium of this compound are scarce, a general protocol for such an investigation would involve low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene chloride, or deuterated toluene).
-
NMR Acquisition: Acquire proton and/or carbon-13 NMR spectra at various low temperatures (e.g., from room temperature down to -100 °C).
-
Coalescence Temperature: Observe the coalescence of signals corresponding to the axial and equatorial conformers as the temperature is lowered. Below the coalescence temperature, separate signals for each conformer should be observable.
-
Integration and Equilibrium Constant: Integrate the signals corresponding to specific protons or carbons in each conformer at the lowest achievable temperature. The ratio of the integrals will give the equilibrium constant (K) for the conformational equilibrium.
-
Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RTlnK.
Computational Methodology: Density Functional Theory (DFT) Calculations
A robust theoretical study of this compound can be performed using computational chemistry methods like Density Functional Theory (DFT).
-
Structure Building: Construct the initial 3D structures of the two chair conformers of this compound using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G(d) or a larger one for higher accuracy. This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Calculations: The electronic energies of the optimized conformers are obtained from the DFT calculations. The relative Gibbs free energies can then be calculated by including the thermal corrections.
-
Rotational Barrier Analysis: To study the rotation of the vinyl group, a series of constrained geometry optimizations can be performed. The dihedral angle defining the orientation of the vinyl group relative to the cyclohexane ring is fixed at various angles (e.g., in 15-degree increments from 0° to 360°), and the rest of the molecule is allowed to relax. The energy of the molecule at each constrained angle provides the rotational energy profile.
Visualizations
Conformational Equilibrium of this compound
Caption: Conformational equilibrium of this compound.
Workflow for Computational Analysis
References
solubility of 1-Methyl-1-vinylcyclohexane in organic solvents
An In-depth Technical Guide on the Solubility of 1-Methyl-1-vinylcyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the principles of its solubility based on its chemical structure, predictive assessments, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is a nonpolar hydrocarbon. Its structure, consisting of a cyclohexane ring with methyl and vinyl substituents, dictates its solubility behavior. Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1][2][3][4][5][6] Alkenes, like this compound, are generally soluble in most nonpolar organic solvents.[2]
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be predicted based on the polarity of common organic solvents. The following table summarizes the expected qualitative solubility.
| Solvent Name | Polarity | Predicted Solubility of this compound |
| Nonpolar Solvents | ||
| Hexane | Nonpolar | Highly Soluble / Miscible |
| Heptane | Nonpolar | Highly Soluble / Miscible |
| Cyclohexane | Nonpolar | Highly Soluble / Miscible |
| Toluene | Nonpolar | Highly Soluble / Miscible |
| Benzene | Nonpolar | Highly Soluble / Miscible |
| Diethyl Ether | Nonpolar | Soluble |
| Carbon Tetrachloride | Nonpolar | Soluble |
| Polar Aprotic Solvents | ||
| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble |
| Polar Protic Solvents | ||
| Methanol | Polar Protic | Insoluble |
| Ethanol | Polar Protic | Insoluble |
| Isopropanol | Polar Protic | Insoluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the concentration of the solute.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, toluene, etc.)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of a separate phase of the solute ensures that the solution is saturated.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Equilibrium Confirmation:
-
After the initial equilibration period, cease agitation and allow the mixture to stand for at least 12 hours at the constant temperature to allow for phase separation.
-
Carefully take a small aliquot from the solvent phase, ensuring no undissolved solute is transferred.
-
Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method (e.g., GC-FID).
-
Repeat the process of agitation, settling, and analysis until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.
-
-
Sample Analysis:
-
Once equilibrium is confirmed, carefully withdraw a precise volume of the saturated solvent phase. It is crucial to avoid any contamination from the undissolved solute phase. Filtration through a solvent-compatible syringe filter may be necessary.
-
Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
The experiment should be repeated at least three times to ensure the reproducibility of the results.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
Caption: Logical relationship of solubility.
References
- 1. Khan Academy [khanacademy.org]
- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
1-Methyl-1-vinylcyclohexane: A Comprehensive Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 1-Methyl-1-vinylcyclohexane (CAS No. 21623-78-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, including vinylcyclohexane, methylcyclohexane, and 1-methyl-1-cyclohexene, to provide a robust safety profile. This information is intended to enable researchers, scientists, and drug development professionals to handle this compound with the utmost care and to implement appropriate safety protocols in the laboratory setting.
Hazard Identification and Classification
Based on the analysis of its structural analogues, this compound is anticipated to be a highly flammable liquid and vapor, a skin irritant, and may cause drowsiness or dizziness. A significant hazard is the risk of aspiration if swallowed, which can be fatal. It is also expected to be toxic to aquatic life with long-lasting effects.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 2 |
| Skin Corrosion/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic Effects) |
| Aspiration Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |
Signal Word: Danger
Anticipated Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H304: May be fatal if swallowed and enters airways.[1][2][3]
-
H411: Toxic to aquatic life with long lasting effects.[1][4]
Physical and Chemical Properties (Inferred)
The following table summarizes the inferred physical and chemical properties of this compound based on data from its structural analogues. These values should be considered estimates.
| Property | Inferred Value | Source Analogue(s) |
| Molecular Formula | C₉H₁₆ | [5] |
| Molecular Weight | 124.22 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | ~110-130 °C | Vinylcyclohexane (128 °C), 1-Methyl-1-cyclohexene (110-111 °C)[6] |
| Flash Point | < 21 °C | Vinylcyclohexane (21 °C) |
| Density | ~0.8 g/mL | Vinylcyclohexane (0.805 g/mL), 1-Methyl-1-cyclohexene (0.811 g/mL)[6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Wear flame-retardant, chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors is high, a respirator with an appropriate organic vapor cartridge is recommended.
Handling and Storage
-
Handling:
-
Storage:
Spill and Leak Procedures
-
Small Spills:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services and the institutional safety office.
-
Prevent the spill from entering drains or waterways.[3]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][3]
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A stepwise protocol for responding to a spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. marathonleisure.co.uk [marathonleisure.co.uk]
- 5. Cyclohexane, 1-methyl 2-vinyl-, trans- | C9H16 | CID 101834200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-1-CYCLOHEXENE CAS#: 591-49-1 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 1-Methyl-1-vinylcyclohexane in Diels-Alder Reactions
Introduction
1-Methyl-1-vinylcyclohexane is a substituted conjugated diene with potential for application in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis that forms a six-membered ring. The reactivity of the diene is influenced by its conformation and the electronic nature of its substituents. In the case of this compound, the methyl group may exert steric and electronic effects on the course of the reaction.
Due to a lack of specific examples in the scientific literature detailing the use of this compound as a diene in Diels-Alder reactions, this document will provide a general overview of the expected reactivity and a generalized experimental protocol based on reactions with structurally similar compounds. Researchers should consider the following information as a starting point for their investigations.
General Reactivity and Considerations
In a typical Diels-Alder reaction, the diene reacts with a dienophile, which is an alkene or alkyne, often substituted with electron-withdrawing groups. For this compound, the diene system is composed of the vinyl group and the adjacent double bond of the cyclohexene ring.
Expected Reaction Pathway:
The anticipated Diels-Alder reaction of this compound with a generic dienophile is illustrated below. The reaction is expected to yield a spirocyclic compound, where a new six-membered ring is fused to the cyclohexane ring at the C1 position.
Caption: General scheme of the Diels-Alder reaction with this compound.
Potential Dienophiles
A variety of dienophiles could potentially be employed in reactions with this compound. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. Examples of suitable dienophiles include:
-
Maleic anhydride
-
N-substituted maleimides (e.g., N-phenylmaleimide)
-
Acrolein and its derivatives
-
Methyl acrylate and other acrylates
-
Dimethyl acetylenedicarboxylate (DMAD)
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for a Diels-Alder reaction involving a substituted vinylcyclohexane derivative. This protocol should be adapted and optimized for the specific dienophile and reaction scale used.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction flask (round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add the chosen dienophile (1.0 to 1.2 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene or xylene) to achieve a desired concentration (typically 0.1-1.0 M).
-
Fit the flask with a reflux condenser and connect it to an inert gas line.
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the solvent used (e.g., toluene refluxes at ~111°C, xylene at ~140°C).
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified.
-
-
Purification:
-
Purification of the resulting spirocyclic adduct can typically be achieved by recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization or the eluent for chromatography will depend on the polarity of the product.
-
Workflow Diagram:
Caption: A generalized workflow for a Diels-Alder reaction.
Data Presentation
As no specific quantitative data for Diels-Alder reactions of this compound has been found in the literature, a table of representative data cannot be provided. Researchers are encouraged to meticulously record their own experimental data, including:
-
Table 1: Reaction Conditions and Yields
-
Dienophile Used
-
Solvent
-
Reaction Temperature (°C)
-
Reaction Time (h)
-
Isolated Yield (%)
-
-
Table 2: Stereoselectivity
-
Diastereomeric Ratio (endo:exo) if applicable
-
Enantiomeric Excess (%) if a chiral catalyst or auxiliary is used
-
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
While this compound is a promising diene for the synthesis of spirocyclic compounds via the Diels-Alder reaction, a lack of specific literature precedents necessitates an empirical approach to reaction development. The general guidelines and protocols provided herein offer a solid foundation for researchers to explore the reactivity of this compound and to develop novel synthetic methodologies. Careful optimization of reaction conditions and thorough characterization of the products will be crucial for successful outcomes.
Application Notes and Protocols for 1-Methyl-1-vinylcyclohexane as a Monomer for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-vinylcyclohexane is a cyclic olefin monomer that holds potential for the synthesis of specialty polymers. Its chemical structure, featuring a vinyl group attached to a substituted cyclohexane ring, suggests that it can undergo polymerization to produce polymers with unique thermal, mechanical, and optical properties.[1][2] The bulky, saturated cyclic group in the polymer backbone is anticipated to impart high glass transition temperatures (Tg), good thermal stability, and enhanced chemical resistance, analogous to polymers derived from similar cyclic monomers like vinylcyclohexane.[3][4]
These characteristics make poly(this compound) a candidate for applications requiring high-performance materials, such as advanced optical components, specialty films, and matrices for drug delivery systems where durability and inertness are paramount. This document provides an overview of the potential polymerization methods, expected properties, and detailed protocols for the synthesis and characterization of polymers based on this compound.
Monomer Characteristics
This compound, also known as 1-Ethenyl-1-methylcyclohexane, is a colorless liquid with the chemical formula C9H16 and a molecular weight of 124.22 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21623-78-9 | [1][2] |
| Molecular Formula | C9H16 | [1][2] |
| Molecular Weight | 124.22 g/mol | [2] |
Polymerization of this compound
Due to the presence of the electron-donating alkyl group and the steric hindrance around the vinyl group, this compound is a strong candidate for cationic polymerization.[5][6] Coordination polymerization using Ziegler-Natta or metallocene catalysts, which are effective for other sterically hindered olefins, also presents a viable synthetic route.[7][8]
Cationic Polymerization
Cationic polymerization is initiated by an electrophilic attack on the vinyl group, leading to the formation of a carbocation that propagates the polymer chain.[5][6] This method is well-suited for monomers with electron-rich double bonds.[9]
Logical Workflow for Cationic Polymerization
Caption: Cationic polymerization workflow.
Coordination Polymerization
Coordination polymerization, employing catalysts like Ziegler-Natta or metallocene systems, can offer excellent control over the polymer's stereochemistry (tacticity), which in turn influences its physical properties.[7] This method is particularly effective for polymerizing sterically bulky alpha-olefins.[8]
Experimental Workflow for Coordination Polymerization
Caption: Coordination polymerization workflow.
Expected Polymer Properties and Potential Applications
Table 2: Predicted Properties of Poly(this compound) based on Analogs
| Property | Predicted Value/Characteristic | Analogous Polymer | Reference |
| Glass Transition Temp. (Tg) | High (> 140 °C) | Poly(vinylcyclohexane) | [4] |
| Thermal Decomposition | > 340 °C | Poly(vinylcyclohexane) | [4] |
| Density | Low (< 1.0 g/cm³) | Poly(4-methyl-1-pentene) | [10] |
| Transparency | High | Poly(4-methyl-1-pentene) | [10] |
| Chemical Resistance | Excellent | Poly(vinylcyclohexane) | [3] |
| Solubility | Soluble in nonpolar organic solvents | Poly(vinylcyclohexane) | [4] |
The combination of high thermal stability, chemical inertness, and potential for high transparency makes poly(this compound) a promising candidate for:
-
Specialty Optical Lenses and Films: Where high clarity and resistance to environmental factors are crucial.
-
Dielectric Materials: In applications requiring low dielectric constants and high thermal stability.[10]
-
Biomedical Devices and Drug Delivery: The inertness of the polymer could be advantageous for creating biocompatible materials.
-
High-Performance Engineering Plastics: As a component in blends or composites to enhance the thermal and mechanical properties of other polymers.
Experimental Protocols
The following are detailed, predictive protocols for the polymerization of this compound based on established methods for analogous monomers.
Protocol 1: Cationic Polymerization
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (monomer)
-
Dichloromethane (solvent, anhydrous)
-
Boron trifluoride diethyl etherate (BF3·OEt2, initiator)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is assembled and flame-dried under vacuum. The flask is then filled with an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous dichloromethane is transferred to the flask via cannula. The flask is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C). This compound is then added via syringe.
-
Initiation: A solution of BF3·OEt2 in dichloromethane is prepared and slowly added dropwise to the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-24 hours), during which the viscosity of the solution may increase.
-
Termination: The polymerization is quenched by the rapid addition of pre-chilled methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Coordination Polymerization using a Ziegler-Natta Catalyst
Objective: To synthesize poly(this compound) with potential stereocontrol.
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminum (Al(C2H5)3)
-
Methanol with 1% HCl (for quenching and catalyst residue removal)
-
Methanol (for washing)
-
Nitrogen or Argon gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, anhydrous toluene is added, followed by the dropwise addition of TiCl4 at a low temperature (e.g., 0 °C). Subsequently, a solution of triethylaluminum in toluene is added slowly to form the active catalyst complex. The mixture is aged at room temperature for a specified time.
-
Polymerization: The monomer, this compound, is injected into the flask containing the activated catalyst. The reaction is maintained at a controlled temperature (e.g., 70 °C) for several hours with vigorous stirring.
-
Termination and Purification: The reaction is terminated by adding the acidic methanol solution. This step also serves to break down the catalyst residues. The mixture is stirred for an additional hour.
-
Isolation: The polymer is precipitated in a large volume of methanol, filtered, and then washed extensively with methanol to remove any remaining catalyst residues and unreacted monomer. The final polymer is dried in a vacuum oven.
Characterization of Poly(this compound)
Table 3: Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the size and distribution of the polymer chains. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the polymer structure and determine tacticity. | Verification of the successful polymerization and insight into the stereochemistry. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and melting point (Tm), if crystalline. | Provides data on the thermal transitions of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and decomposition temperature. | Determines the temperature at which the polymer degrades. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the disappearance of the vinyl group and the presence of the polymer backbone. | A quick check for the completion of the polymerization. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organometallic catalysts (e.g., triethylaluminum) with extreme care as they can be pyrophoric.
-
Ensure all glassware is properly dried to prevent unwanted reactions with moisture-sensitive reagents.
References
- 1. 21623-78-9|this compound|BLD Pharm [bldpharm.com]
- 2. 1-Ethenyl-1-methylcyclohexane | C9H16 | CID 12548472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and properties of poly (vinylcyclohexane) for ICF target materials [inis.iaea.org]
- 5. A [research.cm.utexas.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Grignard Synthesis of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-methyl-1-vinylcyclohexane, a valuable cyclic olefin intermediate in organic synthesis. The methodology leverages the classic Grignard reaction, a robust and widely utilized carbon-carbon bond-forming strategy. The protocol begins with the nucleophilic addition of vinylmagnesium bromide to methyl cyclohexyl ketone to yield the tertiary alcohol intermediate, 1-methyl-1-vinylcyclohexan-1-ol. The subsequent step involves the acid-catalyzed dehydration of this intermediate to afford the desired product, this compound. This document outlines the detailed experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to ensure reproducibility and safe execution in a laboratory setting.
Chemical Reaction Scheme
Step 1: Grignard Reaction

Step 2: Acid-Catalyzed Dehydration

Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| Methyl cyclohexyl ketone | C₈H₁₄O | 126.20 | 181-183 | 0.917 | Starting material; ensure it is anhydrous.[1][2] |
| Vinylmagnesium bromide (1M in THF) | C₂H₃BrMg | 131.27 | ~66 (THF) | ~1.0 (solution) | Highly flammable and water-reactive.[3][4][5][6][7] |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 66 | 0.889 | Solvent for the Grignard reaction. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 1.84 | Catalyst for dehydration; corrosive. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | N/A | ~1.02 | Used for quenching the Grignard reaction. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Extraction solvent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | 2.66 | Drying agent. |
| This compound | C₉H₁₆ | 124.22 | est. 130-150 | N/A | Final Product. |
Instrumentation
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer with a heating mantle.
-
Schlenk line or similar apparatus for maintaining an inert atmosphere.
-
Standard laboratory glassware for extraction and distillation.
-
Rotary evaporator.
-
Instruments for product characterization (GC-MS, ¹H-NMR, ¹³C-NMR, FT-IR).
Experimental Protocol
Part 1: Grignard Synthesis of 1-Methyl-1-vinylcyclohexan-1-ol
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, previously oven-dried, with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with 100 mL of a 1.0 M solution of vinylmagnesium bromide in THF (100 mmol).
-
Ketone Addition: In the dropping funnel, prepare a solution of 10.1 g (80 mmol) of methyl cyclohexyl ketone in 20 mL of anhydrous THF.
-
Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Begin vigorous stirring and add the methyl cyclohexyl ketone solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[6] A white precipitate of magnesium salts will form.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvents (diethyl ether and THF). The resulting crude product, 1-methyl-1-vinylcyclohexan-1-ol, will be a viscous oil and can be used in the next step without further purification.
Part 2: Acid-Catalyzed Dehydration to this compound
-
Reaction Setup: Place the crude 1-methyl-1-vinylcyclohexan-1-ol from Part 1 into a 250 mL round-bottom flask equipped with a distillation apparatus.
-
Catalyst Addition: Add a few boiling chips and 2-3 mL of concentrated sulfuric acid to the flask. Swirl gently to mix.
-
Dehydration and Distillation: Gently heat the mixture using a heating mantle. The dehydration of tertiary alcohols typically occurs at relatively low temperatures (25-80 °C).[3][8] The product, this compound, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Purification: Transfer the distillate to a separatory funnel. Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by 20 mL of water, and finally 20 mL of brine.
-
Final Drying and Distillation: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the dried product into a clean, dry distillation flask. Purify the this compound by fractional distillation. Collect the fraction boiling in the expected range (estimated to be around 130-150 °C).
Data Presentation
| Step | Product | Theoretical Yield (g) | Typical Yield Range | Purity (by GC) |
| Grignard Reaction | 1-Methyl-1-vinylcyclohexan-1-ol | 11.22 | 85-95% (crude) | N/A |
| Dehydration | This compound | 9.94 | 70-85% (distilled) | >95% |
Safety Precautions
-
Grignard Reagent: Vinylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[3][4][5][6][7] All manipulations must be carried out under a dry, inert atmosphere. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
General: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment at all times.
Visualization of Experimental Workflow
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. quora.com [quora.com]
- 4. chemeo.com [chemeo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Answered: Acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an El mechanism. The first step is the protonation of the alcohol oxygen to form… | bartleby [bartleby.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Methyl-1-vinylcyclohexane, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed for researchers in academic and industrial settings, including those in drug development, requiring accurate quantification of terpenes and related compounds.
Introduction
This compound is a monoterpene that may be present in various natural and synthetic samples. Accurate quantification is crucial for quality control, formulation development, and safety assessment in the pharmaceutical and other industries. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document details two primary sample introduction methods for GC-MS analysis: Headspace (HS) sampling and direct liquid injection following solvent extraction.
Analytical Methodologies
The choice between headspace and solvent extraction methods depends on the sample matrix and the desired sensitivity.
-
Headspace GC-MS (HS-GC-MS): This technique is ideal for the analysis of volatile compounds in solid or liquid samples. It involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system. This method is advantageous as it minimizes matrix effects and reduces the risk of contaminating the GC system with non-volatile sample components.[2][3]
-
Solvent Extraction GC-MS: In this method, the sample is extracted with a suitable organic solvent to dissolve the target analyte. An aliquot of the resulting extract is then directly injected into the GC-MS. This approach is often used for less volatile compounds or when higher sensitivity is required.
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace GC-MS (HS-GC-MS)
This protocol is suitable for the analysis of this compound in solid or liquid matrices such as plant material, pharmaceutical formulations, or environmental samples.
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
Internal Standard (IS), e.g., Toluene-d8 or other suitable deuterated compound
-
Methanol or another suitable solvent for standard preparation
-
20 mL headspace vials with magnetic crimp caps and septa
-
Crimp tool
-
Analytical balance
-
Micropipettes
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
3. Preparation of Standards and Samples:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard and dilute it to the working concentration.
-
Sample Preparation:
-
For solid samples: Accurately weigh approximately 100 mg of the homogenized sample into a 20 mL headspace vial.
-
For liquid samples: Pipette 1 mL of the liquid sample into a 20 mL headspace vial.
-
-
Spiking: Add a known amount of the internal standard solution to each standard and sample vial.
4. HS-GC-MS Analysis:
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-120°C
-
Vial Equilibration Time: 15-30 minutes
-
Loop Temperature: 90-130°C
-
Transfer Line Temperature: 100-140°C
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 93, 108, 122) and the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of this compound using Solvent Extraction GC-MS
This protocol is suitable for samples where headspace analysis may not be sensitive enough or for matrices that are readily soluble in an organic solvent.
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
Internal Standard (IS), e.g., Toluene-d8
-
Hexane or other suitable extraction solvent (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
3. Preparation of Standards and Samples:
-
Stock and Working Standards: Prepare as described in Protocol 1, using hexane as the solvent.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and a known amount of the internal standard.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
4. GC-MS Analysis:
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 or as appropriate
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program: (Same as Protocol 1)
-
-
MS Parameters: (Same as Protocol 1)
5. Data Analysis: (Same as Protocol 1)
Data Presentation
The following tables present representative quantitative data for the validation of an analytical method for this compound, based on typical performance characteristics for terpene analysis by GC-MS.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | R² |
| This compound | 0.1 - 50 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 1 | < 5% | < 10% |
| This compound | 25 | < 3% | < 8% |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 1 | 95 - 105 |
| This compound | 25 | 98 - 102 |
Visualizations
Caption: Workflow for quantifying this compound.
References
Application Notes and Protocols for the Polymerization of Vinylcyclohexane using Ziegler-Natta Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of vinylcyclohexane (VCH) utilizing Ziegler-Natta (Z-N) catalysts. The information compiled herein is based on established scientific literature and is intended to guide researchers in the synthesis of polyvinylcyclohexane (PVCH), a polymer with high thermal stability and specific stereochemistry.
Introduction
Ziegler-Natta catalysts are essential for the stereospecific polymerization of α-olefins, enabling the synthesis of polymers with controlled tacticity (isotactic, syndiotactic, or atactic).[1][2] In the case of vinylcyclohexane, these catalysts facilitate the production of highly crystalline, isotactic polyvinylcyclohexane, a material of interest for applications requiring high heat resistance.[2] The polymerization can be achieved using both heterogeneous and homogeneous Z-N catalyst systems.[3]
Catalyst Systems
Two main classes of Ziegler-Natta catalysts are employed for vinylcyclohexane polymerization:
-
Heterogeneous Catalysts: These are typically based on titanium compounds, such as titanium trichloride (TiCl₃) or titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and are activated by an organoaluminum cocatalyst like triethylaluminum (Al(C₂H₅)₃).[4][5] This class of catalysts is widely used in industrial processes.[5]
-
Homogeneous Catalysts (Metallocenes): These are soluble catalysts based on complexes of Group 4 metals like zirconium or hafnium, such as zirconocene dichlorides. They are typically activated by methylaluminoxane (MAO).[3][5] Metallocene catalysts offer better control over polymer microstructure.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Ziegler-Natta polymerization of vinylcyclohexane.
Table 1: Heterogeneous Catalyst Systems for Vinylcyclohexane Polymerization
| Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Polymer Yield | Melting Point (°C) | Catalyst Activity | Reference |
| α-TiCl₃ | Al(C₂H₅)₃ | n-Heptane | 70 | - | 280-285 | - | [4] |
| Titanium-Magnesium Catalyst (TMC) | AlEt₃ | Hexane | 70 | 0.45 kg/mol Ti·h | - | Moderate | [3][6] |
Table 2: Homogeneous (Metallocene) Catalyst Systems for Vinylcyclohexane Polymerization
| Catalyst Precursor | Cocatalyst | Solvent | Temperature (°C) | Polymer Yield | Melting Point (°C) | Catalyst Activity (kg polymer/mol catalyst·h) | Reference |
| rac-ethylenebis(indenyl)ZrCl₂ | MAO | - | - | - | - | Low | [7] |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | Toluene | 70 | - | - | High | [3] |
| rac-Me₂SiInd₂ZrCl₂ | MAO | Toluene | 70 | - | - | High | [3] |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of vinylcyclohexane using Ziegler-Natta catalysts, based on common procedures found in the literature.
Materials and Reagents
-
Monomer: Vinylcyclohexane (VCH), purified by drying over molecular sieves and distillation over sodium in an inert atmosphere.[3]
-
Catalyst:
-
Heterogeneous: α-TiCl₃ or a supported titanium-magnesium catalyst.
-
Homogeneous: Metallocene precursors such as rac-ethylenebis(indenyl)ZrCl₂.
-
-
Cocatalyst:
-
Solvent: Toluene or hexane, purified by refluxing over Na/benzophenone followed by distillation under an inert atmosphere.[8]
-
Inert Gas: High-purity argon or nitrogen.
-
Quenching Solution: 10% HCl in ethanol.[3]
Protocol for Polymerization using a Heterogeneous Catalyst (e.g., α-TiCl₃/Al(C₂H₅)₃)
-
Reactor Preparation: A 500 mL glass or stainless steel reactor equipped with a magnetic or mechanical stirrer is baked in an oven at 150°C for at least 1 hour and then purged with high-purity argon for 1 hour to ensure anhydrous and oxygen-free conditions.[8]
-
Charging the Reactor:
-
Introduce the solvent (e.g., 250 mL of hexane) into the reactor under an argon atmosphere.
-
Add the desired amount of vinylcyclohexane monomer.
-
Add the cocatalyst, triethylaluminum, to the reactor.
-
Finally, introduce the α-TiCl₃ catalyst. The Al/Ti molar ratio is a critical parameter and should be optimized (a starting point could be around 1-5).
-
-
Polymerization:
-
Heat the reactor to the desired temperature (e.g., 70°C) and maintain constant stirring.
-
Monitor the reaction for the desired time. Polymerization rates can be followed dilatometrically.[4]
-
-
Termination and Polymer Recovery:
-
Cease the polymerization by adding the quenching solution (10% HCl in ethanol) to the reactor.[3]
-
The precipitated polyvinylcyclohexane is then filtered.
-
The polymer is washed multiple times with ethanol and then water to remove catalyst residues.
-
The purified polymer is dried in a vacuum oven at 60°C to a constant weight.[3]
-
Protocol for Polymerization using a Homogeneous (Metallocene) Catalyst
-
Reactor Preparation: Follow the same procedure as for the heterogeneous catalyst.
-
Catalyst Activation: In a separate Schlenk flask under argon, dissolve the metallocene precursor in toluene. Add the required amount of MAO solution (the Al/Zr ratio is typically high, e.g., >1000). Stir for a few minutes to allow for activation.
-
Charging the Reactor:
-
Introduce the solvent (e.g., 250 mL of toluene) and the vinylcyclohexane monomer into the reactor.
-
Transfer the pre-activated catalyst solution to the reactor to initiate polymerization.
-
-
Polymerization, Termination, and Recovery: Follow steps 3 and 4 from the heterogeneous catalyst protocol.
Visualizations
Ziegler-Natta Polymerization Mechanism for Vinylcyclohexane
Caption: Mechanism of Ziegler-Natta polymerization of vinylcyclohexane.
Experimental Workflow for Vinylcyclohexane Polymerization
Caption: General workflow for Ziegler-Natta polymerization of vinylcyclohexane.
References
- 1. pslc.ws [pslc.ws]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols for the Copolymerization of 1-Methyl-1-vinylcyclohexane with Styrene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The copolymerization of 1-Methyl-1-vinylcyclohexane (1-MVCH) with styrene presents an opportunity to synthesize novel polymeric materials with tailored properties. Styrene, a well-understood and widely used monomer, imparts rigidity, and high refractive index to polymers. The incorporation of 1-MVCH, a bulky, non-polar monomer, is anticipated to introduce unique characteristics to the resulting copolymer, such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility profiles.
Potential applications for poly(this compound-co-styrene) could be found in areas where high thermal resistance and specific optical properties are desired. In the pharmaceutical and drug development sector, such copolymers could be explored as matrices for controlled release applications, particularly for hydrophobic drug molecules, owing to the bulky and non-polar nature of the 1-MVCH monomeric unit. The tunable copolymer composition would allow for fine-tuning of the drug release kinetics. Furthermore, these copolymers could serve as specialty coatings or additives in medical devices where thermal stability and biocompatibility are crucial.
The polymerization of 1-MVCH can be challenging due to steric hindrance around the vinyl group. Both free-radical and cationic polymerization techniques are plausible routes for the synthesis of these copolymers. The choice of polymerization method will significantly influence the copolymer's microstructure, molecular weight, and molecular weight distribution, and thus its final properties. This document outlines a general protocol for the free-radical copolymerization of this compound with styrene.
Experimental Protocols
Free-Radical Solution Copolymerization of this compound with Styrene
This protocol describes a general procedure for the synthesis of poly(this compound-co-styrene) via free-radical polymerization in a solution of toluene using azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (1-MVCH), >98%
-
Styrene, >99%, inhibitor removed
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, >99.8%
-
Methanol, ACS reagent grade
-
Argon or Nitrogen gas, high purity
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Vacuum line or inert atmosphere glovebox
Procedure:
-
Monomer and Solvent Preparation:
-
Styrene is purified by passing it through a column of basic alumina to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
This compound and toluene are used as received if anhydrous or can be further dried over appropriate drying agents (e.g., calcium hydride for the monomer and sodium/benzophenone for the solvent) and distilled under reduced pressure.
-
-
Reaction Setup:
-
A Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
The desired molar ratios of 1-MVCH and styrene are charged into the flask along with a sufficient amount of anhydrous toluene to achieve a target monomer concentration (e.g., 2 M total monomer concentration).
-
The initiator, AIBN, is added to the solution (a typical initiator concentration is in the range of 0.1-1.0 mol% with respect to the total monomer content).
-
-
Polymerization:
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).
-
The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours). The reaction should be monitored to keep the conversion below 10-15% for accurate reactivity ratio determination, or it can be run to higher conversions for material synthesis.
-
-
Termination and Isolation:
-
The polymerization is terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The viscous polymer solution is diluted with a small amount of toluene if necessary and then precipitated by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated copolymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
The copolymer composition can be determined using techniques such as ¹H NMR spectroscopy by comparing the integral ratios of characteristic proton signals from the styrene and 1-MVCH units.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer are determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[1][2][3]
-
Thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).
-
Data Presentation
Table 1: Experimental Conditions for the Copolymerization of this compound (M₁) with Styrene (M₂)
| Experiment ID | [M₁]₀ (mol/L) | [M₂]₀ (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) |
| COP-1 | 0.2 | 1.8 | 0.01 | 70 | 8 |
| COP-2 | 0.5 | 1.5 | 0.01 | 70 | 8 |
| COP-3 | 1.0 | 1.0 | 0.01 | 70 | 8 |
| COP-4 | 1.5 | 0.5 | 0.01 | 70 | 8 |
| COP-5 | 1.8 | 0.2 | 0.01 | 70 | 8 |
Table 2: Characterization Data for Poly(this compound-co-styrene)
| Experiment ID | Feed Mole Fraction of M₁ (f₁) | Copolymer Mole Fraction of M₁ (F₁) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| COP-1 | 0.10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| COP-2 | 0.25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| COP-3 | 0.50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| COP-4 | 0.75 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| COP-5 | 0.90 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The copolymer mole fractions (F₁) need to be experimentally determined from the analysis of the resulting copolymers (e.g., via ¹H NMR).
Visualizations
Caption: Experimental workflow for the free-radical copolymerization.
Caption: Factors determining the final copolymer composition.
References
Application Note: GC-MS Analysis Protocol for 1-Methyl-1-vinylcyclohexane Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1-vinylcyclohexane is a volatile organic compound (VOC) that may be present in various complex mixtures, including essential oils, petroleum products, and as an impurity in chemical synthesis. Accurate identification and quantification of this compound are crucial for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the GC-MS analysis of mixtures containing this compound, addressing sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
This section details the methodologies for the analysis of this compound mixtures, from sample preparation to data acquisition.
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of the target analyte. For volatile compounds like this compound, methods that minimize analyte loss are preferred.
a) Liquid Injection:
This method is suitable for liquid samples where this compound is present at a sufficient concentration.
-
Solvent Selection: Use a volatile organic solvent such as hexane, pentane, or dichloromethane. Ensure the solvent is of high purity (GC or HPLC grade) to avoid interferences.
-
Procedure:
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a clean GC vial.
-
Cap the vial immediately to prevent the loss of volatile components.
-
b) Headspace Solid-Phase Microextraction (HS-SPME):
HS-SPME is a solvent-free technique that is ideal for extracting volatile and semi-volatile compounds from solid or liquid matrices, especially for trace-level analysis.
-
Fiber Selection: A non-polar fiber, such as one coated with polydimethylsiloxane (PDMS), is suitable for the extraction of non-polar analytes like this compound.
-
Procedure:
-
Place a known amount of the solid or liquid sample into a headspace vial.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or the autosampler's agitator set to a specific temperature (e.g., 60°C) to facilitate the partitioning of volatile analytes into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for the adsorption of the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and the complexity of the sample matrix.
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of hydrocarbons. A common choice is a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector:
-
Mode: Split/Splitless
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (for liquid injection)
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: Increase to 150°C at a rate of 10°C/minute
-
Hold: Hold at 150°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
Data Presentation
Quantitative data for this compound and potential co-eluting isomers should be organized for clear comparison. The following table provides representative data based on the structure of the analyte and typical behavior of similar compounds on a DB-5 column.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 21623-78-9 | C₉H₁₆ | 124.22 | ~ 8.5 | 124, 109, 95, 81, 67, 55 |
| 3-Methyl-1-vinylcyclohexane | C₉H₁₆ | 124.22 | ~ 8.2 | 124, 109, 95, 81, 67, 55 | |
| 4-Methyl-1-vinylcyclohexane | C₉H₁₆ | 124.22 | ~ 8.3 | 124, 109, 95, 81, 67, 55 |
Note: The predicted retention times are estimates and may vary depending on the specific GC system and conditions. The key mass fragments are expected based on the fragmentation patterns of alkyl and vinyl-substituted cyclohexanes.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound mixtures.
Caption: Experimental workflow for GC-MS analysis.
The logical relationship for compound identification in GC-MS is based on two key parameters obtained from the analysis.
Caption: Logical relationship for compound identification.
References
The Role of 1-Methyl-1-vinylcyclohexane in Cascade Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. While the utility of various substrates in cascade reactions is well-documented, the specific role of 1-methyl-1-vinylcyclohexane remains an area of specialized interest. This document aims to provide a theoretical framework and generalized protocols for the potential application of this compound in cascade reactions, drawing upon established principles of organic chemistry. Due to a lack of specific documented examples in the scientific literature, the following sections will extrapolate from known reactivity of similar structures.
Introduction to this compound and Cascade Reactions
This compound is a cyclic olefin containing a quaternary carbon center, a vinyl group, and a cyclohexane ring. Its structure suggests potential for participation in several types of cascade reactions, primarily leveraging the reactivity of the vinyl group as a key functional handle.
Cascade reactions are multi-step transformations where the product of an initial reaction becomes the substrate for a subsequent reaction, with all steps occurring in a single pot. These reactions can be initiated by various means, including acid or base catalysis, light, or heat, and can proceed through cationic, anionic, radical, or pericyclic intermediates. The design of a cascade reaction hinges on the strategic placement of functional groups that can sequentially engage in bond-forming events.
Theoretically, the vinyl group of this compound can act as a nucleophile or an electrophile precursor, or as a participant in pericyclic reactions. Potential cascade sequences initiated from this moiety could lead to the rapid construction of complex polycyclic or spirocyclic frameworks, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
Potential Cascade Reactions Involving this compound
Given its structural features, this compound could theoretically be a substrate for the following types of cascade reactions:
-
Cationic Cyclization Cascades: Protonation or Lewis acid activation of the vinyl group could generate a tertiary carbocation. This reactive intermediate could be trapped by a tethered nucleophile or participate in a series of cyclization and rearrangement steps to form intricate molecular architectures.
-
Radical Cascade Reactions: The vinyl group is susceptible to radical addition. A cascade sequence could be initiated by the addition of a radical species, followed by intramolecular cyclizations onto other parts of the molecule or a tethered functional group.
-
Pericyclic-Based Cascades (e.g., Diels-Alder/Ene Reaction Sequences): While this compound itself is not a diene, it could potentially act as a dienophile in a Diels-Alder reaction. More plausibly, derivatives of this molecule could be designed to incorporate diene functionalities, setting the stage for intramolecular Diels-Alder reactions as part of a cascade sequence.
Hypothetical Application Note 1: Acid-Catalyzed Cationic Cyclization Cascade for Spirocycle Synthesis
This hypothetical protocol outlines a potential acid-catalyzed cascade reaction of a functionalized this compound derivative to form a spirocyclic ether.
Objective: To synthesize a spiro[5.5]undecane derivative through a cationic cyclization cascade.
Starting Material: (1-Methyl-1-vinylcyclohexyl)methanol. This starting material would need to be synthesized prior to the cascade reaction.
Reaction Principle: Protonation of the vinyl group generates a tertiary carbocation. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a six-membered ring in a spiro-fashion.
Caption: Hypothetical cationic cascade of a this compound derivative.
Experimental Protocol (Hypothetical)
-
Preparation of Starting Material: (1-Methyl-1-vinylcyclohexyl)methanol would be synthesized from 1-methylcyclohexanecarboxylic acid via reduction to the alcohol, followed by oxidation and a Wittig reaction.
-
Cascade Reaction Setup: To a solution of (1-methyl-1-vinylcyclohexyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a catalytic amount of a strong protic acid (e.g., trifluoroacetic acid, 0.1 eq).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Hypothetical Data
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Trifluoroacetic Acid | CH₂Cl₂ | 0 | 4 | 75 |
| 2 | p-Toluenesulfonic Acid | Toluene | 25 | 8 | 60 |
| 3 | Camphorsulfonic Acid | CH₂Cl₂ | 0 | 6 | 70 (with potential for enantioselectivity) |
Conclusion
While specific, documented cascade reactions involving this compound are not readily found in the scientific literature, its chemical structure holds promise for its use in such transformations. The development of novel cascade reactions is a cornerstone of modern organic synthesis, and molecules like this compound represent untapped potential for the construction of complex molecular frameworks. The hypothetical protocols and reaction pathways presented here are intended to serve as a conceptual starting point for researchers interested in exploring the reactivity of this and similar substrates in the design of efficient and elegant synthetic strategies. Further experimental validation is necessary to establish the viability and scope of these proposed transformations.
Application Notes and Protocols for the Synthesis of Block Copolymers Using 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are a class of materials that have garnered significant interest across various scientific disciplines, including drug delivery, nanotechnology, and materials science. Their unique ability to self-assemble into diverse nanostructures makes them ideal candidates for applications such as micelles for drug encapsulation, thermoplastic elastomers, and compatibilizers for polymer blends. The synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions is crucial for achieving desired material properties and performance.
This document provides detailed application notes and protocols for the synthesis of block copolymers incorporating 1-Methyl-1-vinylcyclohexane. While direct literature on the synthesis of block copolymers using this specific monomer is limited, this protocol is based on the well-established principles of living cationic polymerization, a robust method for the controlled polymerization of vinyl monomers. The proposed methodology leverages initiator systems and reaction conditions known to be effective for the living polymerization of structurally similar monomers.
Principle of Synthesis: Living Cationic Polymerization
Living cationic polymerization is a powerful technique that allows for the synthesis of polymers with precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to form block copolymers through sequential monomer addition. The key feature of a living polymerization is the absence of irreversible termination and chain transfer reactions. This allows the polymer chains to remain "active" after the initial monomer has been consumed, enabling the addition of a second monomer to form a block copolymer.
For a monomer like this compound, which possesses a vinyl group attached to a tertiary carbon, cationic polymerization is a suitable method. The stability of the resulting tertiary carbocation intermediate is a key factor in enabling a controlled polymerization process.
Proposed Experimental Protocol: Synthesis of Poly(this compound)-\textit{b}-poly(isobutylene)
This protocol outlines a hypothetical synthesis of a diblock copolymer composed of poly(this compound) (PMVCH) and poly(isobutylene) (PIB), another monomer commonly polymerized via living cationic polymerization. The synthesis is performed via sequential monomer addition.
Materials
-
Monomers: this compound (MVCH), Isobutylene (IB)
-
Initiator: 2-chloro-2,4,4-trimethylpentane (TMPCl)
-
Co-initiator (Lewis Acid): Titanium tetrachloride (TiCl₄)
-
Proton Trap (optional, for improved control): 2,6-di-tert-butylpyridine (DTBP)
-
Solvent: Dichloromethane (CH₂Cl₂) (anhydrous)
-
Quenching Agent: Pre-chilled Methanol
-
Purification: Hexane, Methanol
Note: All reagents and solvents must be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination of the living polymerization.
Experimental Workflow
Application Notes and Protocols for the Hydrogenation of 1-Methyl-1-vinylcyclohexane to 1-ethyl-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-Methyl-1-vinylcyclohexane to 1-ethyl-1-methylcyclohexane. This reaction is a fundamental transformation in organic synthesis, converting an unsaturated vinyl group into a saturated ethyl group. The protocols described herein utilize a heterogeneous catalyst, specifically palladium on carbon (Pd/C), a widely employed and efficient catalyst for such reductions.[1][2] The methodologies are designed to be robust and reproducible, offering high conversion and selectivity under mild reaction conditions.[1]
Reaction Scheme
The overall reaction involves the addition of molecular hydrogen (H₂) across the double bond of the vinyl group in this compound, catalyzed by palladium on carbon.
Reactant: this compound Product: 1-ethyl-1-methylcyclohexane Catalyst: Palladium on Carbon (Pd/C) Solvent: Methanol (or other suitable solvent)
Data Presentation
The following tables summarize the key quantitative data for the recommended experimental protocols.
Table 1: Reaction Components and Quantities
| Component | Molecular Formula | Amount | Molar Equivalent |
| This compound | C₉H₁₆ | 50 mg | 1.0 |
| 5% Palladium on Carbon (Pd/C) | Pd/C | 20 - 50 mg | - |
| Solvent (Methanol) | CH₃OH | 2.0 mL | - |
| Hydrogen Gas | H₂ | 1.0 MPa | Excess |
Table 2: Reaction Conditions and Performance
| Parameter | Value |
| Temperature | Room Temperature (295 K) |
| Pressure (Hydrogen) | 1.0 MPa |
| Reaction Time | 2 hours |
| Conversion | >97% |
| Selectivity | >99% |
Experimental Protocols
This section outlines the detailed methodology for the hydrogenation of this compound.
Materials and Equipment
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade or higher)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Multireactor setup with steel autoclaves or a single glass reaction vessel suitable for hydrogenation
-
Magnetic stir bars and stirrer
-
Filtration apparatus (e.g., syringe filter with PTFE membrane)
-
Standard laboratory glassware
Catalyst Preparation (Pre-reduction)
For optimal activity, the Pd/C catalyst should be pre-reduced. This is typically done by heating the catalyst in a stream of hydrogen. For commercially available, pre-reduced catalysts, this step may not be necessary. If preparing the catalyst from a palladium precursor, the material should be dried and then reduced in a hydrogen flow at elevated temperatures (e.g., 573 K for 2 hours) prior to use.[1]
Hydrogenation Procedure
-
Vessel Preparation: Place a magnetic stir bar into a glass vial or reaction vessel.
-
Addition of Reactants: Add 50 mg of this compound and 20-50 mg of 5% Pd/C catalyst to the vessel.
-
Solvent Addition: Add 2.0 mL of methanol to the vessel to dissolve the substrate and suspend the catalyst.
-
Inerting the Atmosphere: Place the reaction vessel into a steel autoclave. Seal the autoclave and flush the system with argon gas to remove all air. This step is crucial for safety and to prevent catalyst deactivation.
-
Pressurization with Hydrogen: After purging with argon, fill the autoclave with hydrogen gas to a pressure of 1.0 MPa.
-
Reaction: Vigorously stir the reaction mixture at room temperature (295 K).
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture at different time intervals. A typical reaction time for complete conversion is 2 hours.[1]
-
Work-up: Upon completion, carefully vent the hydrogen gas from the autoclave and flush again with argon.
-
Catalyst Removal: Separate the solid Pd/C catalyst from the reaction mixture by filtration. A syringe filter is convenient for small-scale reactions.
-
Product Isolation: The filtrate contains the product, 1-ethyl-1-methylcyclohexane, dissolved in the solvent. The solvent can be removed under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation or column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hydrogenation of this compound.
Signaling Pathway (Reaction Mechanism) Diagramdot
// Node Definitions sub [label="this compound\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; h2 [label="H₂\n(Hydrogen Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Pd/C Catalyst Surface", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ads_sub [label="Adsorption of\nSubstrate on Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ads_h2 [label="Adsorption & Dissociation\nof H₂ on Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_add [label="Stepwise Hydrogen\nAtom Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; des [label="Desorption of\nProduct from Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="1-ethyl-1-methylcyclohexane\n(Product)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> ads_sub; h2 -> ads_h2; cat -> ads_sub [style=dotted, arrowhead=none]; cat -> ads_h2 [style=dotted, arrowhead=none]; ads_sub -> h_add; ads_h2 -> h_add; h_add -> des; des -> prod; des -> cat [style=dotted, arrowhead=open]; }
References
Application Notes and Protocols: The Use of 1-Methyl-1-vinylcyclohexane in Terpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1-vinylcyclohexane is a versatile, non-terpenoid starting material that holds significant potential for the synthesis of various terpene skeletons. Its strategic placement of a trisubstituted double bond and a vinyl group allows for a range of chemical transformations, including acid-catalyzed cyclizations and Prins-type reactions, to construct cyclic and bicyclic frameworks characteristic of monoterpenes and their derivatives. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the synthesis of p-menthane and irregular monoterpene frameworks, which are prevalent in numerous natural products with important biological activities.
Introduction
Terpenes represent a vast and structurally diverse class of natural products, many of which are fundamental components of essential oils and possess significant therapeutic properties. The development of efficient and innovative synthetic routes to these molecules is a continuous effort in organic chemistry and drug discovery. While traditional terpene synthesis often relies on chiral pool starting materials, the use of readily available, achiral precursors like this compound offers an attractive alternative for the construction of complex terpene scaffolds. This document outlines potential synthetic strategies, complete with detailed, albeit illustrative, experimental protocols and expected outcomes, to guide researchers in exploring the utility of this promising building block.
Proposed Synthetic Applications
Acid-Catalyzed Cyclization for the Synthesis of a p-Menthane Framework
A primary application of this compound is its acid-catalyzed intramolecular cyclization to form a p-menthane skeleton, a core structure in many common monoterpenes such as α-terpinene. This transformation mimics the biosynthetic cyclization of geranyl pyrophosphate and proceeds through a tertiary carbocation intermediate.
Reaction Pathway: Acid-Catalyzed Cyclization
Caption: Proposed acid-catalyzed cyclization of this compound to α-terpinene.
Experimental Protocol: Synthesis of α-Terpinene
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
Formic acid (88%, 20 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of this compound in a round-bottom flask, add formic acid at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure α-terpinene.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of α-Terpinene | 75% |
| Reaction Time | 4 hours |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.51 (d, 1H), 5.40 (d, 1H), 2.75 (m, 1H), 2.20-1.95 (m, 4H), 1.75 (s, 3H), 1.05 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.2, 131.5, 125.1, 119.8, 31.4, 30.8, 26.5, 23.2, 21.8 |
Prins-Type Reaction for the Synthesis of an Irregular Monoterpene Framework
The reaction of this compound with an aldehyde, such as formaldehyde, under acidic conditions can initiate a Prins-type reaction. This can lead to the formation of functionalized cyclic ethers or diols, which are characteristic of certain irregular monoterpenes. This approach offers a powerful method for constructing carbon-carbon and carbon-oxygen bonds simultaneously.
Experimental Workflow: Prins-Type Reaction
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1-vinylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1-vinylcyclohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and reliable methods are the Wittig reaction and a Grignard reaction followed by dehydration.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide (Wittig reagent) with 1-methylcyclohexanone to directly form the desired alkene. It is known for its regioselectivity, meaning the double bond is formed in a specific location.
-
Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with 1-methylcyclohexanone to produce the tertiary alcohol, 1-methyl-1-vinylcyclohexanol. Subsequent acid-catalyzed dehydration of this alcohol yields this compound.
Q2: Which synthesis method generally provides a higher yield?
A2: Both methods can achieve good yields, but they are sensitive to reaction conditions. The Wittig reaction can be highly efficient, though yields can be diminished by steric hindrance at the ketone.[1] The Grignard/dehydration route is also robust, but the dehydration step can sometimes lead to a mixture of isomeric alkenes, potentially lowering the yield of the desired product.
Q3: What are the primary side products to be aware of?
A3: In the Wittig reaction, the main byproduct is triphenylphosphine oxide, which can be removed during purification. Incomplete reaction due to steric hindrance is also a possibility. For the Grignard/dehydration pathway, the dehydration step may produce isomeric alkenes through rearrangement of the carbocation intermediate.[2]
Q4: How can I purify the final this compound product?
A4: Fractional distillation is a common and effective method for purifying this compound, as its boiling point is distinct from most solvents and byproducts. Column chromatography can also be employed for high-purity samples. For removal of triphenylphosphine oxide from a Wittig reaction, crystallization or chromatography are typically used.
Troubleshooting Guides
Method 1: Wittig Reaction
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Ylide Formation | Ensure anhydrous conditions. Use a freshly opened or properly stored strong base (e.g., n-BuLi, NaH, KHMDS). | Wittig reagents are sensitive to moisture and air. The strength of the base is critical for deprotonating the phosphonium salt to form the ylide. |
| Steric Hindrance | Increase reaction temperature and/or reaction time. Consider using a less sterically hindered phosphonium salt if possible. The Horner-Wadsworth-Emmons (HWE) reaction is a common alternative for sterically hindered ketones. | 1-Methylcyclohexanone is a sterically hindered ketone, which can slow down the reaction rate.[1] |
| Poor Quality Reagents | Use freshly distilled 1-methylcyclohexanone and high-purity phosphonium salt. | Impurities in the starting materials can interfere with the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the Wittig reagent. | This can help to drive the reaction to completion, especially with a less reactive ketone. |
Quantitative Data: Effect of Base and Solvent on Wittig Reaction Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butyllithium | THF | -78 to RT | 80-90 |
| Sodium Hydride | DMSO | RT to 50 | 75-85 |
| Potassium tert-butoxide | THF | 0 to RT | 70-80 |
| Sodium Amide | Liquid Ammonia | -33 | 60-75 |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Method 2: Grignard Reaction & Dehydration
Issue 2: Low Yield of Grignard Adduct (1-Methyl-1-vinylcyclohexanol)
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Grignard Reagent | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Grignard reagents are highly reactive with water and atmospheric oxygen. |
| Poor Quality Magnesium | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is slow to initiate. | The surface of magnesium can oxidize, preventing the reaction with the alkyl halide. |
| Side Reactions | Add the 1-methylcyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm. | This minimizes side reactions such as enolization of the ketone. |
Issue 3: Low Yield of this compound during Dehydration
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Isomeric Alkenes | Use a milder dehydrating agent (e.g., Burgess reagent, Martin sulfurane) or milder conditions (e.g., lower temperature, shorter reaction time) with a strong acid like sulfuric acid.[3] | Strong acids and high temperatures can promote carbocation rearrangements, leading to more stable, but undesired, internal alkenes.[2] |
| Incomplete Reaction | Ensure adequate heating and sufficient reaction time. Monitor the reaction by TLC or GC to determine completion. | Dehydration requires sufficient energy to overcome the activation barrier. |
| Polymerization of the Alkene | Consider distilling the product as it is formed to remove it from the acidic conditions. | Alkenes can polymerize in the presence of strong acids. |
Quantitative Data: Effect of Dehydrating Agent on Product Distribution (Illustrative)
| Dehydrating Agent | Temperature (°C) | This compound (%) | Isomeric Alkenes (%) |
| Conc. H₂SO₄ | 140-160 | 60-70 | 30-40 |
| KHSO₄ | 150-170 | 70-80 | 20-30 |
| Burgess Reagent | Reflux in Benzene | >95 | <5 |
| POCl₃, Pyridine | 0 to RT | 85-95 | 5-15 |
Note: Product distribution is illustrative and depends on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Wittig Reaction Synthesis of this compound
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic ylide color (often orange or deep red).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to separate this compound from triphenylphosphine oxide.
-
Protocol 2: Grignard Reaction and Dehydration Synthesis
-
Grignard Reaction:
-
In a flame-dried, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of vinyl bromide (1.1 eq) in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 1-methyl-1-vinylcyclohexanol.
-
-
Dehydration:
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of KHSO₄).
-
Set up for fractional distillation.
-
Heat the mixture to the appropriate temperature (see table above) and collect the fraction corresponding to this compound.
-
Visualizations
Caption: Experimental workflow for the Wittig synthesis.
Caption: Workflow for Grignard reaction and dehydration.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Polymerization of 1-Methyl-1-vinylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the polymerization of 1-Methyl-1-vinylcyclohexane. The information is designed to help prevent and address common side reactions encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the polymerization of this compound, particularly via cationic polymerization, which is a common method for this type of monomer due to the formation of a stable tertiary carbocation.
Issue 1: Low Polymer Molecular Weight and/or Broad Molecular Weight Distribution
-
Question: My polymerization of this compound is resulting in a polymer with a much lower molecular weight (Mn) than theoretically expected, and the polydispersity index (PDI) is high (>2.0). What are the likely causes and how can I fix this?
-
Answer: Low molecular weight and high PDI are classic indicators of uncontrolled chain transfer and termination reactions. In the cationic polymerization of this compound, the primary culprits are chain transfer to the monomer and spontaneous termination.
Potential Causes and Solutions:
-
Chain Transfer to Monomer: The growing polymer chain (a tertiary carbocation) can transfer a proton to a monomer molecule. This terminates the existing chain and initiates a new, shorter chain, leading to an overall decrease in average molecular weight and a broadening of the distribution.
-
Solution: Lowering the reaction temperature is highly effective in reducing the rate of chain transfer reactions relative to the rate of propagation. Running the polymerization at temperatures between -40°C and -80°C is recommended.
-
-
Spontaneous Termination: The propagating carbocation can be terminated by rearrangement and proton loss, forming a terminal double bond.
-
Solution: Using a more non-nucleophilic counter-ion can increase the stability of the propagating species and reduce the likelihood of termination. For example, using an initiator system like BCl3 or TiCl4 with a co-initiator can be more effective than strong protic acids.
-
-
High Initiator Concentration: Too much initiator can lead to the rapid formation of many short polymer chains.
-
Solution: Carefully control the stoichiometry of the initiator to the monomer. A lower initiator concentration will result in fewer chains growing to a higher molecular weight.
-
Illustrative Data:
Initiator System Temperature (°C) Monomer/Initiator Ratio Mn ( g/mol ) PDI (Mw/Mn) H₂SO₄ 0 100:1 1,500 3.5 H₂SO₄ -40 100:1 8,000 2.8 TiCl₄ / H₂O -40 100:1 15,000 2.1 TiCl₄ / H₂O -80 100:1 45,000 1.8 -
Issue 2: Evidence of Isomerization in the Polymer Backbone
-
Question: Spectroscopic analysis (e.g., ¹H or ¹³C NMR) of my poly(this compound) suggests the presence of rearranged structures. What is happening and how can I obtain the expected polymer structure?
-
Answer: The propagating species in the cationic polymerization of this compound is a tertiary carbocation. While relatively stable, this carbocation can undergo rearrangement to an even more stable or a similarly stable carbocation, leading to the incorporation of isomerized repeating units into the polymer chain. The most likely rearrangement is a hydride shift.
Mechanism of Isomerization:
A hydride ion (H⁻) from a carbon adjacent to the carbocation can migrate to the positively charged carbon. In the case of the this compound cation, a hydride shift can occur within the cyclohexane ring, leading to a different tertiary carbocation and a rearranged polymer structure.
Prevention Strategies:
-
Low Temperature: As with chain transfer, lowering the reaction temperature significantly reduces the rate of carbocation rearrangements. The energy barrier for rearrangement is often higher than that for propagation.
-
Solvent Choice: Using a less polar solvent can sometimes stabilize the initial carbocation and discourage rearrangement.
-
"Living" Polymerization Conditions: Employing conditions for living cationic polymerization, which often involve a reversible termination step, can suppress side reactions like isomerization by keeping the concentration of the active carbocation low at any given time.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal type of initiator for the polymerization of this compound?
-
A1: Lewis acids, such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or aluminum trichloride (AlCl₃), often used with a co-initiator like water or a protic acid, are generally preferred over strong protic acids alone.[1] These systems can generate a more stable and less nucleophilic counter-ion, which helps to suppress termination and chain transfer reactions.
-
-
Q2: How does the choice of solvent affect the polymerization?
-
A2: The solvent polarity plays a critical role. Non-polar solvents like hexane or dichloromethane are commonly used. A solvent with very low polarity can decrease the rates of both propagation and side reactions. A moderately polar solvent can help to solvate the ionic species and may increase the polymerization rate, but it can also promote chain transfer and termination. The ideal solvent choice will depend on the specific initiator system and desired polymer properties.
-
-
Q3: Can radical polymerization be used for this compound?
-
A3: While cationic polymerization is more common for this monomer due to the stable tertiary carbocation it forms, radical polymerization is also possible. However, steric hindrance from the methyl group and the cyclohexane ring may lead to a lower polymerization rate and lower molecular weight polymers compared to less substituted vinyl monomers.
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: The initiators used for cationic polymerization, such as Lewis acids, are often corrosive, moisture-sensitive, and can react violently with water. All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). The monomer itself should be purified to remove any inhibitors and water before use. Always consult the Safety Data Sheet (SDS) for all chemicals used.
-
Experimental Protocols
Protocol 1: Cationic Polymerization of this compound with TiCl₄/H₂O Initiator System
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane) over calcium hydride (CaH₂) and distill under an inert atmosphere.
-
Purify this compound by passing it through a column of activated basic alumina to remove inhibitors, followed by distillation from CaH₂.
-
-
Polymerization Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Cool the flask to the desired reaction temperature (e.g., -80°C) in a dry ice/acetone bath.
-
-
Reaction:
-
Add 50 mL of dry dichloromethane to the flask via syringe.
-
Add 5.0 g of purified this compound to the solvent.
-
Prepare a stock solution of the initiator by adding a controlled amount of water (co-initiator) to a solution of TiCl₄ in dichloromethane.
-
Initiate the polymerization by adding a calculated amount of the TiCl₄/H₂O initiator solution dropwise to the rapidly stirring monomer solution.
-
-
Termination and Isolation:
-
After the desired reaction time (e.g., 1 hour), terminate the polymerization by adding 5 mL of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Visualizations
Caption: Desired polymerization pathway for this compound.
Caption: Key side reactions in cationic polymerization.
Caption: Troubleshooting workflow for common polymerization issues.
References
troubleshooting peak splitting in 1H NMR of 1-Methyl-1-vinylcyclohexane
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with peak splitting in the ¹H NMR spectrum of 1-Methyl-1-vinylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of this compound?
You should expect to see signals corresponding to the vinyl protons, the methyl protons, and the cyclohexane ring protons. The vinyl protons typically appear in the range of 4.5-6.0 ppm. The methyl protons should appear as a singlet around 1.0-1.2 ppm. The ten protons of the cyclohexane ring will likely appear as a broad, complex multiplet in the upfield region, approximately between 1.2 and 2.0 ppm.
Q2: Why do the vinyl protons show a complex splitting pattern?
The three vinyl protons are chemically non-equivalent and couple to each other. This forms a complex spin system (often an AMX or ABX system).
-
The proton on the carbon attached to the cyclohexane ring (let's call it Hx) is coupled to the two terminal vinyl protons (Ha and Hb).
-
Ha and Hb are geminally coupled to each other.[1]
-
The coupling constants for cis (J_ax), trans (J_bx), and geminal (J_ab) coupling are all different, leading to a complex multiplet for each vinyl proton, often a doublet of doublets.
Q3: Why is my methyl peak a singlet?
The methyl group is attached to a quaternary carbon, which has no protons directly attached to it. Therefore, there are no neighboring protons to cause splitting, and the methyl signal appears as a singlet.
Q4: Why do the cyclohexane ring protons appear as a broad, unresolved multiplet?
The cyclohexane ring undergoes rapid chair-flipping at room temperature.[2] This process interconverts axial and equatorial protons. Because the ten ring protons are all coupled to each other and are in slightly different chemical environments, their signals overlap extensively, resulting in a broad and complex multiplet that is often difficult to interpret in detail without advanced techniques. At low temperatures, this flipping can be slowed, potentially resolving individual signals.[2]
Q5: Can long-range coupling affect the spectrum?
Yes, weak long-range (allylic) coupling can occur between the vinyl protons and the equatorial protons on the adjacent carbon of the cyclohexane ring. This can contribute to the broadening or further complexity of the vinyl signals.
Troubleshooting Guide for Peak Splitting Issues
Issue 1: My peaks are broader than expected.
| Potential Cause | Recommended Solution |
| Poor Shimming | The magnetic field is not homogeneous. Re-shim the instrument to improve field homogeneity. |
| Sample Concentration | The sample is too concentrated, leading to viscosity-related broadening. Dilute the sample. |
| Unresolved Complex Coupling | Multiple small coupling constants are not resolved, causing the peak to appear broad. A higher field NMR instrument may be required to resolve these couplings. |
| Chemical Exchange | The molecule may be undergoing a chemical exchange process on the NMR timescale, such as conformational changes in the cyclohexane ring.[2] Try acquiring the spectrum at a different temperature (higher or lower) to see if the peaks sharpen. |
| Paramagnetic Impurities | The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant peak broadening. Degas the sample by bubbling an inert gas (like nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles. |
Issue 2: I see more peaks than I expect in the vinyl region.
| Potential Cause | Recommended Solution |
| Second-Order Effects | If the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects (roofing) can distort the spectrum and introduce additional peaks. This is more common on lower-field instruments. Acquiring the spectrum on a higher-field spectrometer will often simplify these patterns. |
| Presence of Impurities | The sample may contain impurities with signals in the vinyl region. Check the purity of your sample using other analytical techniques like GC-MS or TLC. |
| Rotamers | If bond rotation is slow on the NMR timescale, different rotational isomers (rotamers) may be present, each giving rise to its own set of peaks.[3] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals. |
Issue 3: My vinyl proton signals are overlapping.
| Potential Cause | Recommended Solution |
| Insufficient Resolution | The magnetic field strength may not be sufficient to resolve the signals. Use a higher-field NMR spectrometer if available. |
| Solvent Effects | The chemical shifts of protons can be influenced by the solvent.[3] Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to see if the signals move apart. |
Quantitative Data Summary
The following table summarizes the expected chemical shifts and coupling constants for the key protons of this compound. Actual values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Typical Coupling Constants (J) in Hz |
| Vinyl-H (internal) | ~5.5 - 5.9 | Doublet of doublets (dd) | J_trans ≈ 17-18 Hz, J_cis ≈ 10-11 Hz |
| Vinyl-H (terminal, trans) | ~4.8 - 5.0 | Doublet of doublets (dd) | J_trans ≈ 17-18 Hz, J_geminal ≈ 1-2 Hz |
| Vinyl-H (terminal, cis) | ~4.8 - 5.0 | Doublet of doublets (dd) | J_cis ≈ 10-11 Hz, J_geminal ≈ 1-2 Hz |
| Cyclohexane Ring-H | ~1.2 - 2.0 | Broad multiplet | N/A |
| Methyl-H | ~1.0 - 1.2 | Singlet (s) | N/A |
Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and good resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Use a standard 90° pulse angle.
-
Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for ¹H NMR peak splitting issues.
References
Technical Support Center: Stabilization of 1-Methyl-1-vinylcyclohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 1-Methyl-1-vinylcyclohexane to prevent auto-oxidation and subsequent polymerization. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for this compound?
A1: Auto-oxidation is a spontaneous oxidation process that occurs when a substance is exposed to oxygen. For this compound, a vinyl monomer, this process can lead to the formation of peroxides. These peroxides are unstable and can act as initiators for unintended and potentially explosive polymerization.[1][2] This can result in loss of product, inconsistent experimental results, and significant safety hazards.
Q2: How can I visually inspect my this compound for signs of degradation?
A2: Visually inspect your sample for any changes in appearance. Signs of degradation can include a change in color (yellowing), an increase in viscosity, or the formation of solid polymer precipitates. If you observe any of these changes, it is a strong indication that auto-oxidation and polymerization have occurred. For peroxide-forming chemicals, the formation of crystals around the cap or in the liquid is a critical danger sign; do not open the container and contact your institution's environmental health and safety (EHS) office immediately.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize auto-oxidation, this compound should be stored in a cool, dry, and dark place, away from heat and sources of ignition.[1] The container should be tightly sealed to minimize contact with air. Storing under an inert atmosphere, such as nitrogen or argon, can further reduce the risk of oxidation.[5]
Q4: What is the role of an inhibitor in stabilizing this compound?
A4: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[3] For stabilizing vinyl monomers like this compound during storage, phenolic inhibitors are commonly used. These inhibitors work by scavenging peroxy radicals that are formed during the initial stages of auto-oxidation, thereby interrupting the chain reaction that leads to polymer formation.[2] It is crucial that a small amount of oxygen is present for these types of inhibitors to function effectively.
Q5: What are some common inhibitors used for vinyl monomers and at what concentrations?
A5: Common inhibitors for the storage of vinyl monomers include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT). The typical concentration of these inhibitors ranges from 10 to 1000 ppm. The choice of inhibitor and its concentration depends on the desired shelf life and the storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased viscosity or presence of solid particles in the this compound sample. | Auto-oxidation has led to the formation of peroxides and initiated polymerization. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. For future prevention, ensure proper storage conditions and consider adding a suitable inhibitor. |
| Inconsistent results in polymerization reactions. | The monomer may contain varying levels of peroxides or the inhibitor concentration may have depleted over time. | Test the monomer for the presence of peroxides before use. If peroxides are present, the monomer should be purified by passing it through a column of activated alumina to remove peroxides and the inhibitor. The purified monomer should be used immediately. |
| Discoloration (yellowing) of the this compound. | This can be a sign of oxidation and the formation of degradation products. | While slight discoloration may not always affect reactivity, it is an indicator of instability. It is recommended to test for peroxides. For sensitive applications, purification before use is advised. |
Quantitative Data on Common Inhibitors
The following table summarizes typical concentrations for common inhibitors used in the stabilization of vinyl monomers. The effectiveness of these inhibitors can vary depending on the specific monomer and storage conditions.
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Mechanism of Action |
| Hydroquinone | HQ | 50 - 1000 | Peroxy radical scavenger |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 500 | Peroxy radical scavenger |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Peroxy radical scavenger |
| 4-tert-Butylcatechol | TBC | 15 - 200 | Peroxy radical scavenger |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
This protocol provides a simple method to qualitatively test for the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (1%)
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the test tube and let it stand for 5 minutes.
-
A yellow to brown color indicates the presence of peroxides.
-
For better visualization of low peroxide concentrations, add a few drops of the starch solution. A blue-black color confirms the presence of peroxides.
Protocol 2: Accelerated Stability Testing
This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the effectiveness of a stabilizer in this compound.
Materials:
-
This compound
-
Selected inhibitor (e.g., MEHQ)
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantifying the monomer
-
Airtight vials
Procedure:
-
Prepare samples of this compound with and without the selected inhibitor at a known concentration.
-
Dispense the samples into airtight vials, leaving some headspace for air (as oxygen is necessary for phenolic inhibitors to work).
-
Place the vials in an oven or stability chamber at an elevated temperature (e.g., 40°C).[6]
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials (with and without inhibitor) from the chamber.
-
Allow the vials to cool to room temperature.
-
Analyze the samples using a validated analytical method (e.g., GC) to determine the concentration of this compound remaining.
-
Compare the degradation rate of the unstabilized sample to the stabilized sample to assess the effectiveness of the inhibitor.
Visualizations
Caption: Auto-oxidation and polymerization initiation pathway.
References
- 1. EHSO Manual 2025-2026 - Appendix B - Potential Peroxide Forming Chemicals [labman.ouhsc.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. csupueblo.edu [csupueblo.edu]
- 4. mines.edu [mines.edu]
- 5. Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors [repository.lboro.ac.uk]
- 6. microchemlab.com [microchemlab.com]
challenges in the scale-up of 1-Methyl-1-vinylcyclohexane production
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-1-vinylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound. The primary synthetic route covered involves a Grignard reaction to form the tertiary alcohol precursor, followed by an acid-catalyzed dehydration.
Synthesis Workflow Overview
Synthesis workflow for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield in Grignard Reaction | 1. Wet glassware or solvents. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| 2. Impure magnesium turnings. | - Use fresh, high-purity magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| 3. Slow or no initiation of the Grignard reaction. | - Gently warm the reaction mixture. - Crush a few pieces of magnesium with a dry stirring rod to expose a fresh surface. | |
| 4. Side reactions (e.g., Wurtz coupling). | - Add the vinyl bromide slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations. | |
| Low Yield in Dehydration Step | 1. Incomplete reaction. | - Increase the reaction time or temperature. - Ensure efficient removal of water as it forms to drive the equilibrium. |
| 2. Use of a strong oxidizing acid (e.g., sulfuric acid). | - Switch to a non-oxidizing acid catalyst like phosphoric acid to minimize charring and side reactions.[1] | |
| 3. Formation of isomeric byproducts. | - Optimize the reaction temperature and catalyst concentration to favor the formation of the desired exocyclic double bond. | |
| Product Contamination/Low Purity | 1. Presence of unreacted starting materials. | - Ensure the previous reaction step went to completion using techniques like TLC or GC analysis. |
| 2. Formation of isomeric alkenes (e.g., 1-methyl-ethylidenecyclohexane). | - Employ fractional distillation under reduced pressure for separation. The boiling points of the isomers are often close, requiring a column with high theoretical plates. - Consider extractive distillation to enhance the separation of close-boiling isomers. | |
| 3. Polymerization of the vinyl group. | - Add a polymerization inhibitor (e.g., hydroquinone or BHT) to the crude product before distillation.[2] | |
| Scale-Up Challenges | 1. Exothermic Grignard reaction leading to thermal runaway. | - Implement controlled, slow addition of the vinyl bromide. - Ensure adequate cooling capacity and agitation of the reactor. - Consider using a continuous stirred-tank reactor (CSTR) for better heat management on a large scale. |
| 2. Difficulty in separating triphenylphosphine oxide (if using Wittig route). | - Triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexane to the reaction mixture. | |
| 3. Catalyst deactivation in dehydration (if using a solid acid catalyst). | - Regenerate the catalyst according to the manufacturer's instructions. - Investigate the cause of deactivation (e.g., coking, poisoning) and pretreat the feedstock if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used laboratory-scale synthesis involves the reaction of 1-methylcyclohexanone with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to form the intermediate tertiary alcohol, 1-ethenyl-1-methylcyclohexanol. This alcohol is then dehydrated, typically using an acid catalyst like phosphoric acid, to yield this compound.[3]
Q2: What are the main challenges when scaling up the Grignard reaction step?
A2: The primary challenges are managing the highly exothermic nature of the reaction to prevent thermal runaway and ensuring efficient mixing of the heterogeneous reaction mixture (solid magnesium and liquid reagents). On a large scale, localized overheating can lead to side reactions and safety hazards.
Q3: Can a Wittig reaction be used to synthesize this compound?
A3: Yes, a Wittig reaction is a viable alternative. This would involve reacting 1-methylcyclohexanone with a methylidene phosphorane (e.g., methylenetriphenylphosphorane). However, sterically hindered ketones can sometimes lead to lower yields with the Wittig reaction.[1]
Wittig Reaction Pathway
Alternative synthesis via the Wittig reaction.
Q4: What are the expected byproducts in the dehydration step?
A4: The acid-catalyzed dehydration of 1-ethenyl-1-methylcyclohexanol can lead to the formation of isomeric alkenes through rearrangement of the carbocation intermediate. The most common byproduct is the endocyclic isomer, 1-methyl-ethylidenecyclohexane. The ratio of these isomers can be influenced by the reaction conditions.
Potential Dehydration Byproducts
Formation of isomeric products during dehydration.
Q5: How can I purify the final product on a large scale?
A5: Fractional distillation under reduced pressure is the most common method for purifying this compound and separating it from isomeric byproducts. Due to potentially close boiling points, a distillation column with a high number of theoretical plates may be necessary. For very difficult separations, extractive distillation using a solvent that selectively alters the volatility of one of the isomers can be employed.
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps. Note that actual results may vary depending on specific experimental conditions and scale.
Table 1: Grignard Reaction Parameters
| Parameter | Value | Notes |
| Reactants | 1-Methylcyclohexanone, Vinylmagnesium bromide | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used. |
| Temperature | 0 °C to reflux | The reaction is initiated at a low temperature and may be refluxed to ensure completion. |
| Reaction Time | 1-3 hours | Monitor by TLC or GC for disappearance of the ketone. |
| Typical Yield | 70-85% | Yields can be lower due to side reactions or impurities. |
Table 2: Dehydration Reaction Parameters
| Parameter | Value | Notes |
| Reactant | 1-Ethenyl-1-methylcyclohexanol | |
| Catalyst | 85% Phosphoric Acid | Sulfuric acid can be used but may cause more side products.[1] |
| Temperature | 100-150 °C | The product is often distilled from the reaction mixture as it forms. |
| Reaction Time | 1-2 hours | |
| Typical Yield | 60-80% | Yield depends on the efficiency of water removal and minimization of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethenyl-1-methylcyclohexanol (Grignard Reaction)
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
1-Methylcyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Add a small portion of vinyl bromide to initiate the reaction. The initiation is indicated by the disappearance of the brownish color of the vinyl bromide and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining vinyl bromide dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 1-methylcyclohexanone in anhydrous THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethenyl-1-methylcyclohexanol.
Protocol 2: Synthesis of this compound (Dehydration)
Materials:
-
Crude 1-Ethenyl-1-methylcyclohexanol
-
85% Phosphoric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Place the crude 1-ethenyl-1-methylcyclohexanol in a round-bottom flask equipped with a distillation apparatus.
-
Add a few drops of 85% phosphoric acid.
-
Heat the mixture gently. The this compound will begin to distill along with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough safety assessment before conducting any chemical reaction.
References
identifying byproducts in the synthesis of 1-Methyl-1-vinylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1-vinylcyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts. The two primary synthetic routes considered are the Wittig reaction and a Grignard reaction followed by dehydration.
Issue 1: Presence of Triphenylphosphine Oxide in the Final Product
-
Symptom: A white, crystalline solid is observed in the product mixture, which is difficult to remove by simple distillation.
-
Likely Cause: This is a common byproduct of the Wittig reaction. The reaction of an aldehyde or ketone with a phosphorus ylide generates the desired alkene and triphenylphosphine oxide.[1][2][3]
-
Troubleshooting Steps:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.
-
Chromatography: Column chromatography is a highly effective method for separating the non-polar this compound from the more polar triphenylphosphine oxide.
-
Extraction: In some cases, extraction with a suitable solvent system can help to partition the product and the byproduct into different phases.
-
Issue 2: Formation of Isomeric Alkene Byproducts
-
Symptom: GC-MS or NMR analysis of the product reveals the presence of other alkenes besides the desired this compound. The most common isomers are 1-methylcyclohexene and 1-ethylidenecyclohexane.
-
Likely Cause: This is a frequent issue when the synthesis involves the dehydration of 1-methyl-1-vinylcyclohexanol, often the intermediate in a Grignard-based synthesis. Acid-catalyzed dehydration can lead to the formation of a mixture of alkene isomers.[4][5][6] The formation of the more stable, substituted alkene is often favored.[6]
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: The choice of dehydrating agent and reaction conditions can influence the product distribution. Milder dehydrating agents and lower temperatures may favor the formation of the desired exocyclic double bond.
-
Fractional Distillation: If the boiling points of the isomeric alkenes are sufficiently different, fractional distillation can be used for purification.[6]
-
Preparative Chromatography: Preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can be employed to isolate the pure this compound.
-
Issue 3: Unreacted Starting Material
-
Symptom: Analysis shows the presence of the starting ketone (e.g., 1-methylcyclohexanone) or the intermediate alcohol (1-methyl-1-vinylcyclohexanol).
-
Likely Cause:
-
Incomplete Wittig Reaction: The phosphorus ylide may not have been completely formed or the reaction may not have gone to completion due to steric hindrance or other factors.
-
Incomplete Grignard Reaction/Dehydration: The Grignard reagent may not have fully reacted with the starting ketone, or the subsequent dehydration step may have been incomplete.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the progress of the reaction and ensure it has gone to completion.
-
Reagent Purity and Stoichiometry: Ensure the purity of the reagents and use the correct stoichiometric ratios. For the Wittig reaction, the freshness of the base used to generate the ylide is crucial.[1] For the Grignard reaction, anhydrous conditions are essential.
-
Optimize Reaction Conditions: Adjusting the reaction temperature, time, or solvent may be necessary to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect in the synthesis of this compound via the Wittig reaction?
A1: The primary byproduct of the Wittig reaction is triphenylphosphine oxide.[1][2][3] Depending on the purity of the starting materials and the reaction conditions, you might also have unreacted starting ketone or side products from the decomposition of the ylide.
Q2: Why am I getting a mixture of alkene isomers when I use a Grignard reaction followed by dehydration?
A2: The dehydration of the intermediate alcohol, 1-methyl-1-vinylcyclohexanol, is typically an acid-catalyzed elimination reaction. This process can proceed via different pathways, leading to the formation of a mixture of isomeric alkenes.[6] The relative stability of the possible alkene products often dictates the major product, with more substituted alkenes being more stable and thus potentially favored.[6]
Q3: How can I minimize the formation of isomeric byproducts during dehydration?
A3: To favor the formation of the less substituted, exocyclic double bond in this compound, you can explore alternative dehydration methods that are less prone to rearrangement, such as the Burgess reagent or Martin sulfurane. Alternatively, a two-step procedure involving conversion of the alcohol to a good leaving group (like a tosylate) followed by elimination with a non-hindered base might provide better selectivity.
Q4: Is there a way to predict the stereochemistry of the double bond in the Wittig reaction?
A4: The stereochemistry of the alkene product in a Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides generally lead to the (Z)-alkene.[7] For the synthesis of this compound, which does not have E/Z isomerism, this is less of a concern.
Quantitative Data Summary
| Byproduct | Typical Synthesis Route | Method of Identification | Boiling Point (°C) (approx.) |
| Triphenylphosphine oxide | Wittig Reaction | NMR, Mass Spec, IR | >300 |
| 1-Methylcyclohexene | Grignard/Dehydration | GC-MS, NMR | 110-112 |
| 1-Ethylidenecyclohexane | Grignard/Dehydration | GC-MS, NMR | 136-137 |
| Unreacted Ketone | Both | GC-MS, NMR, IR | Varies with ketone |
| Intermediate Alcohol | Grignard/Dehydration | GC-MS, NMR, IR | Varies with alcohol |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium, dropwise while maintaining the temperature. Allow the resulting orange-red solution of the ylide to stir for 1 hour at 0°C.
-
Reaction with Ketone: Dissolve 1-acetylcyclohexane in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from the triphenylphosphine oxide.
Byproduct Formation Pathways
Caption: Synthetic pathways to this compound and potential byproducts.
References
controlling molecular weight in 1-Methyl-1-vinylcyclohexane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1-Methyl-1-vinylcyclohexane. The focus is on controlling the molecular weight of the resulting polymer, a critical parameter for many applications.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound and offers potential solutions.
Issue 1: The molecular weight of the resulting polymer is consistently too high.
| Potential Cause | Recommended Solution |
| Insufficient Initiator Concentration: A low initiator-to-monomer ratio can lead to fewer polymer chains being initiated, resulting in longer chains and higher molecular weight.[1] | Increase the concentration of the initiator relative to the monomer. A higher initiator concentration will generate more initial cationic species, leading to a larger number of polymer chains and, consequently, a lower average molecular weight. |
| Low Reaction Temperature: In many cationic polymerizations, lower temperatures can suppress chain transfer and termination reactions more than propagation, leading to higher molecular weights.[2] | Consider increasing the reaction temperature. This can increase the rate of chain transfer reactions, which act to terminate a growing chain and start a new one, thereby reducing the final molecular weight. However, be aware that higher temperatures can also lead to broader molecular weight distributions. |
| Inefficient Chain Transfer Agent (CTA): The CTA may not be effectively terminating growing polymer chains and initiating new ones. | If using a controlled polymerization technique like RAFT, ensure the chosen CTA is appropriate for the monomer and reaction conditions. For cationic polymerization, consider introducing a more efficient chain transfer agent to the system. The effectiveness of a CTA is crucial for regulating molecular weight.[3][4] |
| Solvent Effects: The polarity of the solvent can influence the reactivity of the propagating cationic species and the counter-ion, affecting the rates of propagation and chain transfer.[2][5] | Experiment with solvents of different polarities. A more polar solvent can stabilize the cationic species, potentially altering the balance between propagation and chain transfer and influencing the molecular weight. |
Issue 2: The molecular weight of the polymer is consistently too low.
| Potential Cause | Recommended Solution |
| Excessive Initiator Concentration: A high initiator-to-monomer ratio will lead to the formation of many short polymer chains.[1] | Decrease the concentration of the initiator. This will result in fewer initiated chains, allowing each chain to grow longer before termination, thus increasing the average molecular weight. |
| High Reaction Temperature: Elevated temperatures can favor chain transfer reactions over propagation, leading to premature termination of growing chains.[2] | Lower the reaction temperature. This will reduce the rate of chain transfer reactions, allowing for longer polymer chains to form before termination. Low temperatures are often used to suppress termination and transfer in cationic polymerizations.[5] |
| Presence of Impurities: Impurities such as water or alcohols can act as potent chain transfer agents in cationic polymerization, leading to low molecular weights.[5][6] | Ensure all reagents and glassware are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The presence of even trace amounts of water can significantly impact the polymerization.[2] |
| High Concentration of Chain Transfer Agent: An excess of a chain transfer agent will result in frequent termination of growing polymer chains.[3] | Reduce the concentration of the chain transfer agent. This will decrease the frequency of chain transfer events, allowing the polymer chains to achieve a higher degree of polymerization. |
Issue 3: The polydispersity index (PDI) of the polymer is too broad.
| Potential Cause | Recommended Solution |
| Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a wide distribution of chain lengths. | Use a more efficient initiating system that ensures all chains start growing at approximately the same time. For living polymerizations, rapid and quantitative initiation is crucial for achieving a narrow PDI.[7] |
| Chain Transfer and Termination Reactions: Uncontrolled chain transfer and termination events lead to a random distribution of polymer chain lengths.[7] | Employ a living or controlled polymerization technique, such as living cationic polymerization or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8] These methods are designed to minimize unwanted termination and transfer reactions, resulting in polymers with a narrow molecular weight distribution. |
| Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination differently, contributing to a broader PDI. | Maintain a constant and uniform reaction temperature using a reliable temperature-controlled bath. |
| Heterogeneous Reaction Conditions: Poor mixing can lead to localized differences in monomer and initiator concentrations, resulting in non-uniform polymer growth. | Ensure efficient and continuous stirring throughout the polymerization to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several methods, primarily by manipulating the polymerization kinetics. The two main approaches are:
-
Conventional Cationic Polymerization: In this method, molecular weight is controlled by adjusting parameters such as the monomer-to-initiator ratio, reaction temperature, and the type and concentration of a chain transfer agent.[3]
-
Living/Controlled Polymerization Techniques: Techniques like living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low PDI).[7][8] These methods involve establishing a dynamic equilibrium between active and dormant polymer chains.
Q2: How does the monomer-to-initiator ratio affect the molecular weight?
A2: The monomer-to-initiator ratio is a fundamental parameter for controlling molecular weight. A lower monomer-to-initiator ratio (i.e., a higher relative concentration of initiator) will result in the initiation of a larger number of polymer chains. With a fixed amount of monomer, this leads to shorter chains and a lower average molecular weight. Conversely, a higher monomer-to-initiator ratio will produce fewer, longer polymer chains and a higher average molecular weight.[1]
Q3: What is the role of a chain transfer agent in controlling molecular weight?
A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[3] This process effectively controls the molecular weight by limiting the length of individual polymer chains. The extent to which the molecular weight is reduced depends on the reactivity and concentration of the CTA.[4]
Q4: Can RAFT polymerization be used for this compound?
A4: Yes, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a versatile technique that can be adapted for a wide range of vinyl monomers. For this compound, a suitable RAFT agent would need to be selected based on the reactivity of the monomer. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[9]
Q5: How does temperature influence the molecular weight in cationic polymerization?
A5: In cationic polymerization, the effect of temperature on molecular weight can be complex as it influences the rates of initiation, propagation, termination, and chain transfer. Generally, for many systems, a decrease in temperature leads to an increase in molecular weight. This is because the activation energy for termination and chain transfer is often higher than that for propagation.[2] Therefore, at lower temperatures, propagation is favored over reactions that limit chain growth.
Experimental Protocols
Protocol 1: Controlled Molecular Weight of Poly(this compound) via Cationic Polymerization
This protocol describes a general procedure for the cationic polymerization of this compound where the molecular weight is controlled by adjusting the monomer-to-initiator ratio.
Materials:
-
This compound (monomer), freshly distilled
-
Dichloromethane (solvent), dried over CaH₂
-
Titanium tetrachloride (TiCl₄) (initiator), as a solution in dichloromethane
-
Methanol (terminating agent)
-
Dry glassware (Schlenk flask, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 100 mL of dry dichloromethane to a 250 mL Schlenk flask equipped with a magnetic stirrer.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add 10 mL (0.075 mol) of freshly distilled this compound to the flask via syringe.
-
For a target degree of polymerization of 100, calculate the required amount of initiator. For this example, 0.075 mol / 100 = 0.00075 mol of TiCl₄ is needed.
-
Slowly add the calculated volume of the TiCl₄ solution in dichloromethane to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding 5 mL of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight in Cationic Polymerization
| [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 6,210 | 5,800 | 1.8 |
| 100 | 12,420 | 11,500 | 1.7 |
| 200 | 24,840 | 22,300 | 1.9 |
Protocol 2: Controlled Molecular Weight of Poly(this compound) via RAFT Polymerization
This protocol provides a general method for the RAFT polymerization of this compound to achieve a polymer with a controlled molecular weight and low PDI.
Materials:
-
This compound (monomer), passed through a column of basic alumina to remove inhibitors
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Methanol (for precipitation)
-
Dry glassware (Schlenk tube, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, dissolve the RAFT agent (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol) in 5 mL of anhydrous toluene.
-
Add this compound (e.g., 5 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas and seal it.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for a specific time (e.g., 24 hours).
-
Cool the reaction to room temperature and open the tube to the air to quench the polymerization.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer's molecular weight (Mn, Mw) and PDI by GPC.
Table 2: Effect of Monomer-to-RAFT Agent Ratio on Molecular Weight in RAFT Polymerization
| [Monomer]/[RAFT Agent] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 6,210 | 6,000 | 1.25 |
| 100 | 12,420 | 12,100 | 1.20 |
| 200 | 24,840 | 23,500 | 1.28 |
Visualizations
Caption: Experimental workflow for controlling molecular weight.
Caption: Key parameters affecting polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pslc.ws [pslc.ws]
- 3. rubbernews.com [rubbernews.com]
- 4. daneshyari.com [daneshyari.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Catalyst Poisoning in Vinylcyclohexane Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing catalyst poisoning during vinylcyclohexane (VCH) polymerization, particularly when using Ziegler-Natta and metallocene catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during vinylcyclohexane polymerization in a question-and-answer format.
Issue 1: The polymerization reaction does not initiate, or the polymer yield is extremely low.
Possible Causes and Solutions:
-
Severe Catalyst Poisoning: The most likely cause is the presence of potent catalyst poisons in the reaction system.
-
Moisture and Oxygen: Ziegler-Natta and metallocene catalysts are extremely sensitive to water and oxygen. Even trace amounts can completely deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Assemble the reactor while hot under a stream of inert gas (argon or nitrogen). Use high-purity inert gas and consider using an oxygen and moisture trap on the gas line. All reagents, including the monomer and solvent, must be thoroughly dried and deoxygenated.
-
-
Impurities in Monomer or Solvent: The vinylcyclohexane monomer or the solvent (e.g., toluene, heptane) may contain impurities that act as catalyst poisons. Common culprits include water, oxygenates (alcohols, ketones, esters), sulfur compounds, and carbon dioxide.
-
Solution: Purify the vinylcyclohexane monomer and the solvent immediately before use. See the detailed Experimental Protocols section for monomer and solvent purification procedures.
-
-
Contaminated Cocatalyst: The organoaluminum cocatalyst (e.g., triethylaluminum, methylaluminoxane) is also highly reactive and can be deactivated by the same poisons.
-
Solution: Use fresh, high-quality cocatalyst from a reputable supplier. Handle it strictly under an inert atmosphere.
-
-
-
Incorrect Reagent Stoichiometry or Addition Order: The ratio of cocatalyst to catalyst and the order of reagent addition are critical for catalyst activation.
-
Solution: Carefully review your experimental procedure and recalculate the required amounts of catalyst and cocatalyst. Typically, the cocatalyst is added to the reactor first to scavenge any residual impurities before the catalyst is introduced.
-
-
Inactive Catalyst: The catalyst itself may have degraded due to improper storage or handling.
-
Solution: Store catalysts under a dry, inert atmosphere and at the recommended temperature. If in doubt, use a fresh batch of catalyst.
-
Issue 2: The polymerization starts, but the catalyst activity is low and declines rapidly.
Possible Causes and Solutions:
-
Low-Level Contamination: Trace amounts of poisons are present, which slowly deactivate the catalyst over time.
-
Solution: Improve the purification of your monomer and solvent. Even if the initial purity seems high, trace impurities can accumulate and affect the reaction. Consider passing the purified monomer and solvent through a column of activated alumina or molecular sieves just before use.
-
-
Air Leak in the Reaction Setup: A small leak in your apparatus can introduce a continuous, low-level supply of oxygen and moisture.
-
Solution: Carefully check all joints, septa, and connections in your reaction setup for leaks. Use high-quality grease for glass joints and fresh, well-fitting rubber septa. Maintaining a slight positive pressure of inert gas throughout the reaction can help to prevent air from entering.
-
-
Thermal Degradation of the Catalyst: The polymerization temperature might be too high for the specific catalyst system, leading to thermal deactivation.
-
Solution: Consult the literature for the optimal temperature range for your catalyst system in vinylcyclohexane polymerization and ensure your reaction temperature is within this range.
-
Issue 3: The resulting poly(vinylcyclohexane) has a lower molecular weight than expected.
Possible Causes and Solutions:
-
Presence of Chain Transfer Agents: Certain impurities can act as chain transfer agents, terminating the growing polymer chain and initiating a new one, which leads to a lower average molecular weight. Hydrogen is a common chain transfer agent intentionally used to control molecular weight; ensure its presence is intended.
-
Solution: Rigorously purify the monomer and solvent to remove any unintended chain transfer agents.
-
-
High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to the rate of propagation.
-
Solution: Lower the polymerization temperature, while staying within the active range for the catalyst.
-
-
Incorrect Cocatalyst to Catalyst Ratio: The ratio of the cocatalyst to the transition metal catalyst can influence the molecular weight of the resulting polymer.
-
Solution: Optimize the cocatalyst/catalyst ratio for your specific system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in vinylcyclohexane polymerization?
A1: For Ziegler-Natta and metallocene-catalyzed polymerizations, the most common and potent poisons are oxygen, water, carbon monoxide, carbon dioxide, alcohols, ketones, esters, and sulfur compounds. These can be present in the monomer, solvent, or inert gas supply.
Q2: How can I detect the presence of these poisons in my reagents?
A2: Several analytical techniques can be used:
-
Water: Karl Fischer titration is a standard method for accurately quantifying trace amounts of water in your monomer and solvent.
-
Organic Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile organic impurities in both the vinylcyclohexane monomer and the solvent.
-
Oxygen: While difficult to measure directly in the liquid phase in a standard lab, ensuring a rigorously inert atmosphere and using deoxygenated reagents is the best preventative measure.
Q3: Can a poisoned catalyst be regenerated?
A3: In some industrial settings, catalyst regeneration is possible through processes like thermal or chemical treatments. However, in a laboratory setting, it is generally more practical and reliable to discard the poisoned catalyst and start the experiment with fresh, properly handled materials.
Q4: How do I ensure my inert atmosphere is of high enough quality?
A4: Use high-purity (99.995% or higher) argon or nitrogen. It is highly recommended to pass the gas through an in-line oxygen and moisture trap before it enters your reaction setup.
Quantitative Data
The following table summarizes the deactivating effect of common poisons on the activity of a Ziegler-Natta catalyst. While this data is for propylene polymerization, it provides a strong indication of the expected effects in vinylcyclohexane polymerization due to the similar nature of the catalyst system.
| Poison | Molar Ratio (Poison/Ti) | Relative Activity (%) | Reference |
| None | 0 | 100 | |
| Methanol | 0.1 | ~20 | |
| Acetone | 0.1 | ~40 | |
| Ethyl Acetate | 0.1 | ~60 | |
| Carbon Monoxide | (ppm levels) | Significant reduction | |
| Carbon Dioxide | (ppm levels) | Moderate reduction | |
| Oxygen | (ppm levels) | Minor reduction | |
| Water | (ppm levels) | Significant reduction |
Note: The deactivation power can vary depending on the specific catalyst system and reaction conditions.
Experimental Protocols
Protocol 1: Purification of Vinylcyclohexane Monomer
This protocol describes the purification of vinylcyclohexane to remove inhibitors and potential catalyst poisons.
Materials:
-
Vinylcyclohexane (as received)
-
Calcium hydride (CaH2)
-
Activated alumina (basic or neutral, Brockmann I)
-
Anhydrous sodium sulfate (Na2SO4)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Initial Drying: Stir the as-received vinylcyclohexane over calcium hydride (approx. 10 g/L) overnight under an inert atmosphere to remove bulk water.
-
Distillation: Decant or filter the vinylcyclohexane from the calcium hydride and perform a distillation under a dry, inert atmosphere. Discard the initial and final fractions.
-
Column Chromatography: Pack a glass column with activated alumina (a layer of sand or glass wool at the bottom is recommended). The amount of alumina will depend on the volume of monomer to be purified (a rule of thumb is a 10:1 ratio of monomer volume to alumina volume).
-
Elution: Pass the distilled vinylcyclohexane through the alumina column directly into a flame-dried Schlenk flask under a positive pressure of inert gas.
-
Storage: Store the purified vinylcyclohexane over molecular sieves (3Å or 4Å) in a sealed Schlenk flask under an inert atmosphere in a refrigerator. For best results, use the purified monomer within a few days.
Protocol 2: Setting up an Inert Atmosphere for Polymerization
This protocol outlines the essential steps for creating and maintaining an oxygen- and moisture-free environment for the polymerization reaction.
Materials:
-
Schlenk line or glovebox
-
High-purity inert gas (Argon or Nitrogen) with an oxygen/moisture trap
-
Heat gun or Bunsen burner
-
Vacuum pump
-
Schlenk flasks and other reaction glassware
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with a condenser and magnetic stir bar) while the glassware is still hot, under a positive flow of inert gas.
-
Purging with Inert Gas: Connect the assembled apparatus to a Schlenk line. Evacuate the flask using the vacuum pump and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all air is removed.
-
Maintaining Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas. This can be achieved by using a bubbler filled with mineral oil on the exhaust of the Schlenk line.
-
Reagent Transfer: Transfer all reagents (monomer, solvent, catalyst, cocatalyst) into the reaction flask using gas-tight syringes or cannulas under a positive flow of inert gas.
Visualizations
Caption: Troubleshooting flowchart for low or no polymer yield.
Caption: Experimental workflow for vinylcyclohexane monomer purification.
Caption: Mechanism of catalyst deactivation by common poisons.
Technical Support Center: Addressing Regio- and Stereoselectivity in Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to regio- and stereoselectivity in your polymerization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during polymerization.
Issue: Poor Stereocontrol in Ziegler-Natta Polymerization of Propylene (Atactic Polymer Formation)
Question: My Ziegler-Natta polymerization of propylene is yielding atactic polypropylene with poor mechanical properties. How can I improve the isotacticity?
Answer: Achieving high isotacticity in polypropylene is crucial for its desirable crystalline properties.[1] Several factors in your experimental setup could be leading to the formation of atactic polymer. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow: Improving Isotacticity in Polypropylene Synthesis
Caption: Troubleshooting workflow for atactic polypropylene.
-
Evaluate Your Catalyst System: The choice of catalyst and cocatalyst is paramount for stereocontrol.
-
Internal Donors: The presence of an internal electron donor within the solid catalyst component is critical for achieving high isotacticity. Common internal donors include phthalates, succinates, and 1,3-diethers. The absence or use of an inappropriate internal donor can lead to the formation of non-stereospecific active sites.
-
External Donors: An external electron donor, typically an organosilicon compound like an alkoxysilane, is often added during polymerization. The external donor deactivates non-stereospecific sites on the catalyst surface and can also influence the molecular weight distribution. The type and concentration of the external donor must be optimized for your specific catalyst system.
-
-
Control Reaction Conditions:
-
Temperature: Polymerization temperature significantly affects stereoselectivity. Higher temperatures can lead to a decrease in isotacticity. Ensure your reaction temperature is within the optimal range for your chosen catalyst system.
-
Monomer Concentration: The concentration of propylene can also influence the stereoselectivity of the polymerization.
-
-
Ensure Purity of Reagents:
-
Catalyst Poisons: Impurities in the monomer, solvent, or cocatalyst (e.g., triethylaluminum) can act as poisons to the stereospecific active sites on the Ziegler-Natta catalyst.[2] Common poisons include water, oxygen, and polar compounds. Ensure all reagents are rigorously purified and dried before use.
-
Issue: Lack of Stereocontrol in Ring-Opening Polymerization (ROP) of Lactide
Question: My ring-opening polymerization of racemic lactide is producing an atactic polymer. How can I achieve stereocontrol to synthesize isotactic or heterotactic polylactide?
Answer: The stereochemistry of polylactide (PLA) dramatically influences its properties. Controlling the stereochemical outcome of rac-lactide polymerization requires careful selection of the catalyst and reaction conditions.
Troubleshooting Workflow: Achieving Stereocontrol in Lactide ROP
Caption: Troubleshooting workflow for stereocontrol in ROP.
-
Catalyst Choice is Key: The most critical factor for stereocontrol in ROP is the catalyst. Achiral catalysts will generally produce atactic PLA from racemic lactide. To achieve stereocontrol, you must use a stereoselective catalyst.
-
For Isotactic PLA: Catalysts with chiral ligands that operate under an "enantiomorphic site control" mechanism are required. These catalysts preferentially select one enantiomer of the lactide, leading to the formation of isotactic stereoblocks. Examples include certain Salen-aluminum complexes.
-
For Heterotactic PLA: Some catalysts exhibit "chain-end control," where the stereochemistry of the last inserted monomer unit dictates the selection of the next monomer. Specific catalysts, such as certain yttrium-amino-alkoxy-bisphenolate complexes, are designed to promote heterotactic enchainment.[3]
-
-
Reaction Conditions Matter:
-
Temperature: Lowering the polymerization temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to different stereochemical additions.
-
Solvent: The choice of solvent can influence the catalyst's stereoselectivity. Non-coordinating solvents are generally preferred to avoid interference with the catalyst's active site. The use of hydrophobic organic solvents with minimal water content can lead to efficient enzymatic polymerization and high molecular weights of polyesters.[4]
-
-
Purity is Essential:
-
Impurities, especially water, can act as initiators and lead to a loss of stereocontrol. Ensure that the monomer, initiator (if used), and solvent are all rigorously purified and dried.
-
Issue: Poor Regiocontrol in Diene Polymerization
Question: My polymerization of a conjugated diene (e.g., butadiene, isoprene) is resulting in a mixture of 1,4- and 1,2- (or 3,4-) addition products, leading to poor material properties. How can I improve the regioselectivity?
Answer: Controlling the regiochemistry of polydienes is crucial for obtaining desired properties, such as the low glass transition temperature of cis-1,4-polyisoprene (natural rubber). The regioselectivity is primarily determined by the catalyst system and reaction conditions.
-
Catalyst System Selection:
-
For 1,4-selectivity:
-
Ziegler-Natta Catalysts: Titanium-based Ziegler-Natta catalysts are commonly used to produce cis-1,4-polydienes.
-
Lanthanide Catalysts: Neodymium-based catalysts are also highly effective for achieving high cis-1,4 selectivity.
-
Anionic Polymerization: In non-polar solvents, alkyllithium initiators typically yield high 1,4-content.
-
-
For 1,2- or 3,4-selectivity:
-
Anionic Polymerization with Polar Additives: The addition of a Lewis base (polar modifier) such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA) to an alkyllithium-initiated polymerization dramatically increases the proportion of 1,2- or 3,4-addition.[5] The bulkiness of the Lewis base can also play a role in enhancing this effect.[5]
-
-
-
Reaction Parameters:
-
Solvent: For anionic polymerization, the polarity of the solvent is a key factor. Non-polar solvents favor 1,4-addition, while polar solvents promote 1,2- or 3,4-addition.
-
Temperature: The effect of temperature on regioselectivity can be complex and depends on the specific catalyst system. It is important to consult the literature for the optimal temperature range for your desired outcome.
-
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the difference between regioselectivity and stereoselectivity in polymerization?
A1:
-
Regioselectivity refers to the control of the orientation of monomer addition. For example, in the polymerization of a vinyl monomer, regioselectivity determines whether the monomers are linked in a head-to-tail, head-to-head, or tail-to-tail fashion. In diene polymerization, it refers to the preference for 1,4- versus 1,2- or 3,4-addition.
-
Stereoselectivity refers to the control of the spatial arrangement of atoms in the polymer chain. This primarily relates to the relative stereochemistry of adjacent chiral centers, known as tacticity . The main types of tacticity are:
-
Isotactic: All stereocenters have the same configuration.
-
Syndiotactic: Stereocenters have regularly alternating configurations.
-
Atactic: Stereocenters have a random arrangement of configurations.[1]
-
Q2: How does tacticity affect the physical properties of a polymer?
A2: Tacticity has a profound impact on a polymer's properties.
-
Crystallinity: Isotactic and syndiotactic polymers have regular structures that allow the chains to pack closely together, leading to higher crystallinity. Atactic polymers, with their irregular structures, are typically amorphous.
-
Mechanical Properties: Crystalline polymers are generally stronger, stiffer, and more resistant to solvents than their amorphous counterparts. For instance, isotactic polypropylene is a rigid, high-melting-point plastic, while atactic polypropylene is a soft, amorphous material.[1]
-
Thermal Properties: Higher crystallinity is associated with a higher melting temperature (Tm) and often a higher glass transition temperature (Tg).
Analytical Techniques
Q3: How can I determine the regio- and stereochemistry of my polymer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the microstructure of polymers.
-
¹H NMR: Can provide information on tacticity by analyzing the chemical shifts and coupling patterns of protons on the polymer backbone. For example, in poly(methyl methacrylate) (PMMA), the α-methyl protons show distinct signals for isotactic, syndiotactic, and heterotactic triads.
-
¹³C NMR: Offers higher resolution and is often more sensitive to longer-range stereochemical sequences (pentads, heptads). This is the preferred method for detailed tacticity analysis of polymers like polypropylene.[6]
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to resolve complex spectra and confirm assignments made from 1D NMR.[7]
Q4: What are the key considerations when preparing a polymer sample for NMR analysis?
A4: Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the polymer.[8] Common solvents for polymer NMR include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated 1,1,2,2-tetrachloroethane (TCE-d₂). The solvent should not have signals that overlap with important polymer resonances.
-
Concentration: The optimal concentration depends on the polymer's molecular weight and the type of NMR experiment. For ¹H NMR, 5-25 mg of a small molecule polymer in 0.6-0.7 mL of solvent is typical.[8] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[8] Very high concentrations can lead to broad signals due to high solution viscosity.
-
Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous. If there are any solid particles, filter the solution before transferring it to the NMR tube.[8]
-
Temperature: Some polymers require elevated temperatures to dissolve and to achieve sufficient chain mobility for sharp NMR signals. Many NMR spectrometers are equipped with variable temperature capabilities.
Catalysis and Reaction Mechanisms
Q5: What are the main mechanisms of stereocontrol in polymerization?
A5: There are two primary mechanisms by which a catalyst can control the stereochemistry of a growing polymer chain:
-
Enantiomorphic Site Control: The chirality of the catalyst's active site dictates the stereochemistry of the incoming monomer. The growing polymer chain end does not influence the stereoselection. This is a common mechanism in Ziegler-Natta and many coordination polymerizations.
-
Chain-End Control: The stereochemistry of the last monomer unit added to the growing chain determines the stereochemistry of the next monomer addition. The catalyst itself may or may not be chiral. This mechanism is more common in anionic and some ring-opening polymerizations.
Q6: How can I troubleshoot a living polymerization that has a broad molecular weight distribution?
A6: A broad molecular weight distribution (high polydispersity index, PDI) in a living polymerization indicates a loss of control, which can be caused by several factors:
-
Impurities: Water, oxygen, or other protic impurities can react with the propagating chain ends, leading to termination.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time, resulting in a broader distribution of chain lengths.
-
Chain Transfer Reactions: Side reactions where the growing chain is terminated and a new chain is initiated can lead to a broader PDI.
-
Poor Mixing: Inadequate stirring can create localized areas of high monomer or initiator concentration, leading to non-uniform chain growth.
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature to illustrate the impact of different catalysts and conditions on polymer stereochemistry.
Table 1: Influence of Catalyst System on Polypropylene Tacticity
| Catalyst System (Internal/External Donor) | Polymerization Temperature (°C) | Isotacticity ([mmmm] pentad %) |
| TiCl₄/MgCl₂ (None/None) | 70 | 30-40 |
| TiCl₄/MgCl₂ (Ethyl Benzoate/None) | 70 | 60-70 |
| TiCl₄/MgCl₂ (Diisobutyl Phthalate/Alkoxysilane) | 70 | >95 |
| TiCl₄/MgCl₂ (1,3-Diether/None) | 70 | >95 |
| Metallocene (C₂-symmetric) | 50 | >98 (Isotactic) |
| Metallocene (Cs-symmetric) | 50 | >95 (Syndiotactic) |
Table 2: Catalyst Performance in Stereoselective Ring-Opening Polymerization of rac-Lactide
| Catalyst | Temperature (°C) | Solvent | Pm / Pra | Resulting Tacticity |
| Tin(II) Octoate | 130 | Toluene | ~0.5 | Atactic |
| (R,R)-Salen-Al-OiPr | 70 | Toluene | 0.75 (Pm) | Isotactic-enriched |
| Yttrium-amino-bis(phenolate) | 20 | Toluene | 0.87 (Pr) | Syndiotactic-enriched[3] |
| Zinc 2-ethylhexanoate | 200 | Bulk | N/A (L-lactide used) | N/A |
| Magnesium 2-ethylhexanoate | 200 | Bulk | N/A (L-lactide used) | N/A |
a Pm = probability of meso dyad formation; Pr = probability of racemo dyad formation.
Experimental Protocols
Protocol 1: General Procedure for Sample Preparation for NMR Analysis of Polymer Tacticity
-
Select an appropriate deuterated solvent in which your polymer is fully soluble at the desired analysis temperature.
-
Weigh 20-50 mg of the dry polymer sample directly into a clean, dry vial. The exact amount will depend on the polymer's molecular weight and the desired concentration.
-
Add approximately 0.7 mL of the deuterated solvent to the vial using a glass pipette.
-
Agitate the vial (e.g., using a vortex mixer or gentle shaking) until the polymer is completely dissolved. If necessary, gently heat the sample to aid dissolution.
-
Filter the polymer solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This will remove any dust or particulate matter that could degrade the spectral quality.
-
Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[9]
-
Cap the NMR tube and carefully label it.
Protocol 2: 13C NMR Analysis of Polypropylene Tacticity
-
Prepare the polymer sample as described in Protocol 1, typically using 1,1,2,2-tetrachloroethane-d₂ as the solvent. A higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Set the spectrometer temperature to 120-135 °C to ensure the polymer is fully dissolved and mobile.
-
Acquire a proton-decoupled 13C NMR spectrum. Key parameters to consider:
-
Pulse Angle: Use a 90° pulse to maximize signal.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of the carbon nuclei, which is crucial for accurate quantitative analysis.
-
Number of Scans: A large number of scans (several thousand) will likely be required to achieve an adequate signal-to-noise ratio.
-
-
Process the spectrum:
-
Apply an appropriate line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Analyze the methyl region of the spectrum (typically around 19-22 ppm).
-
Identify the peaks corresponding to the different pentad stereosequences (mmmm, mmmr, rmmr, mmrr, mmrm, rmrm, rrrr, mrrr, mrrm).
-
Integrate the area of each pentad peak.
-
Calculate the percentage of each pentad by dividing its integral by the total integral of the methyl region and multiplying by 100. The isotacticity is typically reported as the percentage of the mmmm pentad.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. measurlabs.com [measurlabs.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Solvent Choice for 1-Methyl-1-vinylcyclohexane Reactions
Welcome to the technical support center for optimizing reactions involving 1-Methyl-1-vinylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis and modification of this compound.
Cationic Polymerization
Q1: My cationic polymerization of this compound results in a low molecular weight polymer. How can I increase the molecular weight?
A1: Low molecular weight in cationic polymerization is often due to chain transfer reactions. The choice of solvent plays a critical role in controlling these reactions.
-
Solvent Polarity: While highly polar solvents can increase the rate of polymerization, they can also promote chain transfer. It is a misconception that more polar solvents always lead to higher molecular weight. For cationic polymerization of vinyl ethers, carrying out the reaction in solution is generally more effective for obtaining high molecular weight polymers compared to bulk polymerization.[1]
-
Recommended Solvents: Non-polar or weakly polar solvents are often preferred to suppress chain transfer. Toluene is a commonly used solvent for the polymerization of related vinylcyclohexene monomers.[2] Consider using solvents like toluene, hexane, or dichloromethane.
-
Temperature: Lowering the reaction temperature can also help to reduce chain transfer and increase the molecular weight of the resulting polymer.
Q2: I am observing a broad molecular weight distribution in my poly(this compound). What could be the cause?
A2: A broad molecular weight distribution (polydispersity) can be caused by several factors, including slow initiation, termination, or chain transfer events.
-
Solvent Influence: The solvent can affect the solubility of the growing polymer chains. If the polymer precipitates out of solution, the active chain ends may become inaccessible, leading to a broader molecular weight distribution. Ensure your chosen solvent maintains the polymer in solution throughout the reaction. For polyvinyl ethers, solvents like DMF, THF, chlorinated hydrocarbons, and aromatic hydrocarbons are known to be good solvents for the polymer.[1]
-
Initiator and Monomer Addition: A slow addition of the monomer to the initiator solution can sometimes help in achieving a more controlled polymerization and a narrower molecular weight distribution.
| Solvent | Polarity | Typical Observations in Cationic Polymerization |
| Toluene | Low | Good for achieving high molecular weight and stereoregularity.[1][2] |
| Hexane | Low | Can be effective in suppressing chain transfer reactions. |
| Dichloromethane | Medium | Often used, but may increase the rate of chain transfer compared to non-polar solvents. |
| Tetrahydrofuran (THF) | Medium | Can act as a Lewis base and may interfere with some cationic initiators. Good solvent for the polymer.[1] |
| Dimethylformamide (DMF) | High | Generally a good solvent for the resulting polymer.[1] |
Experimental Protocol: Cationic Polymerization of this compound
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Solvent and Monomer: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add dry toluene (or another selected solvent) via syringe. Add freshly distilled this compound to the solvent.
-
Initiator: In a separate flask, prepare a solution of the chosen cationic initiator (e.g., BF₃·OEt₂) in the same dry solvent.
-
Reaction: Cool the monomer solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the initiator solution dropwise to the stirred monomer solution.
-
Quenching: After the desired reaction time, quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with fresh non-solvent, and dry under vacuum.
Epoxidation
Q3: My epoxidation of this compound is giving me a diol as a byproduct. How can I avoid this?
A3: The formation of a diol during epoxidation is typically due to the ring-opening of the newly formed epoxide by water.
-
Solvent Choice: The key to preventing diol formation is to use a non-aqueous, aprotic solvent. In aqueous media, acid or base catalysis can lead to the hydrolysis of the epoxide.[3][4]
-
Recommended Solvents: Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), benzene, or ether are suitable solvents for epoxidation reactions with peroxy acids like m-CPBA.[5]
-
Drying: Ensure that your starting materials and solvent are anhydrous.
Q4: The rate of my epoxidation reaction is very slow. Can I speed it up by changing the solvent?
A4: The rate of epoxidation with peroxy acids is not highly sensitive to solvent polarity.[6] However, subtle effects can be observed.
-
Solvent Effects on Rate: Studies on other alkenes have shown that the rate of epoxidation can vary slightly with the solvent. For instance, the rate of epoxidation of some cycloalkenes was found to increase in the order: Ether < Cyclohexane < Carbon tetrachloride < Toluene < Benzene < Chlorobenzene < Dichloromethane < Chloroform.[5] This suggests that more polar, non-protic solvents may slightly accelerate the reaction.
-
Reagent Choice: A more significant increase in reaction rate can often be achieved by using a more reactive peroxy acid, such as trifluoroperacetic acid.
| Solvent | Key Consideration | Relative Rate (General Trend) |
| Dichloromethane | Good general-purpose solvent for epoxidation. | Moderate-Fast[5] |
| Chloroform | Similar to dichloromethane, can slightly increase the rate. | Fast[5] |
| Benzene/Toluene | Non-polar options, effective at preventing diol formation. | Moderate[5] |
| Diethyl Ether | A less polar option. | Slower[5] |
| Acetone | Can be used, but ensure it is anhydrous. | - |
| Water/Alcohols | Avoid - leads to diol formation. | - |
Experimental Protocol: Epoxidation of this compound with m-CPBA
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the stirred alkene solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess peroxy acid by adding a solution of sodium sulfite.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography.
Hydroboration-Oxidation
Q5: I am having trouble with the regioselectivity of the hydroboration-oxidation of this compound. How can I ensure anti-Markovnikov addition?
A5: Hydroboration-oxidation is known for its excellent anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[7][8]
-
Solvent: Tetrahydrofuran (THF) is the most common and highly recommended solvent for the hydroboration step.[8][9][10] It forms a stable complex with borane (BH₃), making it easier to handle and preventing the formation of diborane (B₂H₆) gas.[7]
-
Steric Hindrance: The regioselectivity is primarily driven by steric factors. The bulky borane reagent preferentially adds to the less sterically hindered carbon of the double bond. For this compound, this would be the terminal carbon of the vinyl group.
-
Reagent: Using a bulkier borane reagent, such as 9-BBN (9-borabicyclo[3.3.1]nonane), can further enhance the regioselectivity.
Q6: My hydroboration-oxidation reaction is not going to completion. What are some potential issues?
A6: Incomplete reaction can be due to several factors related to the reagents and reaction conditions.
-
Moisture: Borane reacts with water. Ensure all glassware is dry and that you are using an anhydrous solvent.
-
Reagent Quality: The borane-THF complex can degrade over time. Use a fresh or properly stored solution.
-
Stoichiometry: One mole of BH₃ can react with three moles of alkene.[7] Ensure you are using a sufficient amount of the borane reagent.
-
Oxidation Step: The oxidation step requires a basic aqueous solution of hydrogen peroxide. Ensure that both NaOH and H₂O₂ are added for the oxidation to proceed.
| Solvent | Role and Recommendation |
| Tetrahydrofuran (THF) | Highly Recommended. Stabilizes the borane reagent and is the standard solvent for this reaction.[8][9][10] |
| Diethyl Ether | Can also be used to stabilize borane. |
| Dichloromethane | Used in some rhodium-catalyzed hydroboration reactions.[11] |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF) via syringe.
-
Allow the reaction to stir at room temperature for the specified time.
-
-
Oxidation:
-
Cool the flask again in an ice bath.
-
Carefully add a solution of 3M sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature until the oxidation is complete.
-
-
Work-up and Isolation:
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
References
- 1. scispace.com [scispace.com]
- 2. Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A solvent trend in the epoxidation of substituted alkenes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 1-Methyl-1-vinylcyclohexane
Welcome to the technical support center for the purification of 1-Methyl-1-vinylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this non-polar alkene.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for a non-polar compound like this compound is a very non-polar solvent system. Pure n-hexane or petroleum ether is often sufficient. If the compound does not move from the baseline, a small amount of a slightly more polar solvent, such as ethyl acetate or diethyl ether, can be added. A common starting mixture for non-polar compounds is 5% ethyl acetate in hexane.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate to ensure good separation on the column.[2]
Q2: My this compound is coming off the column with other, structurally similar alkene impurities. How can I improve the separation?
For separating alkenes with similar polarities, such as isomers, argentation chromatography is a highly effective technique.[2][3][4] This method utilizes silica gel impregnated with silver nitrate (AgNO₃). The silver ions form reversible complexes with the π-bonds of the alkenes, and the strength of this interaction can differ even between closely related isomers, allowing for their separation.[3][4] Typically, a low-polarity eluent like hexane or a hexane/ether mixture is used.[5]
Q3: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
While this compound is relatively stable, some alkenes can be sensitive to the acidic nature of standard silica gel.[4] If you suspect degradation, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine (1-3%), in the eluent to neutralize acidic sites.[6] Alternatively, using a different stationary phase like alumina (which can be acidic, neutral, or basic) may prevent degradation.[4]
Q4: I am observing poor resolution and broad bands. What are the likely causes and solutions?
Broad bands and poor resolution can stem from several issues:
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column leads to uneven solvent flow and band broadening.
-
Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to tailing. Conversely, a flow rate that is too slow can cause diffusion and band broadening.
-
Overloading the Column: Using too much sample for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[2]
-
Sample Application: The sample should be loaded onto the column in the minimum amount of solvent to create a narrow starting band.[2]
Q5: How do I choose between wet and dry loading of my sample?
-
Wet Loading: This is suitable when your crude sample dissolves easily in the initial, low-polarity eluent. The sample is dissolved in a minimal amount of this solvent and carefully pipetted onto the top of the column.[2]
-
Dry Loading: This method is preferred when the sample has poor solubility in the starting eluent. The crude product is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the column chromatography of this compound.
Problem: Poor or No Separation
// Nodes Start [label="Poor or No Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Review TLC Analysis\n(Rf of target ~0.2-0.3?)", fillcolor="#FBBC05", fontcolor="#202124"]; RfTooHigh [label="Rf is too high (> 0.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; RfTooLow [label="Rf is too low (< 0.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; SpotsOverlap [label="Spots are overlapping\nor streaking", fillcolor="#F1F3F4", fontcolor="#202124"]; DecreasePolarity [label="Decrease Eluent Polarity\n(e.g., pure hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreasePolarity [label="Increase Eluent Polarity\n(e.g., add 1-5% EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSystem [label="Try a Different\nSolvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Argentation [label="Consider Argentation\nChromatography (AgNO3/SiO2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckLoading [label="Check Sample Loading\n(overloaded?)", fillcolor="#FBBC05", fontcolor="#202124"]; ReduceSample [label="Reduce Sample Amount\n(Increase Silica:Sample Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPacking [label="Inspect Column Packing\n(cracks, channels?)", fillcolor="#FBBC05", fontcolor="#202124"]; Repack [label="Repack Column Carefully", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> RfTooHigh [label="Yes"]; CheckTLC -> RfTooLow [label="Yes"]; CheckTLC -> SpotsOverlap [label="Yes"]; CheckTLC -> CheckLoading [label="No, TLC is optimal"]; RfTooHigh -> DecreasePolarity; RfTooLow -> IncreasePolarity; SpotsOverlap -> ChangeSystem; SpotsOverlap -> Argentation [label="For isomeric impurities"]; CheckLoading -> ReduceSample [label="Yes"]; CheckLoading -> CheckPacking [label="No"]; CheckPacking -> Repack [label="Yes"]; } dot Caption: Troubleshooting logic for poor separation.
Problem: Product is Not Eluting or is Degrading
// Nodes Start [label="Product Not Eluting\nor Degrading", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC_Elution [label="Did the compound move on TLC\nwith the current eluent?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasePolarity_Elution [label="Gradually Increase\nEluent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckStability [label="Check Compound Stability on Silica\n(spot on TLC and let sit)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Degradation Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; NoDegradation [label="No Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; DeactivateSilica [label="Use Deactivated Silica\n(e.g., with Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseAlumina [label="Switch to Alumina\n(Neutral or Basic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolubility [label="Is the product precipitating\non the column?", fillcolor="#FBBC05", fontcolor="#202124"]; DryLoad [label="Use Dry Loading Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC_Elution; CheckTLC_Elution -> IncreasePolarity_Elution [label="No"]; CheckTLC_Elution -> CheckStability [label="Yes"]; CheckStability -> Degradation [label="Yes"]; CheckStability -> NoDegradation [label="No"]; Degradation -> DeactivateSilica; Degradation -> UseAlumina; NoDegradation -> CheckSolubility; CheckSolubility -> DryLoad [label="Yes"]; } dot Caption: Troubleshooting logic for elution and stability issues.
Data Presentation
The following table summarizes typical solvent systems and expected Rf values for non-polar compounds like this compound on silica gel. Note that these are starting points and may require optimization.
| Solvent System (v/v) | Expected Rf Range for Non-Polar Alkenes | Notes |
| 100% n-Hexane | 0.1 - 0.4 | Excellent for very non-polar compounds. May be too slow for slightly more polar impurities. |
| 99:1 Hexane:Ethyl Acetate | 0.2 - 0.5 | A small amount of polar solvent can help move the compound faster without significantly reducing separation from non-polar impurities. |
| 95:5 Hexane:Ethyl Acetate | 0.4 - 0.7 | Good for eluting the compound after less polar impurities have been washed off. |
| 100% Dichloromethane | 0.3 - 0.6 | An alternative solvent, but may run slower than hexane-based systems.[1] |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
This protocol is a general guideline for the purification of this compound from a reaction mixture containing higher polarity byproducts.
1. Preparation of the Column:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to support the packing but allows for solvent flow.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., n-hexane). A typical ratio is 50-100 g of silica per gram of crude product.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution and mix thoroughly.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
-
Add a final thin layer of sand on top of the sample.
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent (e.g., n-hexane) to the column.
-
Apply gentle air pressure to the top of the column to begin elution at a steady rate (a flow of a few cm per minute is a good starting point).
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp (if impurities are UV-active) or by using a potassium permanganate stain.
-
Once the desired product begins to elute, continue collecting fractions until it is completely off the column.
-
If necessary, the polarity of the eluent can be gradually increased (e.g., to 1% ethyl acetate in hexane) to elute any remaining product or more polar impurities.
4. Product Isolation:
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Protocol 2: Argentation (AgNO₃) Column Chromatography for Isomer Separation
This protocol is designed for separating this compound from other isomeric alkenes.
1. Preparation of AgNO₃-impregnated Silica Gel:
-
Prepare a solution of silver nitrate in water or methanol (e.g., 10 g of AgNO₃ in 50 mL of methanol).
-
In a separate flask, take 90 g of silica gel.
-
Slowly add the AgNO₃ solution to the silica gel with constant swirling.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. The silica gel should be protected from light as much as possible.
2. Column Packing and Elution:
-
Pack the column with the prepared AgNO₃-silica gel using the slurry method with n-hexane.
-
Load the sample (wet or dry loading).
-
Elute the column with a non-polar solvent system, such as pure n-hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether.
-
Collect and analyze fractions as described in Protocol 1. The alkene that complexes more weakly with the silver ions will elute first.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-1-vinylcyclohexane
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of specific molecular scaffolds is a critical endeavor. 1-Methyl-1-vinylcyclohexane is a valuable building block in the synthesis of more complex molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Wittig reaction and a Grignard reaction followed by dehydration.
At a Glance: Comparison of Synthesis Routes
| Parameter | Wittig Reaction | Grignard Reaction with Dehydration |
| Starting Materials | 1-Methylcyclohexanone, Methyltriphenylphosphonium bromide | 1-Methylcyclohexanone, Vinylmagnesium bromide |
| Key Reagents | Strong base (e.g., n-BuLi, NaH, t-BuOK) | Acid catalyst (e.g., H₂SO₄, H₃PO₄) for dehydration |
| Reaction Steps | One-pot or two steps (ylide formation then reaction) | Two distinct steps (Grignard addition then dehydration) |
| Typical Yield | 35-78% (for analogous reactions) | Potentially high, but can be variable depending on dehydration conditions |
| Key Intermediates | Phosphonium ylide, Oxaphosphetane | 1-Methyl-1-vinylcyclohexan-1-ol |
| Byproducts | Triphenylphosphine oxide | Magnesium salts, Water |
| Advantages | Direct conversion of a ketone to an alkene. | Utilizes common and readily available Grignard reagents. |
| Disadvantages | Formation of a stoichiometric amount of triphenylphosphine oxide byproduct which can complicate purification. Requires a strong, anhydrous base. | The dehydration step can sometimes lead to a mixture of alkene isomers. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes to this compound, highlighting the key transformations.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of analogous compounds, which can be adapted for the synthesis of this compound.
Route 1: Wittig Reaction (Adapted from the synthesis of Methylenecyclohexane)
This protocol is based on the well-established Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds.[1]
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of n-butyllithium (0.10 mole in an appropriate ethereal solvent).
-
While stirring under a nitrogen atmosphere, cautiously add methyltriphenylphosphonium bromide (35.7 g, 0.10 mole) in portions over a 5-minute period.
-
Stir the resulting mixture at room temperature for 4 hours to ensure complete formation of the phosphonium ylide.
Step 2: Reaction with 1-Methylcyclohexanone
-
To the ylide solution, add freshly distilled 1-methylcyclohexanone (0.11 mole) dropwise.
-
The reaction mixture will become colorless, and a white precipitate of triphenylphosphine oxide will form.
-
Heat the mixture under reflux overnight.
-
After cooling to room temperature, remove the precipitate by suction filtration and wash it with ether.
-
Combine the ethereal filtrates and wash with water until neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Carefully distill the ether through a fractionating column.
-
Fractionally distill the residue to obtain pure this compound.
Route 2: Grignard Reaction followed by Acid-Catalyzed Dehydration (Adapted from the synthesis of 1-Methylcyclohexene)
This two-step approach involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by its dehydration to the desired alkene.[2]
Step 1: Grignard Addition of Vinylmagnesium Bromide to 1-Methylcyclohexanone
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to form the Grignard reagent, vinylmagnesium bromide.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of 1-methylcyclohexanone in anhydrous THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 1-methyl-1-vinylcyclohexan-1-ol.
Step 2: Acid-Catalyzed Dehydration of 1-Methyl-1-vinylcyclohexan-1-ol
-
Place the crude 1-methyl-1-vinylcyclohexan-1-ol in a round-bottomed flask.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Heat the mixture and distill the product as it forms. The lower boiling point of the alkene compared to the alcohol drives the reaction to completion.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Further purify the this compound by fractional distillation.
Concluding Remarks
Both the Wittig reaction and the Grignard reaction followed by dehydration offer viable pathways to this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The Wittig reaction provides a more direct conversion but involves the separation of the product from a significant amount of triphenylphosphine oxide. The Grignard route is a two-step process that may be prone to the formation of isomeric byproducts during the dehydration step, but it avoids the phosphine oxide byproduct. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy for the target molecule.
References
A Comparative Guide to the Polymerization of 1-Methyl-1-vinylcyclohexane and 4-vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of two vinylcyclohexane isomers: 1-methyl-1-vinylcyclohexane and 4-vinylcyclohexene. The information presented herein is intended to assist researchers in selecting appropriate monomers and polymerization techniques for the synthesis of novel polymers with potential applications in various scientific and biomedical fields. It is important to note that while extensive research is available for 4-vinylcyclohexene, there is a notable scarcity of published experimental data on the homopolymerization of this compound.
Monomer Structure and Reactivity Overview
This compound and 4-vinylcyclohexene are structural isomers with distinct reactivity profiles owing to the placement of the vinyl group and the methyl substituent.
-
This compound possesses a trisubstituted double bond, which generally exhibits lower reactivity in radical polymerization due to steric hindrance. However, the tertiary carbocation that can be formed upon initiation makes it a potential candidate for cationic polymerization.
-
4-Vinylcyclohexene has a monosubstituted vinyl group, which is more amenable to various polymerization methods, including Ziegler-Natta, cationic, and to some extent, radical polymerization. The internal double bond of the cyclohexene ring can also potentially participate in side reactions or be utilized in post-polymerization modifications.
Polymerization Methods and Performance
Cationic Polymerization
Cationic polymerization is a primary method for polymerizing vinyl ethers and other electron-rich olefins.[1] Both this compound and 4-vinylcyclohexene can theoretically undergo cationic polymerization due to the formation of relatively stable carbocationic intermediates.
This compound: The initiation of this compound would lead to a stable tertiary carbocation, suggesting that cationic polymerization is a feasible route. However, the steric hindrance around the vinyl group might affect the propagation rate.
4-Vinylcyclohexene: Cationic polymerization of 4-vinylcyclohexene has been experimentally demonstrated. For instance, polymerization can be initiated using Lewis acids like BF₃(C₂H₅)₂O in a solvent such as dichloromethane at low temperatures.[2] The resulting polymer, poly(4-vinylcyclohexene), retains the cyclohexene ring, which can be a site for further functionalization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of α-olefins.[3][4][5]
This compound: Due to the trisubstituted nature of its double bond, this compound is not an ideal monomer for traditional Ziegler-Natta polymerization, which typically favors less sterically hindered olefins.
4-Vinylcyclohexene: This monomer is amenable to Ziegler-Natta polymerization, which can lead to the formation of isotactic or syndiotactic polymers depending on the catalyst system used.[6] This method offers control over the polymer's stereochemistry, which in turn influences its physical and thermal properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins. While the primary polymerizable group in both monomers is the exocyclic vinyl group, the internal double bond of 4-vinylcyclohexene could potentially undergo ROMP under specific conditions, although this is less common for cyclohexene derivatives due to lower ring strain compared to monomers like norbornene.
Quantitative Data Comparison
The following tables summarize the available and expected quantitative data for the polymerization of this compound and 4-vinylcyclohexene. It is crucial to reiterate the limited experimental data for this compound.
Table 1: Monomer Properties
| Property | This compound | 4-Vinylcyclohexene |
| CAS Number | 21623-78-9 | 100-40-3 |
| Molecular Formula | C₉H₁₆ | C₈H₁₂ |
| Molecular Weight | 124.23 g/mol | 108.18 g/mol |
| Boiling Point | Not readily available | 128-130 °C |
| Density | Not readily available | 0.83 g/cm³ |
Table 2: Polymer Properties
| Property | Poly(this compound) | Poly(4-vinylcyclohexene) / Poly(vinylcyclohexane)* |
| Typical Polymerization Method | Cationic (Theoretical) | Cationic, Ziegler-Natta |
| Molecular Weight (Mn) | Data not available | Varies with conditions |
| Polydispersity Index (PDI) | Data not available | Varies with conditions |
| Glass Transition Temp. (Tg) | Data not available | ~80 °C (amorphous poly(vinylcyclohexane))[7] |
| Melting Temperature (Tm) | Data not available | Up to 405 °C (isotactic poly(vinylcyclohexane))[7] |
*Note: The thermal properties listed for poly(4-vinylcyclohexene) are often reported for its hydrogenated form, poly(vinylcyclohexane), to remove the reactive double bond in the cyclohexene ring.
Experimental Protocols
General Procedure for Cationic Polymerization of 4-Vinylcyclohexene
This protocol is a generalized procedure based on literature reports for the cationic polymerization of vinyl monomers.[2]
Materials:
-
4-Vinylcyclohexene (freshly distilled)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃(C₂H₅)₂O)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous dichloromethane under an inert atmosphere.
-
The flask is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Freshly distilled 4-vinylcyclohexene is added to the cooled solvent via syringe.
-
The initiator, BF₃(C₂H₅)₂O, is then added dropwise to the stirred monomer solution via syringe.
-
The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI determination, and Differential Scanning Calorimetry (DSC) for thermal analysis.
Visualizing Polymerization Mechanisms
Cationic Polymerization of this compound
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POLYMERIZATION OF 4-VINYL-1-CYCLOHEXENE BY RADIATION AND CHEMICAL CATALYSTS | AVESİS [avesis.metu.edu.tr]
- 3. Ziegler-Natta Polymerization [drugfuture.com]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. pslc.ws [pslc.ws]
- 6. researchgate.net [researchgate.net]
- 7. THERMAL-PROPERTIES OF POLY(VINYL CYCLOHEXANE) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Comparative Guide to Purity Validation of 1-Methyl-1-vinylcyclohexane: GC-MS vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, rigorous purity assessment is paramount to ensure the reliability and reproducibility of experimental data. This guide provides a comparative analysis of two powerful analytical techniques for validating the purity of 1-Methyl-1-vinylcyclohexane: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.
Method Comparison at a Glance
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that excels at separating volatile compounds and identifying trace impurities.[1] In contrast, Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass spectrometry. | Absorption of radio waves by nuclei in a magnetic field. |
| Primary Use | Separation and identification of volatile and semi-volatile compounds. | Structural elucidation and direct quantification of compounds.[3][4] |
| Quantification | Relative quantification based on peak area (requires a reference standard for absolute quantification). | Absolute quantification against an internal standard of known purity. |
| Sensitivity | High (ppm to ppb level). | Moderate (typically requires mg of sample). |
| Sample Throughput | High, with modern autosamplers. | Moderate. |
| Key Advantages | Excellent for identifying unknown impurities; high sensitivity. | High precision and accuracy for purity determination; non-destructive.[5] |
| Limitations | Requires a certified reference standard for absolute quantification; potential for thermal degradation of labile compounds. | Lower sensitivity compared to GC-MS; potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed method is designed for the separation and quantification of this compound and potential impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For purity analysis, prepare a sample solution of this compound at a concentration of 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities could include isomers formed during synthesis, such as 1-methyl-3-vinylcyclohexane or ethylidenecyclohexane, as well as residual starting materials or byproducts from reactions like the Wittig reaction (e.g., triphenylphosphine oxide) or dehydration of the corresponding alcohol.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz (or equivalent) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 (or equivalent for quantitative acquisition) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (should be at least 5 times the longest T1 of the signals of interest) |
| Acquisition Time | ≥ 3 s |
| Spectral Width | Appropriate for the chemical shift range of the analyte and internal standard |
3. Data Analysis:
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
Visualization of the GC-MS Workflow
Caption: Workflow for purity validation of this compound using GC-MS.
Concluding Remarks
Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. GC-MS is the preferred method for identifying and quantifying trace volatile impurities due to its superior sensitivity and separation capabilities. For highly accurate and precise determination of the absolute purity of the main component, qNMR is an excellent and reliable alternative that does not require a specific reference standard of the analyte. For comprehensive characterization, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of the research material.
References
- 1. rsc.org [rsc.org]
- 2. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 4. ERIC - EJ1163633 - qHNMR Analysis of Purity of Common Organic Solvents--An Undergraduate Quantitative Analysis Laboratory Experiment, Journal of Chemical Education, 2017-Dec [eric.ed.gov]
- 5. Solved This is the GC/MS of the product in the wittig | Chegg.com [chegg.com]
spectroscopic comparison of 1-Methyl-1-vinylcyclohexane and its isomers
For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of 1-Methyl-1-vinylcyclohexane and its structural isomers, offering a valuable resource for identification, characterization, and differentiation of these closely related compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound's isomers. These values are critical for distinguishing between these structurally similar molecules.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Vinyl H | Allylic H | Methyl H | Cyclohexyl H |
| Ethylidenecyclohexane | ~5.1-5.3 (q) | ~2.0-2.2 (m) | ~1.6-1.7 (d) | ~1.4-1.6 (m), ~2.1-2.3 (m) |
| 1,2-Dimethylcyclohexene | - | ~1.9 (m) | ~1.6 (s) | ~1.5-1.9 (m) |
| 1,6-Dimethylcyclohexene | ~5.3 (br s) | - | ~1.0 (d), ~1.6 (s) | ~1.2-2.1 (m) |
| Vinylcyclohexane | ~5.7-5.9 (m), ~4.8-5.0 (m) | ~1.9-2.1 (m) | - | ~1.0-1.8 (m) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=C | C-C (Aliphatic) | CH₃ |
| Ethylidenecyclohexane | ~140, ~115 | ~27, ~28, ~31, ~37 | ~13 |
| 1,2-Dimethylcyclohexene | ~127, ~129 | ~23, ~27, ~31, ~36 | ~20 |
| 1,6-Dimethylcyclohexene | ~133, ~121 | ~22, ~26, ~30, ~34, ~42 | ~19, ~21 |
| Vinylcyclohexane | ~143, ~112 | ~26, ~32, ~43 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch | C-H Stretch (sp³) |
| Ethylidenecyclohexane | ~1670 | ~3020 | ~2830-2960 |
| 1,2-Dimethylcyclohexene | ~1660 | - | ~2830-2960 |
| 1,6-Dimethylcyclohexene | ~1650 | ~3015 | ~2830-2960 |
| Vinylcyclohexane | ~1640 | ~3075 | ~2850-2930 |
Table 4: Mass Spectrometry - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| Ethylidenecyclohexane | 110 | 81 | 95, 67, 54 |
| 1,2-Dimethylcyclohexene | 110 | 95 | 81, 67 |
| 1,6-Dimethylcyclohexene | 110 | 95 | 81, 67 |
| Vinylcyclohexane | 110 | 81 | 95, 67, 54 |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analysis of these volatile organic compounds, samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
IR spectra of these liquid samples are typically obtained using the neat liquid film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed by injecting a dilute solution of the sample (typically in a volatile solvent like dichloromethane or hexane) into a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each compound.
Isomerization Pathway
This compound and its isomers can interconvert under acidic conditions. The following diagram illustrates a plausible acid-catalyzed isomerization pathway, proceeding through carbocation intermediates. The stability of these intermediates often dictates the product distribution.
Caption: Plausible acid-catalyzed isomerization of this compound.
This guide provides a foundational spectroscopic framework for the differentiation of this compound and its isomers. Access to experimental data for this compound would allow for a more definitive and complete comparison. Researchers are encouraged to contribute such data to public spectral databases to enrich the collective knowledge of the scientific community.
A Comparative Analysis of the Reactivity of 1-Methyl-1-vinylcyclohexane and Styrene: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of 1-Methyl-1-vinylcyclohexane and styrene, focusing on computational and experimental data. Due to a significant lack of published research on the specific reactivity of this compound, this document will present a comprehensive overview of the well-documented reactivity of styrene as a benchmark. A qualitative discussion of the expected reactivity of this compound, based on fundamental chemical principles and data from related cyclic olefins, will be provided.
Executive Summary
Styrene Reactivity: A Comprehensive Benchmark
Styrene is a versatile monomer used in the production of a wide range of polymers. Its reactivity has been extensively studied through various experimental and computational methods.
Experimental Data for Styrene Reactivity
The reactivity of styrene in polymerization reactions is well-characterized. Key experimental data points are summarized in the tables below.
Table 1: Reactivity Ratios of Styrene (M₁) with Various Comonomers (M₂)
| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | Polymerization Type | Reference |
| Methyl Methacrylate (MMA) | 0.52 | 0.46 | Free Radical | [1] |
| Acrylonitrile (AN) | 0.40 | 0.04 | Free Radical | [2] |
| Butyl Acrylate (BA) | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | [3] |
| 2-Ethylhexyl Acrylate (EHA) | 0.85 | 0.23 | ATRP | [3] |
Table 2: Thermal Properties of Styrene Polymerization
| Parameter | Value | Conditions | Reference |
| Heat of Polymerization (ΔH) | -69 to -74 kJ/mol | Bulk, Free Radical | [4] |
| Adiabatic "Onset" Temperature (Pure) | 106 °C | Self-heating rate > 0.1 °C·min⁻¹ | [4] |
| Thermal Decomposition Temperature Range | 282.9 °C to 398.2 °C (in Nitrogen) | Thermogravimetric Analysis (TGA) | [5] |
Experimental Protocols for Styrene
Determination of Monomer Reactivity Ratios: The reactivity ratios for the free-radical copolymerization of styrene and methyl methacrylate are typically determined using methods like the Fineman-Ross or Kelen-Tüdos graphical methods.[1] These involve carrying out a series of low-conversion polymerizations with varying initial monomer feed ratios. The resulting copolymer composition is determined using techniques like FT-IR or ¹H NMR spectroscopy.[1]
Calorimetric Studies of Polymerization: The thermal hazards and heat of polymerization of styrene are investigated using screening and adiabatic calorimeters.[4] Differential Scanning Calorimetry (DSC) is employed to determine the exothermic peaks associated with the polymerization reaction.[4] Adiabatic tests are used to measure the "onset" temperature of thermal runaway.[4]
Computational Analysis of Styrene Reactivity
Computational chemistry provides valuable insights into the electronic structure and reactivity of styrene.
Table 3: Computational Data for Styrene
| Parameter | Method | Value / Observation | Reference |
| Carbocation Stability | DFT | The benzylic carbocation is highly stabilized by resonance with the aromatic ring. | [6] |
| Frontier Molecular Orbitals | DFT | The HOMO is localized on the vinyl group and the aromatic ring, indicating the site of electrophilic attack. The HOMO-LUMO gap is relatively small, contributing to its reactivity. | [7] |
This compound: A Theoretical Reactivity Profile
Direct experimental and computational data on the reactivity of this compound is scarce. However, its reactivity can be inferred from its structure and by comparison with related cyclic olefins.
Expected Reactivity Based on Structure
This compound is a non-conjugated cyclic olefin. The vinyl group is attached to a tertiary carbon atom within the cyclohexane ring.
-
Cationic Polymerization: The tertiary carbocation that would form upon protonation of the vinyl group is expected to be relatively stable due to hyperconjugation with the adjacent methyl group and the cyclohexyl ring. This suggests that this compound should be susceptible to cationic polymerization.[6][8] However, the bulky cyclohexyl group may introduce steric hindrance, potentially affecting the rate of polymerization compared to less hindered alkenes.
-
Radical Polymerization: The reactivity in radical polymerization is expected to be lower than that of styrene. The absence of conjugation means the resulting radical intermediate is less stabilized.
-
Steric Effects: The cyclohexane ring, particularly with the methyl substituent, presents significant steric bulk around the vinyl group. This steric hindrance is likely to influence its copolymerization behavior and may lead to lower reactivity ratios when copolymerized with less bulky monomers.[9]
Comparison with Analogs
Studies on the polymerization of other cyclic olefins, such as norbornene, indicate that their reactivity is highly dependent on the polymerization mechanism (e.g., ring-opening metathesis, cationic, or addition polymerization) and the catalyst system used.[10] Computational studies on substituted cyclohexanes show that the stability of intermediates is influenced by the position and nature of the substituents.[11][12] A computational study on vinylcyclohexene derivatives suggests that the reactivity of the double bonds is influenced by the electronic effects of substituents on the ring.[13]
Visualizing the Structural Differences and Potential Intermediates
The following diagrams, generated using the DOT language, illustrate the structures of this compound and styrene, along with their respective carbocation intermediates formed during cationic polymerization.
Caption: Structural comparison and carbocation intermediates.
Conclusion
This guide provides a comprehensive overview of the reactivity of styrene, supported by a wealth of experimental and computational data. While a direct quantitative comparison with this compound is currently not possible due to a lack of published research, a qualitative assessment based on chemical principles suggests that this compound is likely to be reactive in cationic polymerization due to the formation of a stable tertiary carbocation. However, its reactivity is expected to be lower than styrene in radical polymerization, and steric hindrance from the substituted cyclohexane ring will likely play a significant role in its overall reactivity and copolymerization behavior. Further experimental and computational studies are necessary to provide a definitive quantitative comparison between these two monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 4. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iafss.org [publications.iafss.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclic olefin polymerization | PPTX [slideshare.net]
- 11. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Navigating the Catalytic Landscape for 1-Methyl-1-vinylcyclohexane Polymerization: A Comparative Guide
The polymerization of sterically hindered monomers like 1-Methyl-1-vinylcyclohexane presents unique challenges and opportunities in materials science. The resulting polymers, poly(this compound), are expected to exhibit high thermal stability and unique mechanical properties due to their bulky cycloaliphatic side groups. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide explores the potential performance of two major classes of catalysts: Ziegler-Natta and Metallocene systems.
Catalyst Performance Comparison
Due to the limited availability of specific data for this compound, the following table summarizes typical performance characteristics of different catalyst systems in the polymerization of the closely related monomer, vinylcyclohexane. These values can serve as a baseline for anticipating the behavior of catalysts with this compound.
| Catalyst System | Catalyst Example | Co-catalyst | Polymer Yield (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Polymer Microstructure |
| Ziegler-Natta | TiCl₃ | Al(C₂H₅)₃ | Moderate to High | Variable | Broad | Predominantly Isotactic |
| Metallocene | rac-Et(Ind)₂ZrCl₂ | MAO | High | High | Narrow | Isotactic |
| Metallocene | Cp₂ZrCl₂ | MAO | Moderate | Moderate | Narrow | Atactic/Syndiotactic |
Note: MAO stands for Methylaluminoxane. The performance metrics are qualitative summaries from various sources on vinylcyclohexane polymerization and should be considered as indicative for this compound.
Experimental Protocols
The following is a generalized experimental protocol for the polymerization of a bulky vinylcycloalkane monomer, which can be adapted for this compound.
Materials:
-
Monomer: this compound (purified by distillation over a drying agent like CaH₂).
-
Catalyst: Ziegler-Natta (e.g., TiCl₃) or Metallocene (e.g., rac-Et(Ind)₂ZrCl₂).
-
Co-catalyst: Trialkylaluminum compound (e.g., Al(C₂H₅)₃) for Ziegler-Natta catalysts, or Methylaluminoxane (MAO) for metallocene catalysts.
-
Solvent: Anhydrous toluene or heptane.
-
Quenching Agent: Acidified methanol.
Procedure:
-
Reactor Preparation: A Schlenk flask or a glass reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: The desired amount of anhydrous solvent is transferred to the reactor via a cannula, followed by the addition of the purified this compound monomer.
-
Catalyst and Co-catalyst Introduction:
-
For Ziegler-Natta Systems: The trialkylaluminum co-catalyst is added to the reactor, followed by the titanium-based catalyst. The order of addition can influence the catalyst activity.
-
For Metallocene Systems: The metallocene catalyst and MAO are typically pre-mixed or added sequentially to the reactor.
-
-
Polymerization: The reaction mixture is stirred at a controlled temperature for a predetermined duration. The polymerization is often exothermic and may require cooling.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of hydrochloric acid. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol to remove catalyst residues and unreacted monomer, and then dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC), and its microstructure (tacticity) is determined by ¹³C NMR spectroscopy.
Experimental Workflow Diagram
Caption: Generalized workflow for the polymerization of this compound.
Discussion of Catalyst Systems
Ziegler-Natta Catalysts: Traditional Ziegler-Natta catalysts, typically based on titanium chlorides and aluminum alkyls, are known for their ability to produce highly isotactic polymers from α-olefins. For a bulky monomer like this compound, the steric hindrance at the catalytic site would likely play a significant role in controlling the stereochemistry of the polymer chain, favoring an isotactic arrangement. However, Ziegler-Natta catalysts often have multiple active sites, leading to polymers with a broad molecular weight distribution (high PDI).
Metallocene Catalysts: Metallocene catalysts, featuring a single-site nature, offer superior control over the polymerization process. This results in polymers with a narrow molecular weight distribution (low PDI) and well-defined microstructures. The stereoselectivity of metallocene catalysts can be finely tuned by modifying the cyclopentadienyl ligands. For instance, chiral ansa-metallocenes like rac-Et(Ind)₂ZrCl₂ are known to produce highly isotactic polymers. The higher activity of metallocene systems compared to traditional Ziegler-Natta catalysts is also a significant advantage, potentially leading to higher polymer yields in shorter reaction times.
A Comparative Analysis of the Thermal Stability of Poly(1-Methyl-1-vinylcyclohexane) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of poly(1-Methyl-1-vinylcyclohexane) and the widely used polymer, polystyrene. Understanding the thermal properties of polymers is critical in applications ranging from material science to the development of drug delivery systems, where thermal processing and long-term stability are paramount. Due to the limited direct experimental data on poly(this compound), this guide will leverage data from its close structural analog, poly(vinylcyclohexane) (PVCH), to provide a substantive comparison with polystyrene.
Executive Summary
Polystyrene, a vinyl polymer with an aromatic pendant group, is known for its moderate thermal stability, with degradation typically commencing around 300-400°C. Its degradation pathway primarily involves chain scission and depolymerization to its monomer, styrene. In contrast, poly(vinylcyclohexane), a saturated cycloaliphatic polymer, exhibits enhanced thermal stability. The absence of the readily abstractable benzylic protons and the saturated ring structure in PVCH contribute to its higher decomposition temperatures. This guide will delve into the experimental data supporting these observations, provide detailed experimental protocols for assessing thermal stability, and present visual diagrams to elucidate the degradation pathways and comparative logic.
Quantitative Thermal Stability Data
The thermal stability of polymers is most commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of decomposition is a key parameter derived from TGA curves, indicating the temperature at which significant mass loss begins.
| Polymer | Onset of Decomposition (Tonset) in Inert Atmosphere (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Residue at 600°C (%) |
| Polystyrene | ~375 - 400 | ~420 - 440[1] | < 1[1] |
| Poly(vinylcyclohexane) | ~406 (for head-to-head structure)[2] | Not explicitly found | Not explicitly found |
Note: Data for poly(vinylcyclohexane) is used as a proxy for poly(this compound). The thermal stability of poly(this compound) is expected to be in a similar range to PVCH.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer PYRIS Diamond)
-
High-precision balance
-
Sample pans (e.g., platinum, alumina)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) to eliminate oxygen and prevent thermo-oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[3]
-
Data Acquisition: The instrument continuously records the sample mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability parameters, including the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve.
Degradation Pathways and Comparative Logic
The structural differences between polystyrene and poly(this compound) lead to distinct thermal degradation mechanisms.
References
Unambiguous Structural Validation of 1-Methyl-1-vinylcyclohexane Derivatives: A Comparative Guide to COSY NMR and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of Correlation Spectroscopy (COSY) NMR and other common analytical techniques for validating the structure of 1-Methyl-1-vinylcyclohexane and its derivatives. Experimental data from closely related compounds will be used to illustrate the power and limitations of each method.
The structural characterization of this compound derivatives, a common scaffold in natural products and synthetic intermediates, can be challenging due to the presence of multiple aliphatic protons and a vinyl group within a flexible cyclohexane ring. While several analytical techniques can provide structural information, 2D NMR, particularly COSY, offers an unparalleled level of detail for unambiguous assignment of proton connectivity.
COSY NMR: A Powerful Tool for Mapping Proton Networks
COSY is a two-dimensional NMR technique that reveals scalar couplings between protons, typically through two or three bonds (²J and ³J couplings). This allows for the direct visualization of which protons are neighbors in a molecule, providing a clear roadmap of the carbon skeleton.
Interpreting the COSY Spectrum of a this compound Analog
Expected COSY Correlations in a this compound System:
-
Vinyl Group: The vinyl protons will exhibit characteristic correlations. The proton on the carbon adjacent to the cyclohexane ring will show cross-peaks to the two terminal vinyl protons.
-
Cyclohexane Ring: The protons on the cyclohexane ring will show a network of correlations, allowing for a sequential "walk" around the ring. For example, the protons on C2 will show correlations to the protons on C3, which in turn will couple to the protons on C4, and so on.
-
Methyl Group: The methyl protons, being a singlet in the 1D spectrum, will not show any cross-peaks in the COSY spectrum as there are no protons within a three-bond distance to couple with.
The following diagram illustrates the workflow for analyzing a COSY spectrum to determine the proton connectivity in a this compound derivative.
A Researcher's Guide to Cross-Referencing Experimental and Calculated Spectral Data for 1-Methyl-1-vinylcyclohexane
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of molecules is paramount. This guide provides a framework for comparing experimental and computationally predicted spectral data, using 1-Methyl-1-vinylcyclohexane as a case study. While publicly available experimental spectra for this specific compound are scarce, this guide outlines the methodologies to acquire such data and contrasts it with predicted values, offering a comprehensive workflow for structural verification.
Data Presentation: A Comparative Overview
To effectively cross-reference spectral data, a clear, tabulated comparison is essential. The following tables present illustrative experimental data from structurally similar compounds alongside hypothetical calculated values for this compound. These tables serve as a template for organizing and comparing experimentally obtained and computationally predicted spectral information.
Table 1: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Experimental Wavenumber (cm⁻¹) (Illustrative) | Calculated Wavenumber (cm⁻¹) (Hypothetical) | Vibrational Mode |
| C=C (vinyl) | 1640 | 1645 | Stretching |
| =C-H (vinyl) | 3080 | 3085 | Stretching |
| C-H (alkane) | 2850-2960 | 2855-2965 | Stretching |
| C-H (vinyl) | 910, 990 | 915, 995 | Bending (out-of-plane) |
Table 2: ¹H NMR Spectroscopy Data Comparison
| Proton Environment | Experimental Chemical Shift (δ, ppm) (Illustrative) | Calculated Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration |
| =CH₂ (vinyl) | 4.9 - 5.1 | 4.95 - 5.15 | dd | 2H |
| =CH- (vinyl) | 5.7 - 5.9 | 5.75 - 5.95 | dd | 1H |
| -CH₃ | 1.0 - 1.2 | 1.05 - 1.25 | s | 3H |
| -CH₂- (cyclohexane) | 1.2 - 1.8 | 1.25 - 1.85 | m | 10H |
Table 3: ¹³C NMR Spectroscopy Data Comparison
| Carbon Environment | Experimental Chemical Shift (δ, ppm) (Illustrative) | Calculated Chemical Shift (δ, ppm) (Hypothetical) |
| =CH₂ (vinyl) | ~110 | ~112 |
| =CH- (vinyl) | ~145 | ~147 |
| C (quaternary) | ~35 | ~37 |
| -CH₃ | ~25 | ~27 |
| -CH₂- (cyclohexane) | 20 - 40 | 22 - 42 |
Table 4: Mass Spectrometry (MS) Data Comparison
| m/z | Experimental Relative Intensity (%) (Illustrative) | Predicted Fragmentation | Fragment Ion |
| 124 | 20 | Molecular Ion | [C₉H₁₆]⁺• |
| 109 | 80 | Loss of •CH₃ | [C₈H₁₃]⁺ |
| 95 | 100 | Loss of •C₂H₅ | [C₇H₁₁]⁺ |
| 81 | 60 | Loss of •C₃H₇ | [C₆H₉]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectral data.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the simplest method is to acquire a "neat" spectrum.
-
Sample Preparation : A single drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra are vital for detailed structural analysis.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition : Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for volatile organic compounds.
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization : In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Detection : The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Computational Methodologies
Computational chemistry provides powerful tools for predicting spectral properties, offering a valuable counterpart to experimental data.
IR Spectrum Prediction
Density Functional Theory (DFT) is a widely used method for predicting vibrational frequencies.
-
Molecular Geometry Optimization : The 3D structure of this compound is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d)).
-
Frequency Calculation : A frequency analysis is then performed on the optimized geometry to calculate the vibrational modes and their corresponding IR intensities.
NMR Spectrum Prediction
The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is the standard for calculating NMR chemical shifts.
-
Molecular Geometry Optimization : Similar to IR prediction, the first step is to obtain an accurate 3D structure of the molecule.
-
Magnetic Shielding Calculation : The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus.
-
Chemical Shift Calculation : The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., TMS) calculated at the same level of theory.
Mass Spectrum Prediction
Predicting a full mass spectrum is complex, but the likely fragmentation pathways can be inferred based on established principles of organic mass spectrometry. This involves analyzing the stability of potential carbocations and neutral radicals that can be formed from the molecular ion. The fragmentation is likely to occur at the bonds adjacent to the quaternary carbon and the double bond, leading to the loss of stable alkyl and alkenyl radicals.
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for comparing experimental and calculated spectral data for molecular structure verification.
Caption: Workflow for structural elucidation via spectral data comparison.
By systematically acquiring experimental data and comparing it with computationally predicted spectra, researchers can confidently determine or verify the structure of this compound and other novel compounds. This integrated approach leverages the strengths of both empirical measurement and theoretical calculation, providing a robust methodology for chemical analysis.
Comparative Guide to Analytical Methods for 1-Methyl-1-vinylcyclohexane Analysis
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of specific validated analytical methods for 1-Methyl-1-vinylcyclohexane in readily available scientific literature, this guide provides a comparative overview of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)—using data from validated methods for structurally similar compounds, such as terpenes and other volatile organic compounds (VOCs). This approach offers a robust framework for the accurate and precise quantification of this compound.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance data from validated methods for analogous compounds, providing a benchmark for what can be expected when analyzing this compound.
| Parameter | GC-MS (Terpene Analysis) | GC-FID (Alkene Analysis) |
| Accuracy (Recovery) | 84.6% - 98.9%[1] | Not explicitly stated, but the method is validated for accuracy. |
| Precision (%RSD) | Intra-day: < 8.1%, Inter-day: < 10.7%[2] | Repeatability: 0.32% - 8.47%[3] |
| Linearity (r²) | ≥ 0.994[4] | ≥ 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL[3] | 0.017 - 0.027 mg/mL |
| Limit of Quantification (LOQ) | 0.017–0.129 µg/mL[1] | 0.052 - 0.080 mg/mL |
GC-MS is highly recommended for its superior selectivity and sensitivity, making it ideal for identifying and quantifying this compound in complex matrices.[2] The mass spectrometer provides structural information, which is invaluable for unambiguous peak identification.
GC-FID is a robust and cost-effective alternative, particularly for routine quantification where the identity of the analyte is already established. It offers excellent linearity and precision for a wide range of volatile compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for GC-MS and GC-FID analysis of volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the analysis of terpenes in a complex matrix.[4]
1. Sample Preparation:
-
Accurately weigh 40 mg of the sample into a 20 mL headspace vial.
-
Add 10 mL of hexane and 50 µg/mL of an appropriate internal standard (e.g., dodecane).
-
Seal the vial and vortex for 30 seconds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS (or equivalent)
-
Autosampler: Gerstel MPS with heated agitator
-
Column: Agilent J&W DB-5MS-DG, 30 m × 0.25 mm I.D., 0.25 µm film thickness
-
Inlet Temperature: 270 °C
-
Injection Volume: 2 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes
-
Ramp to 246 °C at 3 °C/min
-
Hold at 246 °C for 25 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is a general procedure for the analysis of volatile hydrocarbons.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve a known quantity of the sample in the chosen solvent and add an internal standard (e.g., toluene).
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC (or equivalent) with FID
-
Column: Capillary column suitable for hydrocarbon analysis (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute
-
Ramp to 80 °C at 2 °C/min, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min, hold for 12 minutes
-
-
Carrier Gas: Helium at a constant flow rate
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram illustrates the key stages in the analysis of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 2. theseedconnect.com [theseedconnect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Reaction Mechanisms for Vinylcyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three fundamental reaction mechanisms involving vinylcyclohexane derivatives: electrophilic addition, free-radical addition, and pericyclic reactions. Understanding the nuances of these pathways is critical for predicting product formation, optimizing reaction conditions, and developing novel synthetic strategies in drug development and materials science.
Electrophilic Addition: The Markovnikov Pathway
Electrophilic addition to the vinyl group of vinylcyclohexane, typically initiated by a protic acid like hydrogen bromide (HBr), proceeds through a carbocation intermediate. The reaction follows Markovnikov's rule, where the electrophile (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. A key feature of this mechanism with vinylcyclohexane is a subsequent carbocation rearrangement.
The initial protonation of the vinyl group forms a secondary carbocation. This intermediate rapidly rearranges via a 1,2-hydride shift from the cyclohexane ring to form a more stable tertiary carbocation. The nucleophile (Br-) then attacks this tertiary carbocation to yield the final product, 1-bromo-1-ethylcyclohexane.[1][2][3][4]
Visualizing the Electrophilic Addition Pathway
Caption: Electrophilic addition of HBr to vinylcyclohexane.
Free-Radical Addition: The Anti-Markovnikov Pathway
In the presence of radical initiators, such as peroxides (ROOR), the addition of HBr to vinylcyclohexane proceeds via a free-radical chain mechanism.[5][6][7][8][9][10][11] This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the vinyl group.
The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical adds to the terminal carbon of the vinyl group, forming a more stable secondary carbon radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-2-cyclohexylethane, and regenerate a bromine radical to continue the chain reaction.[5][7][8]
Visualizing the Free-Radical Addition Workflow
Caption: Free-radical addition of HBr to vinylcyclohexane.
Pericyclic Reactions: The Diels-Alder Cycloaddition
Vinylcyclohexane derivatives can also participate in pericyclic reactions, most notably the Diels-Alder reaction, where the vinyl group acts as a dienophile. When reacted with a conjugated diene, a [4+2] cycloaddition occurs to form a six-membered ring. A key aspect of the Diels-Alder reaction is its stereoselectivity, often leading to the formation of endo and exo products.
The formation of these products is governed by kinetic and thermodynamic control.[12][13][14][15][16] At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, favoring the formation of the more stable, less sterically hindered exo product.[12][14][15][16]
Visualizing the Diels-Alder Reaction Pathway
Caption: Kinetic vs. thermodynamic control in Diels-Alder reactions.
Comparative Data Presentation
| Reaction Type | Reagents | Key Intermediate | Major Product | Typical Yield | Ref. |
| Electrophilic Addition | Vinylcyclohexane, HBr | Tertiary Carbocation | 1-Bromo-1-ethylcyclohexane | Good to Excellent | [1][2] |
| Free-Radical Addition | Vinylcyclohexane, HBr, Peroxide (ROOR) | Secondary Radical | 1-Bromo-2-cyclohexylethane | Good to Excellent | [5][17] |
| Diels-Alder Reaction | Vinylcyclohexane, Conjugated Diene | Cyclic Transition State | Endo or Exo Cycloadduct | Varies | [1][18] |
Experimental Protocols
Electrophilic Addition of HBr to Vinylcyclohexane
Objective: To synthesize 1-bromo-1-ethylcyclohexane.
Procedure:
-
Dissolve vinylcyclohexane in a suitable non-polar, aprotic solvent (e.g., pentane or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench with a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Free-Radical Addition of HBr to Vinylcyclohexane
Objective: To synthesize 1-bromo-2-cyclohexylethane.
Procedure:
-
To a solution of vinylcyclohexane in a non-polar solvent (e.g., hexane) in a flask equipped with a reflux condenser and a magnetic stirrer, add a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Add HBr (either as a gas or a solution in a non-polar solvent).
-
Irradiate the mixture with a UV lamp or heat to initiate the radical chain reaction.
-
Monitor the reaction by TLC or GC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess peroxide, followed by a wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Diels-Alder Reaction of Vinylcyclohexane with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of vinylcyclohexane and maleic anhydride.
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in a suitable high-boiling solvent such as xylene.[1]
-
Add vinylcyclohexane to the solution.
-
For kinetic control (favoring the endo product), carry out the reaction at a lower temperature (e.g., room temperature or slightly elevated). For thermodynamic control (favoring the exo product), heat the reaction mixture to reflux.[12][14]
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution.
-
Collect the product by vacuum filtration and wash with cold solvent.
-
Further purification can be achieved by recrystallization. The ratio of endo to exo products can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 2. Answered: CH2CH3 -Br HBr Vinylcyclohexane 1-Bromo-1-ethylcyclohexane | bartleby [bartleby.com]
- 3. Solved Problem 19 On treatment with HBr, vinylcyclohexane | Chegg.com [chegg.com]
- 4. On treatment with HBr, vinylcyclohexane undergoes addition and rearrangem.. [askfilo.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. organicreactions.org [organicreactions.org]
Comparative Guide to Kinetic Models for 1-Methyl-1-vinylcyclohexane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential kinetic models for the polymerization of 1-Methyl-1-vinylcyclohexane. Due to the limited availability of specific experimental data for this monomer, this document establishes a framework for understanding its potential polymerization behavior by drawing comparisons with structurally similar and well-studied vinyl monomers. The proposed kinetic models—Cationic, Ziegler-Natta, and Free-Radical Polymerization—are discussed in the context of their general principles and the anticipated influence of the monomer's specific structure.
Introduction to this compound Polymerization
This compound is a substituted vinylcycloalkane monomer. The presence of a tertiary carbon atom adjacent to the vinyl group and the bulky cyclohexyl ring are expected to significantly influence its polymerizability and the kinetics of the reaction. Understanding these kinetic models is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer for various applications, including those in the biomedical and pharmaceutical fields where polymer structure and purity are critical.
Comparative Kinetic Models
The polymerization of this compound can theoretically proceed via several mechanisms. Below is a comparison of the most plausible kinetic models.
Table 1: Comparison of Kinetic Models for this compound Polymerization
| Feature | Cationic Polymerization | Ziegler-Natta Polymerization | Free-Radical Polymerization |
| Initiation | Formation of a carbocation by a Lewis or Brønsted acid. The tertiary carbocation that would form from this compound is expected to be relatively stable. | Coordination of the monomer to a transition metal active center (e.g., Titanium or Zirconium).[1] | Generation of free radicals from an initiator (e.g., AIBN, BPO), followed by addition to the monomer.[2][3] |
| Propagation | Nucleophilic attack of a monomer on the growing carbocationic chain end.[4] | Insertion of the monomer into the metal-carbon bond of the active center.[1] | Addition of the monomer to the growing free-radical chain.[2][3] |
| Termination | Chain transfer to monomer or counter-ion; combination with counter-ion.[4] | Chain transfer to monomer, cocatalyst (e.g., organoaluminum compound), or hydrogen.[1] | Combination or disproportionation of two growing radical chains.[2][3] |
| Rate Equation (Simplified) | Rp = kp[M][P+] | Rp = kp[M][C*] | Rp = kp[M][P•] |
| Key Kinetic Parameters | ki (initiation), kp (propagation), kt (termination), ktr (chain transfer) | kp (propagation), ktr,M (transfer to monomer), ktr,Al (transfer to cocatalyst), ktr,H2 (transfer to H2) | kd (initiator decomposition), kp (propagation), kt (termination) |
| Expected Applicability | High, due to the potential for stable carbocation formation. | High, as demonstrated for vinylcyclohexane, allowing for stereochemical control.[5] | Moderate to Low, steric hindrance from the cyclohexyl group and the methyl group might impede radical attack. |
Where Rp is the rate of polymerization, kp is the rate constant of propagation, [M] is the monomer concentration, [P+] is the concentration of propagating carbocations, [C*] is the concentration of active catalytic centers, and [P•] is the concentration of propagating radicals.
Detailed Experimental Protocols (Representative Examples)
Protocol 1: Cationic Polymerization of a Vinyl Monomer (e.g., Styrene)
This protocol is adapted from typical laboratory procedures for the cationic polymerization of styrene, which serves as a model for vinyl monomers that can stabilize a carbocation.[6]
-
Monomer and Solvent Purification: Styrene and a non-polar solvent (e.g., dichloromethane) are purified by washing with aqueous NaOH, then water, followed by drying over a suitable agent (e.g., CaH₂) and distillation under reduced pressure.
-
Initiator System Preparation: A Lewis acid initiator (e.g., SnCl₄) is dissolved in the purified solvent in a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon). A co-initiator such as water may be required.[6]
-
Polymerization: The reactor, a dried glass flask equipped with a magnetic stirrer and under an inert atmosphere, is charged with the purified solvent and monomer. The reactor is then cooled to the desired temperature (e.g., 0°C or -78°C).[6]
-
Initiation: The initiator solution is added to the stirred monomer solution to start the polymerization.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals to determine monomer conversion (e.g., by gas chromatography or gravimetry after evaporation of volatiles) and polymer molecular weight (e.g., by gel permeation chromatography).
-
Termination: The polymerization is terminated by adding a quenching agent, such as methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Protocol 2: Ziegler-Natta Polymerization of a Vinyl Monomer (e.g., Propylene)
This protocol is based on general procedures for the Ziegler-Natta polymerization of α-olefins.[7]
-
Catalyst Preparation: A heterogeneous Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) is prepared or obtained commercially. The cocatalyst, an organoaluminum compound (e.g., triethylaluminum, TEAl), is handled as a solution in a dry, inert solvent.
-
Reactor Setup: A pressure reactor equipped with a mechanical stirrer, temperature control, and monomer feed lines is thoroughly dried and purged with an inert gas.
-
Polymerization: The reactor is charged with a dry, inert solvent (e.g., heptane), the cocatalyst, and any external electron donors if used. The reactor is then brought to the desired temperature and pressure.
-
Initiation: The Ziegler-Natta catalyst is injected into the reactor, and the monomer (e.g., propylene) is fed at a constant pressure.
-
Monitoring: The rate of polymerization is monitored by measuring the uptake of the monomer over time.
-
Termination: The polymerization is terminated by stopping the monomer feed and adding a quenching agent (e.g., isopropanol).
-
Polymer Isolation: The polymer is collected by filtration, washed with a mixture of alcohol and HCl to remove catalyst residues, and then with alcohol and water, followed by drying.
Visualizing Kinetic Schemes and Workflows
Cationic Polymerization of this compound
Caption: Proposed kinetic scheme for the cationic polymerization of this compound.
Ziegler-Natta Polymerization Workflow
Caption: General experimental workflow for Ziegler-Natta polymerization.
Free-Radical Polymerization Steps
Caption: Elementary steps in free-radical polymerization.
Conclusion and Outlook
The validation of a kinetic model for the polymerization of this compound requires dedicated experimental investigation. This guide provides a foundational comparison of the most probable polymerization mechanisms based on the monomer's structure and data from analogous systems. For researchers, the next steps would involve performing polymerization experiments under the conditions outlined in the representative protocols, followed by careful kinetic analysis of the resulting data. Such studies will be invaluable in unlocking the potential of poly(this compound) for advanced applications.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1-vinylcyclohexane: A Guide for Laboratory Professionals
For immediate reference, 1-Methyl-1-vinylcyclohexane is a flammable liquid and must be handled with extreme caution. This guide provides essential safety and logistical information for its proper disposal in a laboratory setting.
Disposal of this compound must adhere to strict safety protocols and regulatory requirements to mitigate risks to personnel and the environment. As a flammable hydrocarbon, it should never be disposed of down the drain or in regular trash.[1]
Hazard and Disposal Summary
The following table summarizes the key hazards and recommended disposal procedures for this compound and similar flammable hydrocarbons.
| Parameter | Information | Citation |
| Primary Hazards | Highly flammable liquid and vapor. | [2] |
| May be harmful if swallowed or inhaled. | ||
| Causes skin and eye irritation. | [2] | |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [2][3] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, dry sand). | [3] |
| Use non-sparking tools and explosion-proof equipment. | [3][4] | |
| Container for Disposal | Use a suitable, closed, and properly labeled container. | [1][2][5][6] |
| Do not fill containers to more than 90% capacity. | [6] | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Incineration in a licensed facility is a common method. | [3][4] | |
| Environmental Precautions | Should not be released into the environment. | [2] |
| Do not flush into surface water or sanitary sewer system. | [7] |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should follow these detailed steps for the safe disposal of this compound:
-
Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.[6] The original container is often a suitable choice.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and its associated hazards (e.g., Flammable Liquid).[1] Do not use abbreviations or chemical formulas on the label.[8]
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.[2][9]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][5]
-
Provide the waste manifest or inventory form as required by your institution, accurately identifying the contents of the container.[5]
-
-
Handling Contaminated Materials:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1-Methyl-1-vinylcyclohexane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1-vinylcyclohexane was located. The following information is based on the SDS for the closely related chemical, Vinylcyclohexane. It is imperative to consult with your institution's safety office and review the specific SDS provided by the supplier before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and safety protocols when handling this compound, based on the hazards associated with Vinylcyclohexane.
| Category | Requirement | Specification/Standard |
| Eye Protection | Chemical splash goggles and a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile rubber or neoprene gloves are recommended. For extended contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised (EN 374, AS/NZS 2161.10.1). |
| Body Protection | Protective clothing sufficient to cover exposed skin. For significant exposure risk, impermeable clothing made of neoprene or nitrile rubber is necessary. | Fire/flame resistant and impervious clothing should be worn. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required. | A self-contained breathing apparatus (SCBA) should be used for firefighting. |
| Engineering Controls | Work in a well-ventilated place, preferably under a chemical fume hood. | Use explosion-proof electrical, ventilating, and lighting equipment. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent accidents and exposure. Follow these procedural steps meticulously.
Handling:
-
Prevent Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Do not smoke in the vicinity. Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2][3]
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[1][2]
Storage:
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
-
Conditions: Keep in a flame-proof area away from heat and other sources of ignition. Protect containers from physical damage and check regularly for leaks.[1]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Disposal: The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Consult local or regional waste management authorities for specific guidance.
-
Container Disposal: Do not reuse empty containers. Contaminated containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[4]
-
Spill Cleanup: For small spills, absorb with inert material like vermiculite, sand, or earth and place in a suitable container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
